Leucylphenylalanine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-[(2-amino-4-methylpentanoyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-10(2)8-12(16)14(18)17-13(15(19)20)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9,16H2,1-2H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKWRHQBZQICHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60952899 | |
| Record name | Leucylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3303-30-8, 3063-05-6, 56217-82-4 | |
| Record name | NSC524454 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524454 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC89191 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89191 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Leucylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60952899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Leucyl-phenylalanine chemical structure and properties
An In-depth Technical Guide to Leucyl-phenylalanine
Executive Summary
Leucyl-phenylalanine (Leu-Phe) is a dipeptide composed of the essential amino acids L-leucine and L-phenylalanine linked by a peptide bond. This guide provides a comprehensive technical overview of its chemical structure, stereoisomerism, physicochemical properties, synthesis, and purification. It further delves into its biological activities and applications, particularly within the realms of biochemistry and pharmaceutical development. Detailed, field-proven protocols for its synthesis and analysis are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required to work with this dipeptide. The causality behind experimental choices is explained, ensuring a deep understanding of the methodologies. This document is grounded in authoritative scientific literature, with all key claims supported by in-text citations and a complete reference list.
Introduction
Dipeptides, the simplest members of the peptide family, are crucial molecules in numerous biological processes. They can act as signaling molecules, intermediates in protein metabolism, and serve as building blocks for larger polypeptides. Leucyl-phenylalanine, a dipeptide formed from the aliphatic amino acid leucine and the aromatic amino acid phenylalanine, has garnered significant interest due to its unique properties and biological activities. Understanding the fundamental characteristics of Leu-Phe is essential for its application in fields ranging from medicinal chemistry to food science. This guide aims to provide a thorough technical resource for professionals working with or interested in this important biomolecule.
Chemical Structure and Stereochemistry
The chemical identity of Leucyl-phenylalanine is defined by its constituent amino acids and the peptide bond that joins them.
2.1. Molecular Structure
The most common form, L-Leucyl-L-phenylalanine, has a defined stereochemistry. The IUPAC name is (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-phenylpropanoic acid.[1] The structure consists of a leucine residue, characterized by its isobutyl side chain, connected via an amide linkage from its carboxyl group to the amino group of a phenylalanine residue, which features a benzyl side chain.
Key Identifiers:
-
PubChem CID (L-Leu-L-Phe): 6992310[1]
2.2. Stereoisomerism
Both leucine and phenylalanine are chiral amino acids (with the exception of the achiral glycine). This chirality gives rise to four possible stereoisomers of Leucyl-phenylalanine:
-
L-Leucyl-L-phenylalanine
-
D-Leucyl-D-phenylalanine
-
L-Leucyl-D-phenylalanine
-
D-Leucyl-L-phenylalanine
The stereochemistry of the constituent amino acids is critical as it dictates the three-dimensional conformation of the dipeptide, which in turn profoundly influences its biological activity and interaction with other chiral molecules such as enzymes and receptors. The L-L isomer is the most common form found in nature.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of L-Leucyl-L-phenylalanine is crucial for its handling, formulation, and application in experimental settings.
| Property | Value | Source(s) |
| Appearance | Solid | |
| Melting Point | 218-220 °C; 270-275 °C (decomposes) | |
| Solubility | Water: 4 mg/mL (14.37 mM); Ethanol: 1.11 mg/mL (3.99 mM); DMSO: < 1 mg/mL (insoluble or slightly soluble) | [2] |
| pKa (predicted) | pKa1 (carboxyl): ~3.1; pKa2 (amino): ~8.0 | (Predicted values based on constituent amino acids) |
| Isoelectric Point (pI) (predicted) | ~5.55 | (Calculated based on predicted pKa values) |
The solubility data indicates that L-Leucyl-L-phenylalanine has moderate aqueous solubility, which is an important consideration for its use in biological assays and as a potential drug candidate. Its zwitterionic nature at physiological pH, due to the presence of both an acidic carboxyl group and a basic amino group, influences its solubility and interaction with biological membranes.
Synthesis and Purification
The synthesis of Leucyl-phenylalanine is a cornerstone of peptide chemistry, typically achieved through either solid-phase or solution-phase methods. The key to a successful synthesis lies in the strategic use of protecting groups to prevent unwanted side reactions.[4][5]
4.1. Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis (SPPS), pioneered by Robert Bruce Merrifield, is the most common method for synthesizing peptides due to its efficiency and amenability to automation.[6][7] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[6][8][9]
Workflow for Fmoc-based SPPS of L-Leucyl-L-phenylalanine:
Caption: Workflow for Solid-Phase Peptide Synthesis of Leu-Phe.
Detailed Protocol for Fmoc-SPPS of L-Leucyl-L-phenylalanine:
Materials:
-
Wang resin
-
Fmoc-L-Phe-OH
-
Fmoc-L-Leu-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[10]
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Wang resin in DMF for 30 minutes.
-
First Amino Acid Coupling (L-Phenylalanine):
-
Pre-activate Fmoc-L-Phe-OH (3 eq) with DIC (3 eq) and HOBt (3 eq) in DMF for 10 minutes.
-
Add the activated amino acid solution to the swollen resin and shake for 2-4 hours.
-
Causality: The use of DIC/HOBt as coupling agents forms a reactive ester with the carboxyl group of Fmoc-L-Phe-OH, facilitating its attachment to the hydroxyl groups of the Wang resin.[11]
-
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x) to remove unreacted reagents.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes.
-
Drain and repeat with a fresh 20% piperidine in DMF solution for 15 minutes.
-
Causality: Piperidine is a base that specifically cleaves the acid-labile Fmoc protecting group from the N-terminus, exposing the free amine for the next coupling step.[12]
-
-
Washing: Wash the resin as in step 3.
-
Second Amino Acid Coupling (L-Leucine):
-
Pre-activate Fmoc-L-Leu-OH (3 eq) with HBTU (3 eq) and DIPEA (6 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Causality: HBTU is a highly efficient coupling reagent that rapidly forms an activated ester, while DIPEA acts as a non-nucleophilic base to neutralize the protonated amine and facilitate the reaction.[10][13]
-
-
Washing: Wash the resin as in step 3.
-
Final Fmoc Deprotection: Repeat step 4.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Causality: TFA is a strong acid that cleaves the peptide from the resin and removes any acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive carbocations generated during cleavage.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
4.2. Purification and Characterization
RP-HPLC Protocol:
-
Column: C18 column (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Detection: UV at 220 nm and 254 nm.
Characterization:
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]+: 279.17).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and stereochemistry.
Biological Activity and Applications
Leucyl-phenylalanine and its derivatives have been investigated for a variety of biological activities and applications.
5.1. Taste Receptor Agonism
L-Leu-L-Phe is known to elicit a bitter taste in humans. This property makes it a valuable tool for studying the mechanisms of bitter taste perception. It acts as an agonist for specific G protein-coupled receptors (GPCRs) of the T2R family, which are responsible for detecting bitter compounds.
5.2. Pharmaceutical and Research Applications
-
Drug Development: Dipeptides and their derivatives can serve as building blocks for more complex peptide-based drugs.[14] The physicochemical properties of Leu-Phe can be modulated to improve the pharmacokinetic profiles of therapeutic peptides. For instance, modifying the peptide backbone or side chains can enhance stability against enzymatic degradation.[14] The incorporation of fluorinated phenylalanine can also improve the biophysical and chemical properties of bioactive peptides.[15]
-
Neuroscience Research: Some studies explore the effects of dipeptides on neurotransmitter systems.[14]
-
Metabolic Studies: As a product of protein digestion, Leu-Phe is relevant in studies of protein metabolism and nutrition.[14]
-
Chemotaxis: While not Leu-Phe itself, the related N-formylated tripeptide, N-Formylmethionyl-leucyl-phenylalanine (fMLP), is a potent chemoattractant for neutrophils and other phagocytic cells, acting through formyl peptide receptors (FPRs), which are also GPCRs.[16][17] This highlights the principle that small modifications to a peptide's structure can dramatically alter its biological function.
Signaling Pathway for a Generic GPCR Activation:
Caption: Generalized GPCR signaling cascade initiated by a ligand.
Experimental Protocol: In Vitro GPCR Activation Assay
To quantitatively assess the ability of Leucyl-phenylalanine to activate a specific GPCR (e.g., a bitter taste receptor expressed in a cell line), a luminescence-based reporter assay can be employed. The IGNiTR (In vitro GPCR split NanoLuc ligand Triggered Reporter) assay is a modern, accessible method for this purpose.[18][19][20]
Objective: To determine the potency (EC50) and efficacy of L-Leucyl-L-phenylalanine in activating a target GPCR.
Principle: This assay utilizes split NanoLuciferase technology. The GPCR is fused to one subunit (e.g., LgBiT), and a conformation-specific binder that recognizes the activated state of the GPCR (e.g., a G-protein or a nanobody) is fused to the other subunit (SmBiT). Ligand-induced activation of the GPCR causes the two subunits to come into proximity, reconstituting the active luciferase enzyme and generating a quantifiable light signal.[18][19]
Materials:
-
HEK293T cells transiently transfected to express the target GPCR-LgBiT and SmBiT-G-protein fusion constructs.
-
L-Leucyl-L-phenylalanine stock solution (e.g., 10 mM in water).
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Nano-Glo® Live Cell Reagent (Promega).
-
White, opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Cell Preparation:
-
Culture and transfect HEK293T cells with the appropriate plasmids 24-48 hours before the assay.
-
On the day of the assay, harvest the cells and resuspend them in assay buffer to the desired density (e.g., 2 x 10^5 cells/mL).
-
-
Ligand Preparation:
-
Perform a serial dilution of the L-Leucyl-L-phenylalanine stock solution in assay buffer to create a range of concentrations (e.g., from 1 µM to 10 mM). Include a buffer-only control (no ligand).
-
-
Assay Execution:
-
Add 50 µL of the cell suspension to each well of the 96-well plate.
-
Add 50 µL of the serially diluted L-Leucyl-L-phenylalanine solutions (or control) to the respective wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow for receptor activation.
-
-
Signal Detection:
-
Prepare the Nano-Glo® reagent according to the manufacturer's instructions.
-
Add 25 µL of the reagent to each well.
-
Incubate for 3-5 minutes at room temperature, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no ligand control) from all readings.
-
Plot the luminescence intensity against the logarithm of the L-Leucyl-L-phenylalanine concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration that elicits 50% of the maximal response) and the maximum efficacy.
-
Self-Validation: The inclusion of a known agonist for the target receptor as a positive control is crucial to validate the assay's performance. A non-transfected cell line should be used as a negative control to ensure the signal is specific to the expressed receptor.
Conclusion
Leucyl-phenylalanine is a dipeptide of significant interest due to its defined chemical structure, stereoisomeric properties, and diverse biological activities. This guide has provided a detailed technical overview, from its fundamental physicochemical properties to its synthesis and application in advanced biochemical assays. The provided protocols, grounded in established chemical principles, offer a practical framework for researchers. As the fields of peptidomimetics and peptide-based therapeutics continue to expand, a thorough understanding of foundational molecules like Leucyl-phenylalanine will remain essential for innovation in drug discovery and development.
References
- 1. Leu-phe | C15H22N2O3 | CID 6992310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Leucyl-phenylalanine | 3063-05-6 | MOLNOVA [molnova.com]
- 3. Leucylphenylalanine | C15H22N2O3 | CID 259325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mastering Protecting Groups in Peptide Synthesis - Pept... [sbsgenetech.com]
- 6. What is Solid-phase Peptide Synthesis? | Powder Systems [powdersystems.com]
- 7. jpt.com [jpt.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
- 11. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 12. biosynth.com [biosynth.com]
- 13. file.globalso.com [file.globalso.com]
- 14. chemimpex.com [chemimpex.com]
- 15. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 16. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 17. N-Formyl-L-methionyl-L-leucyl-L-phenylalanine | C21H31N3O5S | CID 443295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Synthesis of α-L-Aspartyl-L-phenylalanine methyl ester (Aspartame)
This guide provides a comprehensive technical overview of the synthetic pathways for producing α-L-Aspartyl-L-phenylalanine methyl ester, a high-intensity sweetener widely known as Aspartame. Tailored for researchers, scientists, and professionals in drug development and food chemistry, this document delves into the core chemical and enzymatic methodologies, emphasizing the rationale behind procedural choices, and offering actionable protocols.
Introduction: The Molecular Architecture and Significance of Aspartame
Aspartame, with the chemical formula C₁₄H₁₈N₂O₅, is the methyl ester of a dipeptide composed of the natural amino acids L-aspartic acid and L-phenylalanine.[1][2] Its potent sweetness, approximately 200 times that of sucrose, has established it as a ubiquitous low-calorie sweetener in a vast array of food and pharmaceutical products.[1][3] The synthesis of Aspartame is a quintessential example of modern organic and biotechnological chemistry, requiring precise control over stereochemistry and functional group reactivity to yield the desired sweet-tasting α-isomer, while avoiding the bitter β-isomer.[4]
Strategic Overview: Chemical vs. Enzymatic Synthesis
The industrial production of Aspartame is dominated by two primary strategies: traditional chemical synthesis and enzymatic synthesis. The choice between these routes is dictated by factors including cost-effectiveness, yield, purity of the final product, and environmental impact.
Figure 1: High-level comparison of chemical and enzymatic synthesis pathways for Aspartame.
In-depth Guide to Chemical Synthesis
Chemical synthesis routes to Aspartame, while effective, are often multi-step processes that necessitate the use of protecting groups to prevent unwanted side reactions. A common industrial approach involves the formation of an N-protected L-aspartic anhydride, followed by coupling with L-phenylalanine methyl ester.[1][4]
The Rationale and Application of Protecting Groups
To ensure the formation of the correct peptide bond between the α-carboxyl group of L-aspartic acid and the amino group of L-phenylalanine, other reactive functional groups must be temporarily blocked.
-
Amino Group Protection of L-Aspartic Acid: The amino group of L-aspartic acid is typically protected to prevent self-polymerization and to direct the reaction to the desired carboxyl group. The formyl (For) and benzyloxycarbonyl (Z or Cbz) groups are commonly employed.[1][5] The choice of protecting group is critical as it must be stable during the coupling reaction and easily removable under conditions that do not degrade the final product.[6]
-
Carboxyl Group Protection of L-Phenylalanine: The carboxyl group of L-phenylalanine is esterified, usually as a methyl ester, prior to the coupling step.[2] This serves two purposes: it protects the carboxyl group from participating in the reaction and enhances the solubility of the amino acid in organic solvents used during synthesis.
Activation and Coupling: The Heart of the Synthesis
The key step in forming the dipeptide is the activation of the α-carboxyl group of the protected L-aspartic acid. This is commonly achieved by converting the protected aspartic acid into its cyclic anhydride.[1][4] This N-protected aspartic anhydride is then reacted with L-phenylalanine methyl ester.
A significant challenge in this approach is the lack of complete regioselectivity. The L-phenylalanine methyl ester can react with either the α- or β-carboxyl group of the aspartic anhydride, leading to a mixture of the desired α-Aspartame and the bitter-tasting β-Aspartame.[1][4] The ratio of these isomers is typically around 4:1 (α:β), necessitating a subsequent purification step.[1]
Deprotection: Unveiling the Final Product
The final step in the chemical synthesis is the removal of the N-protecting group from the dipeptide intermediate. For an N-formyl group, this is typically achieved by acid hydrolysis.[1][7] If a benzyloxycarbonyl (Z) group is used, it is commonly removed by catalytic hydrogenation.[8]
Figure 2: Detailed workflow of a common chemical synthesis route for Aspartame.
Experimental Protocol: Chemical Synthesis
The following is a representative protocol for the chemical synthesis of Aspartame:
-
Preparation of N-formyl-L-aspartic anhydride: L-aspartic acid is reacted with a mixture of formic acid and acetic anhydride at a controlled temperature (e.g., 45-50°C) to yield N-formyl-L-aspartic anhydride.[9]
-
Preparation of L-phenylalanine methyl ester: L-phenylalanine is esterified by refluxing with methanol in the presence of an acid catalyst, such as hydrogen chloride. The water formed during the reaction is continuously removed to drive the equilibrium towards the product.[9]
-
Coupling Reaction: The N-formyl-L-aspartic anhydride is dissolved in a suitable organic solvent (e.g., toluene, acetic acid) and reacted with the L-phenylalanine methyl ester solution. The temperature is maintained to control the reaction rate and minimize side reactions.[9]
-
Deformylation: The resulting N-formyl-α,β-aspartame mixture is deformylated by treatment with an aqueous acid solution, such as hydrochloric acid, to yield a solution containing α- and β-Aspartame hydrochlorides.[7]
-
Purification and Isolation: The α-Aspartame is selectively crystallized from the mixture, often as its hydrochloride salt. The crystals are then neutralized to obtain the final free amine form of α-Aspartame.[10]
In-depth Guide to Enzymatic Synthesis
The enzymatic synthesis of Aspartame offers significant advantages over chemical methods, primarily in its high stereoselectivity and regioselectivity, which eliminates the formation of the bitter β-isomer.[4] This route typically employs a protease, most commonly thermolysin, to catalyze the peptide bond formation.[3][11]
The Role of Thermolysin: A Molecular Matchmaker
Thermolysin, a heat-stable metalloproteinase from Bacillus thermoproteolyticus, is highly effective in catalyzing the condensation of an N-protected L-aspartic acid with L-phenylalanine methyl ester.[3][12] The enzyme's active site specifically recognizes the L-enantiomers of the substrates and facilitates the formation of the α-peptide bond, thus yielding exclusively the desired α-Aspartame precursor.[11]
Substrate Requirements and Reaction Conditions
For the enzymatic reaction to proceed efficiently, the amino group of L-aspartic acid must be protected, typically with a benzyloxycarbonyl (Z) group.[13] The reaction is generally carried out in a two-phase aqueous-organic solvent system or in an organic solvent with a minimal amount of water.[13] This is because while the enzyme requires some water for its activity, an excess of water would favor the reverse reaction (hydrolysis) of the peptide bond. The product, N-benzyloxycarbonyl-α-L-aspartyl-L-phenylalanine methyl ester (Z-APM), is often insoluble in the aqueous phase, which helps to drive the reaction equilibrium towards synthesis by precipitating out of the solution.[11]
Advantages of the Enzymatic Route
-
High Specificity: Only the desired α-isomer is formed, simplifying purification.[4]
-
Stereoselectivity: The enzyme is selective for the L-enantiomer of phenylalanine methyl ester, allowing the use of a racemic mixture of DL-phenylalanine methyl ester as a starting material. The unreacted D-isomer can be recovered and racemized for reuse.[4]
-
Milder Reaction Conditions: Enzymatic reactions are conducted under milder conditions of temperature and pH compared to many chemical methods, reducing energy consumption and the risk of side reactions.
-
Environmentally Benign: This "green chemistry" approach often reduces the use of harsh chemicals and organic solvents.[12]
Figure 3: Detailed workflow of the thermolysin-catalyzed enzymatic synthesis of Aspartame.
Experimental Protocol: Enzymatic Synthesis
The following is a representative protocol for the enzymatic synthesis of an Aspartame precursor:
-
Substrate Preparation: N-benzyloxycarbonyl-L-aspartic acid (Z-Asp) and L-phenylalanine methyl ester (PheOMe) are dissolved in a suitable organic solvent system, such as a mixture of tert-amyl alcohol and ethyl acetate.[14]
-
Enzymatic Reaction: Immobilized thermolysin is added to the substrate solution. The reaction is carried out in a temperature-controlled reactor (e.g., 40-50°C) with gentle agitation.[13]
-
Product Precipitation and Recovery: The product, Z-α-Aspartame, precipitates from the reaction mixture as it is formed. The reaction is allowed to proceed for a specified time (e.g., several hours to over a day) to achieve a high yield.[8][14] The solid product is then collected by filtration or centrifugation.
-
Deprotection: The recovered Z-α-Aspartame is deprotected by catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) in a solvent like methanol to cleave the Z group, yielding α-Aspartame.[8]
-
Final Purification: The final product is purified by recrystallization to obtain high-purity α-Aspartame.
Purification and Characterization of Aspartame
Regardless of the synthetic route, the final product must be purified to meet stringent food and pharmaceutical grade standards.
-
Purification: Common purification techniques include recrystallization, where the crude Aspartame is dissolved in a solvent (e.g., an ethanol-water mixture) and allowed to crystallize slowly to exclude impurities.[2][4] Solid-phase extraction (SPE) with cartridges like Sep-Pak C18 can also be used for sample clean-up from complex matrices.[15]
-
Characterization: The purity and identity of the synthesized Aspartame are confirmed using various analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for quantifying Aspartame and detecting impurities, including the β-isomer and degradation products like diketopiperazine (DKP).[16][17]
-
Spectroscopy: Infrared (IR) and Raman spectroscopy can be used for the characterization of the material.[15]
-
Specific Rotation: The optical rotation of a solution of Aspartame is measured to confirm the correct stereochemistry.[18]
-
Comparative Analysis of Synthesis Routes
| Parameter | Chemical Synthesis | Enzymatic Synthesis |
| Starting Materials | L-Aspartic Acid, L-Phenylalanine | N-Protected L-Aspartic Acid, L-Phenylalanine Methyl Ester |
| Key Reagents | Formic acid, acetic anhydride, acid catalysts | Thermolysin (or other proteases) |
| Stereoselectivity | Lower (produces α and β isomers) | High (produces only α isomer) |
| Reaction Conditions | Harsher (higher temperatures, strong acids) | Milder (physiological pH and temperature ranges) |
| Yield | Can be high, but requires separation of isomers | Often very high (>95%) for the desired isomer[4] |
| Purification | More complex due to isomer separation | Simpler, focused on removing unreacted substrates |
| Environmental Impact | Higher (more use of organic solvents and harsh reagents) | Lower ("Green Chemistry" approach)[12] |
Conclusion and Future Perspectives
Both chemical and enzymatic methods are well-established for the industrial synthesis of Aspartame. While chemical synthesis remains a viable and widely used method, the trend is increasingly towards enzymatic processes due to their superior selectivity, milder reaction conditions, and better environmental profile. Future research in this field is likely to focus on the discovery of more robust and efficient enzymes, the development of novel immobilization techniques to enhance enzyme reusability, and the optimization of reaction conditions in non-conventional media to further improve the economic viability of enzymatic Aspartame production. A novel route combining enzymatic and chemical steps has also been reported, aiming to simplify the process by avoiding complex protection and deprotection stages.[19][20]
References
- 1. Aspartame - Wikipedia [en.wikipedia.org]
- 2. Aspartame - Safe Food Factory [safefoodfactory.com]
- 3. letstalkacademy.com [letstalkacademy.com]
- 4. snowhitechem.com [snowhitechem.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. biosynth.com [biosynth.com]
- 7. prepchem.com [prepchem.com]
- 8. chemistry.wilkes.edu [chemistry.wilkes.edu]
- 9. US5334746A - Process for producing α-L-aspartyl-L-phenylalanine methyl ester - Google Patents [patents.google.com]
- 10. EP0221878A2 - Process for the preparation of alpha-L-aspartyl-L-phenylalanine methyl ester - Google Patents [patents.google.com]
- 11. Synthesis of Aspartame by Thermolysin: An X-ray Structural Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of aspartame precursor with an immobilized thermolysin in tert-amyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of aspartame precursor with an immobilized thermolysin in mixed organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US6335461B1 - Process for purification of aspartame derivative - Google Patents [patents.google.com]
- 17. waters.com [waters.com]
- 18. fao.org [fao.org]
- 19. A novel route for aspartame production by combining enzymatic and chemical reactions for industrial use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
The Biological Functions of Leucyl-phenylalanine Dipeptide: A Technical Guide for Researchers and Drug Development Professionals
Abstract
The dipeptide Leucyl-phenylalanine (Leu-Phe), a product of protein digestion, is emerging as a significant biomolecule with a spectrum of physiological roles. Beyond its basic nutritional function as a source of essential amino acids, Leu-Phe and its derivatives exhibit multifaceted activities, including modulation of endocrine signaling, influence on taste perception, potential as an anti-cancer agent, and immunomodulatory effects. This technical guide provides an in-depth exploration of the known biological functions of Leucyl-phenylalanine, detailing the underlying molecular mechanisms, and presenting established experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering insights into the therapeutic and physiological potential of this dipeptide.
Introduction: The Expanding Role of Dipeptides in Biological Systems
Dipeptides, the simplest form of peptides, have long been recognized as intermediates in protein metabolism. However, a growing body of evidence reveals that these small molecules are not merely metabolic shuttles but possess intrinsic biological activities. They can act as signaling molecules, enzyme substrates, and modulators of cellular processes. Leucyl-phenylalanine (Leu-Phe), composed of the essential amino acids Leucine and Phenylalanine, is a prime example of a dipeptide with diverse and physiologically relevant functions. This guide will delve into the core biological activities of Leu-Phe, providing a scientific framework for its investigation and potential therapeutic application.
Core Biological Functions of Leucyl-phenylalanine
The biological activities of Leucyl-phenylalanine are diverse, spanning metabolic regulation, sensory perception, and cellular proliferation. The following sections detail the key functional areas where Leu-Phe and its related structures have been implicated.
Modulation of Gastrointestinal Hormone Secretion and Appetite Regulation
A significant area of interest for Leu-Phe and its constituent amino acid, L-phenylalanine, is their role in regulating gut hormones, which are pivotal in controlling appetite and glucose homeostasis.
Mechanism of Action: L-phenylalanine has been shown to stimulate the release of key incretin hormones, including glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), from enteroendocrine L-cells.[1][2] This effect is primarily mediated through the activation of the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR).[1][2] Activation of the CaSR by L-phenylalanine leads to an increase in intracellular calcium, which triggers the exocytosis of hormone-containing granules.[3] Concurrently, L-phenylalanine has been observed to reduce the levels of the orexigenic hormone ghrelin.[1] The collective effect of these hormonal changes is a reduction in food intake and an improvement in glucose tolerance.[1]
While much of the research has focused on L-phenylalanine, the transport of dipeptides like Leu-Phe across the intestinal epithelium via transporters such as PepT1 can also lead to membrane depolarization, another trigger for hormone secretion.[3]
Experimental Protocol: In Vitro GLP-1 Secretion Assay
This protocol describes a method to assess the effect of Leucyl-phenylalanine on GLP-1 secretion from the murine enteroendocrine STC-1 cell line.
Materials:
-
STC-1 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DPBS (Dulbecco's Phosphate-Buffered Saline)
-
Leucyl-phenylalanine dipeptide (Leu-Phe)
-
GLP-1 (active) ELISA kit
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Culture: Culture STC-1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed STC-1 cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere and grow to 80-90% confluency.
-
Starvation: Prior to the experiment, gently wash the cells twice with DPBS and then incubate in serum-free DMEM for 2 hours.
-
Stimulation: Prepare different concentrations of Leu-Phe in serum-free DMEM. Aspirate the starvation medium and add the Leu-Phe solutions to the respective wells. Include a vehicle control (serum-free DMEM alone). Incubate for 2 hours at 37°C.
-
Supernatant Collection: After incubation, carefully collect the supernatant from each well. To prevent GLP-1 degradation, add a DPP-4 inhibitor to the collected supernatant. Centrifuge the supernatant to remove any detached cells and store at -80°C until analysis.
-
Cell Lysis and Protein Quantification: Wash the remaining cells in each well with DPBS and then lyse the cells using a suitable lysis buffer. Determine the total protein concentration in each well using a protein assay kit.
-
GLP-1 Measurement: Quantify the concentration of active GLP-1 in the collected supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize the measured GLP-1 concentrations to the total protein content of the corresponding well. Express the results as pg of GLP-1 released per mg of total protein.
Interaction with Bitter Taste Receptors
The sensation of bitterness is a crucial defense mechanism against the ingestion of potentially toxic substances. This taste modality is mediated by a family of G-protein coupled receptors known as TAS2Rs.
Mechanism of Action: Dipeptides containing hydrophobic amino acids, such as L-phenylalanine and L-leucine, are often perceived as bitter.[4][5] Studies have shown that these dipeptides can directly activate specific human bitter taste receptors. For instance, dipeptides containing L-phenylalanine have been found to activate TAS2R1 and TAS2R39.[4][6] The activation of these receptors on taste bud cells initiates a signaling cascade that ultimately leads to the perception of a bitter taste.
Experimental Protocol: Calcium Mobilization Assay for TAS2R Activation
This protocol outlines a method to screen for the activation of specific bitter taste receptors by Leucyl-phenylalanine using a cell-based calcium mobilization assay.
Materials:
-
HEK293T cells stably expressing a specific TAS2R (e.g., TAS2R1 or TAS2R39) and a promiscuous G-protein (e.g., Gα16/gust44).
-
DMEM with high glucose, FBS, Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Leucyl-phenylalanine dipeptide.
-
A known agonist for the expressed TAS2R (positive control).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Culture and Plating: Culture the engineered HEK293T cells in the appropriate medium. Seed the cells into a black, clear-bottom 96-well plate and grow to confluency.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in the assay buffer. Aspirate the culture medium from the cells and add the dye-loading solution. Incubate for 1 hour at 37°C in the dark.
-
Washing: After incubation, gently wash the cells twice with the assay buffer to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of Leucyl-phenylalanine and the positive control agonist in the assay buffer.
-
Fluorescence Measurement: Place the 96-well plate in the fluorescence plate reader. Set the excitation and emission wavelengths appropriate for Fluo-4 (e.g., 485 nm and 525 nm, respectively).
-
Compound Injection and Data Acquisition: Program the plate reader to inject the compound solutions into the wells and immediately begin recording the fluorescence intensity over time (typically for 60-90 seconds).
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. Normalize the response to the maximum response of the positive control. Dose-response curves can be generated to determine the EC50 value.
Potential Anti-Cancer Activity
Recent research has highlighted the potential of phenylalanine dipeptide derivatives as anti-cancer agents, particularly in the context of prostate cancer.
Mechanism of Action: A novel derivative of a phenylalanine dipeptide, designated HXL131, has been shown to inhibit the growth and metastasis of prostate cancer cells.[7][8][9] This compound was found to induce apoptosis and cause cell cycle arrest at the G2/M phase.[7][8] Mechanistic studies revealed that HXL131 directly binds to and targets Dual Specificity Phosphatase 1 (DUSP1) and Tumor Necrosis Factor Superfamily Member 9 (TNFSF9).[7][8] Another L-phenylalanine dipeptide derivative, compound 7c, also demonstrated potent anti-tumor activity against prostate cancer cells by inducing apoptosis and targeting TNFSF9, thereby regulating inflammatory and apoptotic signaling pathways.[10]
Experimental Protocol: Cell Proliferation (MTS) Assay
This protocol details a method to evaluate the effect of Leucyl-phenylalanine or its derivatives on the proliferation of cancer cell lines.
Materials:
-
Prostate cancer cell line (e.g., PC-3).
-
RPMI-1640 medium, FBS, Penicillin-Streptomycin.
-
Leucyl-phenylalanine or its derivative.
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).
-
Phenazine methosulfate (PMS).
-
96-well plates.
-
A microplate reader.
Procedure:
-
Cell Seeding: Seed PC-3 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound (Leucyl-phenylalanine or its derivative) in the culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTS Assay: Prepare the MTS/PMS solution according to the manufacturer's instructions. Add 20 µL of the MTS/PMS solution to each well.
-
Incubation and Measurement: Incubate the plate for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.
Immunomodulatory and Anti-Inflammatory Effects
Peptides containing leucine and phenylalanine residues have been shown to possess immunomodulatory and anti-inflammatory properties.
Mechanism of Action: While the direct immunomodulatory role of the simple Leu-Phe dipeptide is still under investigation, larger synthetic peptides rich in leucine and lysine with phenylalanine residues have demonstrated significant anti-inflammatory and antimicrobial activities.[3][11] For example, a Leu/Lys-rich peptide with Phe-peptoid residues was shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[3][11] Furthermore, the tripeptide Phe-Leu-Val, derived from soy, has been found to reduce the TNFα-induced inflammatory response and insulin resistance in adipocytes by inhibiting the JNK and IKK signaling pathways.[12] A walnut-derived peptide, Leucine-Proline-Phenylalanine, also exhibited anti-inflammatory effects in RAW264.7 cells by down-regulating the expression of inflammatory mediators like iNOS and COX-2.[13]
Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages
This protocol describes a method to assess the anti-inflammatory potential of Leucyl-phenylalanine by measuring its effect on NO production in LPS-stimulated RAW 264.7 macrophages.
Materials:
-
RAW 264.7 macrophage cell line.
-
DMEM, FBS, Penicillin-Streptomycin.
-
Leucyl-phenylalanine.
-
Lipopolysaccharide (LPS).
-
Griess Reagent System.
-
96-well plates.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of Leucyl-phenylalanine for 1 hour.
-
Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include control wells (cells alone, cells with LPS alone, cells with Leu-Phe alone).
-
Griess Assay: After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Sulfanilamide solution (from the Griess Reagent System) to each supernatant sample and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution (from the Griess Reagent System) and incubate for another 5-10 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 540 nm within 30 minutes.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples from the standard curve. The inhibition of NO production is calculated relative to the LPS-stimulated control.
Synthesis and Metabolism of Leucyl-phenylalanine
Synthesis: The chemical synthesis of Leucyl-phenylalanine can be achieved through standard peptide synthesis protocols, including both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[1][14][15][16][17] These methods typically involve the use of protecting groups for the amino and carboxyl termini of the constituent amino acids to ensure specific peptide bond formation.
Metabolism and Pharmacokinetics: Following oral ingestion, dipeptides like Leucyl-phenylalanine are primarily absorbed in the small intestine via the peptide transporter 1 (PepT1). Once inside the enterocytes, they can be hydrolyzed into their constituent amino acids, leucine and phenylalanine, by cytosolic peptidases. These amino acids are then released into the portal circulation. A portion of the dipeptide may also be transported intact into the bloodstream. The pharmacokinetic profile of orally administered dipeptides can be influenced by their susceptibility to hydrolysis in the gastrointestinal tract and by the efficiency of their transport.[18]
Visualization of Key Signaling Pathways
To provide a clearer understanding of the molecular mechanisms discussed, the following diagrams illustrate the key signaling pathways involving Leucyl-phenylalanine and its related molecules.
Caption: L-Phenylalanine-mediated gut hormone release via the CaSR.
References
- 1. benchchem.com [benchchem.com]
- 2. A new approach for quantitative analysis of L-phenylalanine using a novel semi-sandwich immunometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Amino acids and peptides activate at least five members of the human bitter taste receptor family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bitter peptides activate hTAS2Rs, the human bitter receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A novel L-phenylalanine dipeptide inhibits prostate cancer cell proliferation by targeting TNFSF9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial and anti-inflammatory activities of a Leu/Lys-rich antimicrobial peptide with Phe-peptoid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Soy Peptide Phe-Leu-Val Reduces TNFα-Induced Inflammatory Response and Insulin Resistance in Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 15. dokumen.pub [dokumen.pub]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. Plasma concentrations and pharmacokinetics of phenylalanine in rats and mice administered aspartame - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and history of Leucylphenylalanine
An In-depth Technical Guide to the Discovery and History of Leucylphenylalanine
Abstract
This technical guide provides a comprehensive overview of the dipeptide this compound (Leu-Phe), from its conceptual origins in the foundational era of peptide chemistry to its modern-day significance as a structural motif in immunology and a tool in biochemical research. We delve into the historical development of synthetic methodologies, including classical solution-phase, solid-phase, and enzymatic approaches, providing detailed protocols and the scientific rationale behind them. The guide further explores the physicochemical properties and spectroscopic characterization of Leu-Phe. A significant focus is placed on its biological relevance, primarily through its role as a core component of the potent bacterial chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP), a key molecule in innate immunity. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this fundamental dipeptide.
Introduction: The Genesis of a Dipeptide
The story of this compound is intrinsically woven into the broader history of peptide science. Peptides, short chains of amino acids linked by peptide bonds, are fundamental to life, acting as hormones, neurotransmitters, and signaling molecules.[1] The journey to understanding and synthesizing these molecules began in the early 20th century with the pioneering work of Emil Fischer. In 1901, Fischer and Fourneau reported the synthesis of the first dipeptide, glycylglycine, and in 1902, Fischer introduced the term "peptide" to describe these compounds.[2][3]
While a singular "discovery" paper for this compound is absent from the historical record, its existence was an inevitable consequence of Fischer's foundational work. Once the principles of the peptide bond and methods for its formation were established, the synthesis of specific dipeptides like Leu-Phe became a matter of applying established techniques to new combinations of amino acids. The true significance of the Leu-Phe moiety would become profoundly clear decades later with the discovery of its central role in one of the most potent known leukocyte chemoattractants, N-formyl-methionyl-leucyl-phenylalanine (fMLP).[4] This guide will trace the scientific advancements that made the synthesis of Leu-Phe possible and explore the discoveries that cemented its importance in modern science.
The Art of the Peptide Bond: Synthetic Methodologies
The creation of a peptide bond between two different amino acids, such as leucine and phenylalanine, is a non-trivial chemical challenge. It requires the selective formation of an amide linkage between the carboxyl group of one amino acid and the amino group of the other, while preventing unwanted side reactions, such as self-polymerization. This necessitated the development of protecting group chemistry, a cornerstone of peptide synthesis.[3][5]
Classical Solution-Phase Peptide Synthesis (LPPS)
The earliest methods for peptide synthesis were conducted entirely in solution.[6] This approach, while foundational, is often laborious, requiring purification of the intermediate product after each amino acid addition. A landmark development in LPPS was the introduction of the carbobenzoxy (Cbz) group by Bergmann and Zervas in 1932, the first reversible Nα-protecting group for peptide synthesis.[3]
Explanatory Note on Causality: The Cbz group was revolutionary because it could be selectively removed by catalytic hydrogenation, a mild condition that did not cleave the newly formed peptide bond. This orthogonality—the ability to remove one protecting group without affecting another—is a central principle in complex organic synthesis.
Protocol 2.1: Representative Solution-Phase Synthesis of L-Leucyl-L-phenylalanine
-
Protection of L-Leucine: The amino group of L-Leucine is protected with a suitable group, such as tert-butyloxycarbonyl (Boc). This prevents it from reacting during the subsequent coupling step.
-
Activation of the Protected L-Leucine: The carboxyl group of Boc-L-Leucine is activated to make it more electrophilic. A common method is conversion to an active ester or using a carbodiimide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC).
-
Protection of L-Phenylalanine: The carboxyl group of L-Phenylalanine is protected, typically as a methyl or benzyl ester, to prevent it from reacting.
-
Coupling Reaction: The activated Boc-L-Leucine is reacted with the L-Phenylalanine methyl ester. The free amino group of phenylalanine attacks the activated carboxyl group of leucine, forming the protected dipeptide, Boc-Leu-Phe-OMe.
-
Purification: The protected dipeptide is purified from byproducts and unreacted starting materials, often by crystallization or chromatography.
-
Deprotection: The Boc and methyl ester protecting groups are removed in separate, orthogonal steps to yield the final L-Leucyl-L-phenylalanine dipeptide. The Boc group is removed with a mild acid like trifluoroacetic acid (TFA), while the methyl ester can be removed by saponification (hydrolysis with a base).[5]
The Merrifield Revolution: Solid-Phase Peptide Synthesis (SPPS)
In 1963, R. Bruce Merrifield published a groundbreaking paper that would revolutionize peptide synthesis and ultimately earn him the Nobel Prize.[6][7] His innovation, Solid-Phase Peptide Synthesis (SPPS), involves anchoring the C-terminal amino acid to an insoluble polymer resin. The peptide chain is then assembled in a stepwise manner on this solid support.[1][8]
Explanatory Note on Causality: The genius of SPPS lies in its simplification of the purification process. Because the growing peptide chain is attached to a solid bead, unreacted reagents and byproducts can be simply washed away after each step. This allows for the use of large excesses of reagents to drive reactions to completion, dramatically increasing efficiency and enabling automation.[7][8]
Protocol 2.2: Fmoc-Based Solid-Phase Synthesis of L-Leucyl-L-phenylalanine
-
Resin Preparation: A Wang resin, pre-loaded with the first amino acid (Fmoc-L-Phenylalanine), is placed in a reaction vessel. The Wang resin is an acid-sensitive resin that allows for cleavage of the final peptide from the support under mild acidic conditions.[8]
-
Fmoc Deprotection: The resin is treated with a solution of 20% piperidine in a solvent like dimethylformamide (DMF) to remove the fluorenylmethoxycarbonyl (Fmoc) protecting group from the phenylalanine, exposing its free amino group. The resin is then thoroughly washed.
-
Amino Acid Activation & Coupling: The next amino acid, Fmoc-L-Leucine, is pre-activated in solution using a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIEA). This activated solution is added to the resin. The activated carboxyl group of leucine couples with the free amino group of phenylalanine on the resin. The reaction is allowed to proceed for 1-2 hours.
-
Washing: The resin is extensively washed with DMF and other solvents to remove all excess reagents and byproducts.
-
Final Deprotection: The Fmoc group is removed from the N-terminal leucine using 20% piperidine in DMF as described in step 2.
-
Cleavage and Final Deprotection: The dipeptide is cleaved from the resin support using a "cleavage cocktail," typically containing a strong acid like trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to protect sensitive side chains (though not strictly necessary for Leu or Phe). This step also removes any remaining side-chain protecting groups.
-
Product Precipitation and Purification: The cleaved peptide is precipitated from the cleavage cocktail with cold diethyl ether, collected by centrifugation, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: Workflow for Solid-Phase Peptide Synthesis of Leu-Phe.
Enzymatic Synthesis
A greener alternative to chemical synthesis is the use of enzymes, particularly proteases, to catalyze peptide bond formation. This approach can occur via two main mechanisms: simple condensation (the reversal of proteolysis) or transpeptidation.[9] The earliest work in this area dates back to the 1930s with Bergmann and associates using enzymes like papain.[9]
Explanatory Note on Causality: Enzymatic synthesis offers the major advantage of stereospecificity, eliminating the need for racemization-suppressing agents. Furthermore, it often circumvents the need for extensive protecting group strategies, reducing waste and simplifying purification.[10] The challenge lies in optimizing reaction conditions (e.g., pH, solvent) to favor synthesis over the enzyme's natural hydrolytic activity.[9]
Physicochemical and Spectroscopic Characterization
Once synthesized, the identity and purity of this compound must be rigorously confirmed. This is achieved through a combination of physicochemical measurements and spectroscopic analysis.
Caption: Chemical Structure of L-Leucyl-L-phenylalanine.
Table 1: Physicochemical Properties of L-Leucyl-L-phenylalanine
| Property | Value | Source |
| Chemical Formula | C₁₅H₂₂N₂O₃ | [11][12] |
| Molecular Weight | 278.35 g/mol | [12] |
| Appearance | Solid | [12] |
| Melting Point | 218-220 °C | [12] |
| InChI Key | KFKWRHQBZQICHA-UHFFFAOYSA-N | [12] |
| CAS Number | 3063-05-6 | [12] |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the molecular weight and sequence of peptides. Electrospray ionization (ESI) is commonly used to ionize the peptide, and a mass analyzer determines its mass-to-charge ratio (m/z). For Leu-Phe, the expected [M+H]⁺ ion would be at m/z 279.17.[11] Tandem mass spectrometry (MS/MS) involves isolating this parent ion, fragmenting it, and analyzing the resulting daughter ions. The fragmentation pattern, primarily at the peptide bonds, allows for sequence confirmation.
Table 2: Key MS/MS Fragmentation Data for [M+H]⁺ of L-Leucyl-L-phenylalanine
| Precursor m/z | Fragment Ion m/z | Identity | Description |
| 279.1703 | 166.09 | y₁ | Phenylalanine residue |
| 279.1703 | 120.08 | immonium ion | Phenylalanine immonium ion |
| 279.1703 | 86.09 | immonium ion | Leucine immonium ion |
Data sourced from public repositories like PubChem and Fiehn Lab.[11][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule.
-
¹H NMR: Would show distinct signals for the protons on the alpha-carbons of both residues, the amide proton, and the unique side-chain protons of leucine (isobutyl group) and phenylalanine (benzyl group). The aromatic protons of the phenylalanine ring would appear in the 7.3-7.4 ppm region.[14][15]
-
¹³C NMR: Would confirm the presence of the correct number of carbon atoms and show characteristic shifts for the carbonyl carbons of the peptide bond and the C-terminus, as well as the aromatic carbons of the phenyl ring.
Biological Significance and Modern Applications
While Leu-Phe is a simple dipeptide, its structural motif is central to a molecule of profound biological importance.
The fMLP Connection: A Potent Immunological Signal
In the 1970s and 80s, researchers investigating how white blood cells are drawn to sites of infection discovered that bacteria like Escherichia coli release potent chemoattractant factors.[4] Through purification and analysis using techniques like gas chromatography-mass spectrometry, the major active compound was identified as N-formyl-methionyl-leucyl-phenylalanine (fMLP or fMLF).[16][17]
Bacteria initiate protein synthesis with N-formylmethionine, whereas eukaryotes do not (except in mitochondria).[4] This makes N-formylated peptides like fMLP a distinct "find-me" signal, indicating either a bacterial presence or cellular damage.[4] Phagocytic leukocytes, such as neutrophils, have specific G protein-coupled receptors on their surface called Formyl Peptide Receptors (FPRs) that bind fMLP with high affinity.[18][19] The Leu-Phe dipeptide sequence is a critical part of the structure that is recognized by these receptors.
Binding of fMLP to its receptor triggers a signaling cascade that leads to:
-
Chemotaxis: Directed cell movement towards the source of the fMLP.
-
Superoxide Generation: Production of reactive oxygen species (ROS) to kill pathogens.[20]
-
Degranulation: Release of antimicrobial enzymes from intracellular granules.[20]
Caption: Simplified fMLP Signaling Pathway in Neutrophils.
Applications in Drug Development and Research
-
Biochemical Research: As a simple dipeptide, L-Leucyl-L-phenylalanine is used in biochemical and metabolomics research as a standard compound. It is often studied as an incomplete breakdown product of protein catabolism.[12]
-
Drug Development Building Block: The dipeptide and its derivatives serve as building blocks in the synthesis of more complex peptide-based drugs.[21] Understanding the structure-activity relationship of the Leu-Phe motif in fMLP has driven research into synthetic analogues as potential modulators of the immune response.[22]
-
Modified Peptides: The phenylalanine residue is a common target for modification to enhance the properties of peptide drugs. For instance, the incorporation of fluorinated phenylalanines can increase metabolic stability and alter binding affinity, a strategy highly relevant to drug development professionals.[23][24]
Conclusion
This compound stands as a testament to the evolution of peptide science. Conceived in the era of foundational chemistry, its synthesis was made routine by transformative technologies like SPPS. While a structurally simple molecule, it holds a position of great significance as a key recognition element in the innate immune system's surveillance for bacterial invaders. From a laboratory curiosity to a cornerstone of immunology and a tool for modern drug discovery, the journey of this compound encapsulates over a century of progress in understanding the chemical language of life.
References
- 1. peptidesuk.com [peptidesuk.com]
- 2. ias.ac.in [ias.ac.in]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. academic.oup.com [academic.oup.com]
- 8. peptide.com [peptide.com]
- 9. Enzymatic Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C15H22N2O3 | CID 259325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. L -Leucyl- L -phenylalanine, 3063-05-6, High-Purity, SMB00982, Sigma-Aldrich [sigmaaldrich.com]
- 13. Leu-phe | C15H22N2O3 | CID 6992310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. L-Phenylalanine(63-91-2) 1H NMR [m.chemicalbook.com]
- 15. hmdb.ca [hmdb.ca]
- 16. researchgate.net [researchgate.net]
- 17. Purification and identification of formyl-methionyl-leucyl-phenylalanine as the major peptide neutrophil chemotactic factor produced by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. N-Formyl-L-methionyl-L-leucyl-L-phenylalanine | C21H31N3O5S | CID 443295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chemimpex.com [chemimpex.com]
- 22. Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Natural Sources and Occurrence of Leucylphenylalanine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the dipeptide Leucylphenylalanine (Leu-Phe), exploring its natural origins, mechanisms of formation, and methods for its identification and quantification. This document is intended to serve as a technical resource for professionals in research, and drug development, offering insights into the significance of this bioactive peptide.
Introduction: The Significance of this compound
This compound (Leu-Phe) is a dipeptide composed of the essential amino acids Leucine and Phenylalanine. Beyond its basic role as a protein constituent, this compound has garnered scientific interest for its potential bioactive properties, including Angiotensin-Converting Enzyme (ACE) inhibitory and Dipeptidyl Peptidase IV (DPP-IV) inhibitory activities. These properties suggest its potential role in the regulation of blood pressure and glucose metabolism, making it a molecule of interest for the development of functional foods and pharmaceuticals. Understanding its natural sources and the processes by which it is formed is crucial for harnessing its potential applications.
Natural Occurrence and Key Sources
This compound is primarily found in protein-rich foods that have undergone proteolysis, either through natural fermentation processes or enzymatic hydrolysis. The primary precursors for this compound are proteins rich in Leucine and Phenylalanine residues, with milk proteins, particularly casein, being a significant source.
Fermented Dairy Products: A Primary Reservoir
Fermented dairy products, such as aged cheeses and certain types of yogurt, represent a key natural source of this compound. During the ripening of cheese, complex biochemical changes occur, including the breakdown of casein by microbial and native milk proteases. This proteolysis releases a diverse array of peptides, including the dipeptide this compound.
Table 1: Potential Natural Sources of this compound
| Food Category | Specific Examples | Rationale for Occurrence |
| Fermented Dairy | Aged Cheeses (e.g., Cheddar, Gouda), Yogurt, Kefir | Extensive proteolysis of casein by starter cultures and ripening enzymes releases numerous peptides, including this compound. |
| Fermented Meats | Cured Sausages, Dry-cured Hams | Proteolytic enzymes from endogenous and microbial sources break down muscle proteins during aging, potentially releasing this compound. |
| Fermented Plant-Based Products | Tempeh, Miso, Soy Sauce | Fermentation of soy and other plant proteins by molds and bacteria can lead to the liberation of various peptides. |
| Bacterial Metabolism | Escherichia coli and other bacteria | Bacteria can produce and release peptides as part of their metabolic processes. A modified tripeptide, N-formylmethionyl-leucyl-phenylalanine (fMLP), is a well-known bacterial product.[1] |
It is important to note that while the constituent amino acids are ubiquitous in protein-containing foods, the presence and concentration of the specific dipeptide this compound are highly dependent on the processing and fermentation conditions.
Mechanisms of Formation: The Enzymatic Liberation of this compound
The formation of this compound in natural sources is a direct result of the enzymatic hydrolysis of proteins. This process involves the cleavage of peptide bonds within the protein structure by proteases.
The Role of Proteases in Dairy Fermentation
In the context of fermented dairy products, a consortium of enzymes contributes to the liberation of this compound from casein. These include:
-
Native Milk Proteases: Plasmin, a naturally occurring protease in milk, can initiate the breakdown of casein.
-
Coagulants: Enzymes used in cheese making, such as chymosin, play a significant role in the initial stages of casein hydrolysis.
-
Microbial Proteases: Lactic acid bacteria (LAB) used as starter cultures, as well as non-starter lactic acid bacteria (NSLAB), possess a complex proteolytic system that is crucial for the release of small peptides and amino acids during ripening.[2] These bacterial proteases have varying specificities and can cleave casein at different sites, leading to the formation of a diverse peptidome that may include this compound.
Biosynthetic Pathway from Bovine Beta-Casein
This compound is a known fragment of bovine beta-casein. The specific enzymatic cleavage of the peptide bond between Phenylalanine and a preceding amino acid, and Leucine and a succeeding amino acid within the beta-casein sequence would result in the release of this dipeptide. The BIOPEP-UWM database of bioactive peptides confirms that Leucyl-Phenylalanine is a fragment of bovine beta-casein with demonstrated ACE inhibitory and dipeptidyl peptidase IV inhibitory activities.
Below is a conceptual diagram illustrating the enzymatic release of this compound from a protein precursor.
Caption: Enzymatic release of this compound from a protein.
Methodologies for Identification and Quantification
The identification and quantification of this compound in complex food matrices require advanced analytical techniques. Peptidomics, the large-scale study of peptides, provides the necessary tools for this purpose.
Experimental Protocol: Extraction and Identification of this compound from Aged Cheese
This protocol outlines a general workflow for the extraction and identification of this compound from a sample of aged cheese.
Step 1: Sample Preparation and Peptide Extraction
-
Homogenization: A known weight of the cheese sample is homogenized in a suitable extraction buffer (e.g., a mixture of water and an organic solvent like acetonitrile) to precipitate larger proteins and extract smaller peptides.
-
Centrifugation: The homogenate is centrifuged at high speed to separate the solid protein pellet from the supernatant containing the peptide fraction.
-
Ultrafiltration: The supernatant is then subjected to ultrafiltration using membranes with a specific molecular weight cut-off (e.g., 3 kDa) to further separate the low-molecular-weight peptides from any remaining larger molecules.
-
Solid-Phase Extraction (SPE): The peptide-rich filtrate may be further purified and concentrated using SPE cartridges to remove interfering substances such as salts and lipids.
Step 2: Chromatographic Separation
-
High-Performance Liquid Chromatography (HPLC): The extracted peptide sample is injected into an HPLC system equipped with a reversed-phase column (e.g., C18).
-
Gradient Elution: A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent (e.g., formic acid) is used to separate the peptides based on their hydrophobicity. This compound, being composed of two hydrophobic amino acids, will elute at a specific retention time under defined chromatographic conditions.
Step 3: Mass Spectrometric Identification and Quantification
-
Mass Spectrometry (MS): The eluent from the HPLC is introduced into a mass spectrometer. The instrument will measure the mass-to-charge ratio (m/z) of the eluting peptides. The theoretical monoisotopic mass of this compound is approximately 278.16 g/mol .
-
Tandem Mass Spectrometry (MS/MS): To confirm the identity of the peptide, tandem mass spectrometry is employed. The ion corresponding to the mass of this compound is selected and fragmented. The resulting fragment ions will be characteristic of the peptide's amino acid sequence and can be matched against a database or a synthetic standard for unambiguous identification.
-
Quantification: For quantitative analysis, a known amount of a stable isotope-labeled this compound internal standard can be added to the sample at the beginning of the extraction process. The ratio of the signal intensity of the native this compound to the internal standard allows for accurate quantification.
The following diagram illustrates the analytical workflow for the identification of this compound.
Caption: Analytical workflow for this compound identification.
Future Perspectives and Research Directions
While the presence of this compound in fermented foods is strongly suggested by the extensive proteolysis that occurs, further research is needed to:
-
Quantify Concentrations: Accurately measure the concentration of this compound in a wide variety of fermented and non-fermented foods.
-
Elucidate Specific Enzymatic Pathways: Identify the specific microbial proteases and their cleavage sites that are responsible for the efficient release of this compound from different protein sources.
-
Investigate Bioavailability and Bioactivity: Conduct in vivo studies to determine the bioavailability of naturally occurring this compound and to confirm its purported health benefits in physiological systems.
-
Optimize Production: Explore methods to enrich the content of this compound in fermented foods through the selection of specific starter cultures and the optimization of fermentation conditions.
Conclusion
This compound is a bioactive dipeptide with potential health-promoting properties. Its natural occurrence is intrinsically linked to the proteolytic breakdown of proteins, with fermented dairy products representing a promising source. The continued application of advanced analytical techniques in food peptidomics will be instrumental in fully characterizing the presence and significance of this compound in the human diet and in unlocking its potential for applications in functional foods and pharmaceuticals.
References
The Role of Leucylphenylalanine in Cellular Metabolism: A Technical Guide for Researchers
Abstract
Leucylphenylalanine (Leu-Phe) is a dipeptide composed of the essential amino acids Leucine and Phenylalanine. While often viewed as an intermediate product of protein catabolism, emerging research points towards a more nuanced role for Leu-Phe and related dipeptides in cellular processes, extending beyond simple nutritional provision. This technical guide provides an in-depth exploration of the current understanding of this compound's journey through the cell, from its generation and transport to its ultimate metabolic fate and specific biological effects, particularly in the context of cancer metabolism. This document is intended for researchers, scientists, and drug development professionals seeking to understand the synthesis, degradation, and cellular impact of this dipeptide, as well as the experimental methodologies required for its study.
Part 1: The Metabolic Lifecycle of this compound
Generation of this compound: More Than Just a Breakdown Product
The primary and most well-understood source of intracellular this compound is the degradation of endogenous and dietary proteins. Within the cellular environment, proteasomes and lysosomes break down proteins into smaller peptides, including dipeptides like Leu-Phe. These dipeptides can then be further hydrolyzed into their constituent amino acids or, in some cases, utilized directly. In plants, dipeptides are recognized as important molecules for nitrogen storage and transport.[1]
Another significant source of Leu-Phe arises from the innate immune response to bacterial infection. The bacterial chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP) is a potent activator of neutrophils and other phagocytic cells.[2] Following its signaling activity, fMLP is metabolized by cellular enzymes, a process that can release the dipeptide this compound.
While direct de novo synthesis of Leu-Phe in mammalian cells is not well-documented and is likely not a primary route of production, the possibility of its formation through the reversal of peptidase activity under specific cellular conditions cannot be entirely excluded. However, for the purposes of this guide, we will focus on its generation from the breakdown of larger polypeptides.
Caption: Sources of cellular this compound.
Cellular Uptake and Transport: A Gateway to the Cytosol
Once generated, either extracellularly through the digestion of dietary protein or within the cellular environment, this compound must be transported across cellular membranes to exert its metabolic effects. The transport of di- and tripeptides is primarily mediated by proton-coupled oligopeptide transporters (POTs), with PEPT1 (SLC15A1) and PEPT2 (SLC15A2) being the most well-characterized in mammals.[1]
-
PEPT1 is a high-capacity, low-affinity transporter predominantly found in the apical membrane of intestinal epithelial cells, where it plays a crucial role in the absorption of dietary peptides.
-
PEPT2 is a low-capacity, high-affinity transporter with a broader tissue distribution, including the kidneys, brain, and lungs.
Given the promiscuous nature of these transporters, it is highly probable that this compound is a substrate for both PEPT1 and PEPT2, allowing for its efficient uptake from the gut and reabsorption in the kidneys. The transport is an active process, driven by a proton gradient maintained by the sodium-proton exchanger.
Caption: Leu-Phe transport via PEPT transporters.
Intracellular Degradation: Releasing the Building Blocks
Upon entering the cytosol, this compound is rapidly hydrolyzed into its constituent amino acids, Leucine and Phenylalanine, by cytosolic peptidases. Several classes of enzymes are capable of this activity, with dipeptidyl peptidases (DPPs) and leucyl aminopeptidases being likely candidates.
-
Dipeptidyl Peptidases (DPPs): This family of enzymes, which includes DPP3, DPP8, and DPP9, are known to cleave dipeptides from the N-terminus of polypeptides.[3][4][5] While the substrate specificity of these enzymes is broad, peptides with hydrophobic residues like Leucine and Phenylalanine are generally good substrates.
-
Leucyl Aminopeptidases: These enzymes specifically cleave Leucine from the N-terminus of peptides and have been shown to act on dipeptides.[6]
The resulting free Leucine and Phenylalanine then enter their respective metabolic pathways. Leucine is a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth and proliferation.[7][8] Phenylalanine is a precursor for the synthesis of tyrosine and several neurotransmitters. Both amino acids are also utilized for protein synthesis, contributing to the cellular nitrogen balance.[9]
Part 2: The Emerging Role of this compound in Cancer Metabolism
Recent evidence suggests that dipeptides, including derivatives of this compound, may have direct biological activities, particularly in the context of cancer.
A Novel L-phenylalanine Dipeptide Derivative as an Anti-Cancer Agent
A recent study has demonstrated that a novel L-phenylalanine dipeptide derivative, structurally related to this compound, exhibits potent anti-tumor activity against prostate cancer cells both in vitro and in vivo.[10] This compound was found to induce apoptosis in PC3 prostate cancer cells.
The primary molecular target of this dipeptide derivative was identified as Tumor Necrosis Factor Superfamily Member 9 (TNFSF9) , also known as 4-1BB ligand.[10] Binding of the dipeptide to TNFSF9 appears to trigger a signaling cascade that leads to apoptosis and the regulation of inflammatory responses within the tumor microenvironment.[10]
Targeting TNFSF9: A Promising Therapeutic Avenue
TNFSF9 is a transmembrane protein that, upon binding to its receptor TNFRSF9 (4-1BB), delivers a co-stimulatory signal to T-cells, enhancing their proliferation and cytotoxic activity against tumor cells.[11][12] The finding that a this compound derivative can directly target TNFSF9 suggests a novel mechanism for modulating the immune response against cancer. It is hypothesized that the dipeptide may act as an agonist or antagonist of TNFSF9 signaling, leading to the observed anti-proliferative effects. The downstream signaling pathways affected by the binding of the dipeptide derivative to TNFSF9 likely involve the modulation of NF-κB and other apoptosis-related transcription factors.[10][13]
Caption: Proposed mechanism of a Leu-Phe derivative.
This compound as a Nutrient Source for Cancer Cells
Beyond direct signaling roles, this compound, as a readily available source of two essential amino acids, can contribute to the metabolic reprogramming observed in cancer cells. Rapidly proliferating tumor cells have a high demand for amino acids to fuel protein synthesis and other biosynthetic processes.[14][15] The uptake and degradation of dipeptides like Leu-Phe can provide a significant source of these building blocks, supporting tumor growth.[16][17]
Furthermore, the Leucine released from Leu-Phe hydrolysis can directly activate the mTORC1 pathway, a signaling cascade that is frequently hyperactivated in cancer and promotes cell growth and proliferation.[7][8][18][19]
Caption: Leu-Phe as a source for mTOR activation.
Part 3: Methodologies for the Study of this compound
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of dipeptides in biological matrices.
Sample Preparation from Cell Culture Media:
-
Collect spent cell culture media.
-
Centrifuge at 14,000 rpm for 5 minutes to remove cell debris.
-
Perform protein precipitation by adding 2 volumes of ice-cold acetonitrile to the supernatant.
-
Vortex and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and dilute with an appropriate volume of water containing 0.1% formic acid before injection.[20]
LC-MS/MS Parameters:
| Parameter | Setting |
| LC Column | HILIC or C18 reversed-phase column |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Optimized for separation of dipeptides |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Precursor ion (m/z of Leu-Phe) to product ions |
Note: Specific parameters will need to be optimized for the instrument and column used.
Cellular Uptake Assay
-
Culture cells to confluence in a multi-well plate.
-
Wash cells twice with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Incubate cells with varying concentrations of this compound in transport buffer for a defined period (e.g., 1-10 minutes).
-
Terminate the uptake by rapidly washing the cells three times with ice-cold transport buffer.
-
Lyse the cells and quantify the intracellular concentration of this compound using LC-MS/MS.
-
Normalize the uptake to the total protein content of the cell lysate.
Dipeptidyl Peptidase Activity Assay
-
Prepare cell lysates or purified recombinant dipeptidyl peptidase.
-
Incubate the enzyme preparation with a known concentration of this compound in an appropriate reaction buffer at 37°C.
-
Collect aliquots at different time points.
-
Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Quantify the amount of Leucine or Phenylalanine produced using a suitable method, such as LC-MS/MS or a colorimetric assay.
-
Calculate the enzyme activity based on the rate of product formation. A variety of chromogenic or fluorogenic substrates can also be used to measure DPP activity.[4]
Part 4: Conclusion and Future Directions
This compound is emerging from the shadow of being a mere intermediate of protein turnover. While its role as a source of essential amino acids for protein synthesis and mTORC1 activation is significant, the discovery of a this compound derivative with potent anti-cancer activity opens up new avenues of research. The direct interaction of this dipeptide with a key immune modulator, TNFSF9, suggests that small peptides may have previously unappreciated signaling roles.
Future research should focus on several key areas:
-
Elucidating the direct signaling effects of unmodified this compound: Does the native dipeptide have any signaling capabilities, or is this activity limited to specific derivatives?
-
Identifying the specific peptidases responsible for Leu-Phe degradation: A thorough characterization of the enzymes that hydrolyze Leu-Phe will provide a more complete picture of its metabolic regulation.
-
Investigating the role of Leu-Phe in other physiological and pathological contexts: Beyond cancer, could this dipeptide play a role in other metabolic or inflammatory diseases?
-
Exploring the therapeutic potential of Leu-Phe derivatives: The initial findings in prostate cancer are promising and warrant further investigation into the development of dipeptide-based therapeutics.
By continuing to explore the multifaceted roles of dipeptides like this compound, we can gain a deeper understanding of cellular metabolism and potentially uncover new therapeutic targets for a range of diseases.
References
- 1. Not to be overlooked: dipeptides and their role in plant stress resilience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identifying natural substrates for dipeptidyl peptidases 8 and 9 using terminal amine isotopic labeling of substrates (TAILS) reveals in vivo roles in cellular homeostasis and energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dipeptidyl peptidases 8 and 9: specificity and molecular characterization compared with dipeptidyl peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. Determination of leucine aminopeptidase using phenylalanyl-3-thia-phenylalanine as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mTOR Signaling in Growth, Metabolism, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. A novel L-phenylalanine dipeptide inhibits prostate cancer cell proliferation by targeting TNFSF9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cusabio.com [cusabio.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Inhibiting TNF-mediated signaling: a novel therapeutic paradigm for androgen independent prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cancer’s fuel choice: new flavors for a picky eater - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How cancer cells fuel their growth | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 16. Alternative Fuels for Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. mdpi.com [mdpi.com]
- 19. onclive.com [onclive.com]
- 20. lcms.cz [lcms.cz]
A Comparative Analysis of Leucyl-phenylalanine and N-formyl-methionyl-leucyl-phenylalanine: A Technical Guide for Researchers
Executive Summary: This guide provides an in-depth technical comparison between the simple dipeptide Leucyl-phenylalanine (Leu-Phe) and the potent bacterial-derived chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP). While structurally similar, the addition of an N-terminal formyl-methionyl group to the Leu-Phe backbone dramatically alters the molecule's biological activity, transforming it from a relatively inert dipeptide into a powerful activator of the innate immune system. This document will dissect their structural differences, delve into the well-characterized signaling pathways of fMLP through its interaction with Formyl Peptide Receptors (FPRs), contrast this with the activity of Leu-Phe, and provide detailed experimental protocols for their comparative analysis. This guide is intended for researchers in immunology, cell biology, and drug development seeking to understand and utilize these compounds in their studies.
Introduction: The Significance of N-formylation in Innate Immunity
The innate immune system relies on a sophisticated network of pattern recognition receptors (PRRs) to detect invading pathogens.[1] These receptors recognize conserved molecular structures known as pathogen-associated molecular patterns (PAMPs).[1] One of the most well-studied classes of PAMPs is N-formylated peptides, which are produced by bacteria and mitochondria.[1][2][3] N-formyl-methionyl-leucyl-phenylalanine (fMLP) is the prototypical and most potent member of this family, acting as a powerful chemoattractant for phagocytic leukocytes, such as neutrophils.[3][4][5]
The recognition of fMLP by the host is mediated by a specific subfamily of G protein-coupled receptors (GPCRs) called Formyl Peptide Receptors (FPRs).[1][4][6] This interaction triggers a cascade of intracellular signaling events, leading to directed cell migration (chemotaxis), degranulation, and the production of reactive oxygen species (ROS) to combat infection.[1][7][8]
In stark contrast, the dipeptide Leucyl-phenylalanine (Leu-Phe) lacks the critical N-formyl-methionyl moiety. This guide will explore the profound functional consequences of this single structural difference, highlighting why fMLP is a cornerstone tool in immunology research while Leu-Phe serves primarily as a negative control or a basic building block.
Structural and Physicochemical Properties: The Decisive Role of the Formyl Group
The fundamental difference between fMLP and Leu-Phe lies in their chemical structure. This seemingly minor variation is the root of their vastly different biological activities.
| Property | Leucyl-phenylalanine (Leu-Phe) | N-formyl-methionyl-leucyl-phenylalanine (fMLP) |
| Molecular Formula | C15H22N2O3[9] | C21H31N3O5S |
| Molecular Weight | 278.35 g/mol [9] | 437.56 g/mol |
| Key Structural Features | A dipeptide composed of Leucine and Phenylalanine. | A tripeptide (Met-Leu-Phe) with a formyl group (-CHO) attached to the N-terminus of Methionine.[3] |
| Biological Significance | Component of proteins; no significant role as a chemoattractant.[10] | Potent chemoattractant for neutrophils and other phagocytes; a well-established PAMP.[3][4][11] |
The N-formyl group on the methionine residue of fMLP is the key determinant for high-affinity binding to the Formyl Peptide Receptor 1 (FPR1).[1][2][12] This modification is a hallmark of bacterial and mitochondrial protein synthesis, making it an ideal signal for the immune system to detect infection or tissue damage.[1][3]
Mechanism of Action: The fMLP-FPR Signaling Axis
The biological effects of fMLP are mediated through the FPR family, primarily FPR1, which is a high-affinity receptor for fMLP.[6][12] In humans, there are three members of this family: FPR1, FPR2, and FPR3.[1][6] FPR1 binds fMLP with high affinity, while FPR2 is a low-affinity receptor for fMLP but binds other ligands.[1][13]
Upon binding of fMLP to FPR1, the receptor undergoes a conformational change, activating heterotrimeric G-proteins of the Gi family.[5][11][14] The dissociation of the G-protein into its α and βγ subunits initiates a complex and divergent signaling cascade, leading to the characteristic neutrophil responses.
Key Downstream Signaling Pathways:
-
Phospholipase C (PLC) Pathway: The activated G-protein subunits stimulate PLC, which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[7][11][15] IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC).[7]
-
Phosphatidylinositol 3-Kinase (PI3K) Pathway: fMLP stimulation activates PI3K, which is crucial for actin polymerization and cell migration.[7][11]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: The signaling cascade also involves the activation of MAPK pathways, including ERK and p38, which are involved in various cellular responses.[11][16]
These pathways culminate in a coordinated cellular response including chemotaxis, superoxide generation via NADPH oxidase, and the release of antimicrobial molecules from granules.[8][11]
Signaling Pathway Diagram
Caption: fMLP signaling cascade in neutrophils.
Biological Activity of Leucyl-phenylalanine
In contrast to the well-documented and potent activity of fMLP, Leucyl-phenylalanine exhibits no significant chemotactic or inflammatory signaling activity through the Formyl Peptide Receptors. While it is a component of larger proteins and has roles in general metabolism, it lacks the specific structural motif—the N-formyl group—required to activate the FPR signaling cascade.[10]
Searches for specific receptor interactions or signaling pathways for the dipeptide Leu-Phe in the context of immune cell activation are largely fruitless. It is generally considered biologically inert in this context and is therefore an ideal negative control in experiments studying fMLP-induced chemotaxis. Its use helps to demonstrate that the observed cellular responses are specifically due to the N-formylated peptide structure and not merely a non-specific effect of a peptide.
Comparative Analysis: A Quantitative Perspective
The disparity in biological activity between fMLP and Leu-Phe is starkly illustrated by their interaction with FPRs and their ability to elicit a cellular response.
| Parameter | Leucyl-phenylalanine (Leu-Phe) | N-formyl-methionyl-leucyl-phenylalanine (fMLP) |
| Receptor Target | None identified for chemotaxis | Formyl Peptide Receptors (FPR1, FPR2)[1][6] |
| FPR1 Binding Affinity (Kd) | No significant binding | ~1-3 nM (high affinity)[13][17] |
| FPR2 Binding Affinity (Kd) | No significant binding | ~430 nM (low affinity)[13] |
| EC50 for Neutrophil Chemotaxis | Inactive | ~0.1 - 10 nM[18][19][20] |
| EC50 for Superoxide Production | Inactive | ~20 nM[19] |
These quantitative data underscore the critical role of the N-formyl-methionyl group in conferring high-affinity binding to FPR1 and potent biological activity.
Experimental Protocols for Comparative Analysis
To empirically demonstrate the functional differences between fMLP and Leu-Phe, a neutrophil chemotaxis assay is the gold standard. The Transwell® or Boyden chamber assay is a widely used method.
Protocol: Neutrophil Chemotaxis using a Transwell® Assay
This protocol describes a method to compare the chemotactic potential of fMLP and Leu-Phe on isolated human neutrophils.
1. Neutrophil Isolation: a. Isolate neutrophils from fresh human whole blood using a density gradient centrifugation method (e.g., Polymorphprep®).[21] b. After isolation, resuspend the purified neutrophils in a suitable assay medium (e.g., HBSS with 0.5% BSA) at a concentration of 2 x 10^6 cells/mL.
2. Preparation of Chemoattractants: a. Prepare a stock solution of fMLP (e.g., 1 mM in DMSO) and Leu-Phe (e.g., 10 mM in water or buffer). b. Create a serial dilution of fMLP in assay medium to achieve final concentrations ranging from 0.1 nM to 100 nM. A common optimal concentration is 10-100 nM.[22][23][24] c. Prepare a solution of Leu-Phe at a high concentration (e.g., 1 µM) to serve as a negative control. d. Use the assay medium alone as a negative (random migration) control.
3. Chemotaxis Assay Setup: a. Add 600 µL of the chemoattractant solutions (fMLP dilutions, Leu-Phe, or medium alone) to the lower wells of a 24-well plate. b. Place Transwell® inserts with a 3.0 µm pore size polycarbonate membrane into each well.[22] c. Add 100 µL of the neutrophil suspension (2 x 10^5 cells) to the top of each Transwell® insert.
4. Incubation: a. Incubate the plate at 37°C in a 5% CO2 incubator for 60-90 minutes to allow for cell migration.[21]
5. Quantification of Migrated Cells: a. Carefully remove the Transwell® inserts. b. Collect the cells that have migrated to the lower well. c. Count the migrated neutrophils using a hemocytometer, an automated cell counter, or flow cytometry.[21]
6. Data Analysis: a. Plot the number of migrated cells against the concentration of the chemoattractant. b. Compare the robust, dose-dependent migration towards fMLP with the lack of significant migration towards Leu-Phe and the medium control.
Experimental Workflow Diagram
Caption: Workflow for a Transwell® chemotaxis assay.
Applications in Research and Drug Development
-
N-formyl-methionyl-leucyl-phenylalanine (fMLP):
-
Model Chemoattractant: fMLP is universally used as a positive control in studies of inflammation, innate immunity, and leukocyte migration.[5][25]
-
Receptor Studies: It is indispensable for investigating the structure, function, and pharmacology of Formyl Peptide Receptors.[26]
-
Drug Screening: Assays using fMLP are employed to screen for compounds that inhibit neutrophil activation and migration, which are potential anti-inflammatory drugs.
-
-
Leucyl-phenylalanine (Leu-Phe):
-
Negative Control: Its primary use in this context is as a specific negative control to ensure that observed effects are due to FPR activation.
-
Peptide Synthesis: It serves as a building block in peptide chemistry.
-
Conclusion
The comparison between Leucyl-phenylalanine and N-formyl-methionyl-leucyl-phenylalanine provides a classic example of structure-function relationships in biology. The addition of a single N-formyl-methionyl group transforms an inert dipeptide into a potent signaling molecule that is central to the initiation of the innate immune response. For researchers, understanding this distinction is crucial for the proper design and interpretation of experiments in immunology and cell signaling. fMLP remains an invaluable tool for probing the mechanisms of inflammation, while Leu-Phe serves as its essential, inactive counterpart.
References
- 1. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 4. creative-biolabs.com [creative-biolabs.com]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Regulation of inflammation by members of the formyl-peptide receptor family - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Neutrophil control of formylmethionyl-leucyl-phenylalanine induced mobilization of secretory vesicles and NADPH-oxidase activation: effect of an association of the ligand-receptor complex to the cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Leucylphenylalanine | C15H22N2O3 | CID 259325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]
- 11. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The N-formyl peptide receptors: much more than chemoattractant receptors. Relevance in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural Determinants for the Interaction of Formyl Peptide Receptor 2 with Peptide Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. International Union of Basic and Clinical Pharmacology. LXXIII. Nomenclature for the Formyl Peptide Receptor (FPR) Family - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-Formyl-Methionyl-Leucyl-Phenylalanine (fMLP) Promotes Osteoblast Differentiation via the N-Formyl Peptide Receptor 1-mediated Signaling Pathway in Human Mesenchymal Stem Cells from Bone Marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Different pathways leading to activation of extracellular signal-regulated kinase and p38 MAP kinase by formyl-methionyl-leucyl-phenylalanine or platelet activating factor in human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rupress.org [rupress.org]
- 19. The mechanism for activation of the neutrophil NADPH-oxidase by the peptides formyl-Met-Leu-Phe and Trp-Lys-Tyr-Met-Val-Met differs from that for interleukin-8 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Characterization of the human fMLP receptor in neutrophils and in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Optimization of the Transwell® assay for the analysis of neutrophil chemotaxis using flow cytometry to refine the clinical investigation of immunodeficient patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Multifactorial assessment of neutrophil chemotaxis efficiency from a drop of blood - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Studies on fMLP-receptor interaction and signal transduction pathway by means of fMLP-OMe selective analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Leucylphenylalanine: A Detailed Protocol for Research Laboratories
For correspondence: --INVALID-LINK--
Abstract
This application note provides a comprehensive guide for the synthesis of the dipeptide Leucylphenylalanine (Leu-Phe) in a research laboratory setting. We delve into the fundamental principles of peptide synthesis, offering a comparative overview of solid-phase and solution-phase strategies. A detailed, step-by-step protocol for the widely employed Fmoc-based solid-phase peptide synthesis (SPPS) is presented, including reagent preparation, coupling and deprotection cycles, cleavage from the resin, and purification of the final product. Furthermore, we outline the essential analytical techniques for the characterization and quality control of the synthesized dipeptide, ensuring researchers can confidently produce high-purity this compound for their downstream applications in drug discovery and biochemical research.
Introduction: The Significance of this compound
This compound (Leu-Phe) is a dipeptide composed of the amino acids Leucine and Phenylalanine. While a simple dipeptide, it serves as a valuable model system for understanding the fundamentals of peptide chemistry and is a crucial building block for the synthesis of larger, more complex peptides and proteins. The formation of the amide bond between the carboxyl group of Leucine and the amino group of Phenylalanine is the cornerstone of peptide synthesis. Understanding the intricacies of this process is paramount for researchers in fields ranging from medicinal chemistry to materials science. For instance, N-formylmethionyl-leucyl-phenylalanine (fMLP) is a potent chemoattractant for neutrophils and other phagocytic leukocytes, playing a critical role in the innate immune response to bacterial infections.[1][2] The synthesis of analogs of such peptides is a key strategy in the development of novel anti-inflammatory and immunomodulatory agents.
This guide is designed for researchers, scientists, and drug development professionals, providing both the theoretical underpinnings and practical, field-proven protocols for the successful synthesis of this compound.
Foundational Principles of Peptide Synthesis
The synthesis of a peptide bond is not a spontaneous reaction at ambient temperatures; it requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. To prevent unwanted side reactions and ensure the correct amino acid sequence, it is essential to employ protecting groups for the reactive functionalities not involved in the amide bond formation.[3][4]
Protecting Group Strategies: The Pillars of Controlled Synthesis
Protecting groups are temporary modifications to reactive functional groups on amino acids, preventing them from participating in unintended reactions.[5] An ideal protecting group is easily introduced, stable throughout the synthesis, and can be removed under mild conditions without affecting other parts of the peptide.[5] The two most common strategies in modern peptide synthesis are the Boc/Bzl and Fmoc/tBu approaches.[5]
-
Boc/Bzl Strategy: This method utilizes the acid-labile tert-butoxycarbonyl (Boc) group for the temporary protection of the α-amino group and benzyl (Bzl)-based groups for the more permanent protection of side chains.[6] While effective, it is considered a "quasi-orthogonal" scheme as both protecting groups are removed by acid, albeit at different strengths.[5]
-
Fmoc/tBu Strategy: This is a truly orthogonal protection system. The base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, while acid-labile tert-butyl (tBu)-based groups protect the side chains.[6] The orthogonality of this strategy allows for selective deprotection and modification of the peptide, making it the preferred method for many applications.[7][8]
The Art of Amide Bond Formation: Coupling Reagents
The formation of the peptide bond is facilitated by coupling reagents, which activate the carboxylic acid of the incoming amino acid.[9] A wide array of these reagents, often referred to by acronyms, have been developed to improve reaction efficiency and minimize side reactions, particularly racemization.[10]
Common classes of coupling reagents include:
-
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic examples.[9] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. To reduce the risk of racemization, additives like 1-hydroxybenzotriazole (HOBt) are often used.
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly efficient and lead to rapid coupling with minimal racemization.[10][11] They are among the most commonly used coupling reagents in modern peptide synthesis.
-
Phosphonium Salts: PyBOP is a well-known phosphonium salt-based coupling reagent.[10]
The choice of coupling reagent depends on factors such as the specific amino acids being coupled, the desired reaction time, and cost considerations.[10]
Synthetic Strategies: Solid-Phase vs. Solution-Phase
There are two primary approaches to peptide synthesis: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS).
-
Solid-Phase Peptide Synthesis (SPPS): Developed by Bruce Merrifield, SPPS involves anchoring the C-terminal amino acid to an insoluble polymer resin.[12] The peptide chain is then assembled in a stepwise manner on this solid support.[6] A key advantage of SPPS is the ease of purification; excess reagents and by-products are simply washed away after each step.[13] This makes SPPS amenable to automation and is the most widely used method for synthesizing peptides in research labs.[14][15]
-
Solution-Phase Peptide Synthesis (LPPS): In this classical approach, all reactions are carried out in solution.[16] While LPPS can be advantageous for large-scale synthesis, it often requires the purification of intermediates after each coupling step, making it more labor-intensive than SPPS.[17][18]
For the synthesis of a dipeptide like this compound in a research setting, SPPS offers a more efficient and straightforward workflow.
Experimental Protocol: Fmoc-Based Solid-Phase Synthesis of this compound
This protocol details the manual synthesis of H-Leu-Phe-OH using Fmoc chemistry on a Rink Amide resin.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Rink Amide AM Resin | 100-200 mesh, 0.5-0.8 mmol/g | Standard lab supplier |
| Fmoc-Phe-OH | Peptide synthesis grade | --INVALID-LINK-- or equivalent |
| Fmoc-Leu-OH | Peptide synthesis grade | --INVALID-LINK--[19] or equivalent |
| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Standard lab supplier |
| 1-Hydroxybenzotriazole (HOBt) | Anhydrous | Standard lab supplier |
| Piperidine | ≥99.5% | Standard lab supplier |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade | Standard lab supplier |
| Dichloromethane (DCM) | ACS grade | Standard lab supplier |
| Trifluoroacetic acid (TFA) | Reagent grade | Standard lab supplier |
| Triisopropylsilane (TIS) | 99% | Standard lab supplier |
| Diethyl ether | Anhydrous | Standard lab supplier |
Workflow Overview
References
- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 2. Design, synthesis and characterization of fMLF-mimicking AApeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. biosynth.com [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. benchchem.com [benchchem.com]
- 9. hepatochem.com [hepatochem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Show the steps and intermediates in the synthesis of Leu-Ala-Phe by the s.. [askfilo.com]
- 14. researchgate.net [researchgate.net]
- 15. A Rapid Manual Solid Phase Peptide Synthesis Method for High-Throughput Peptide Production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cris.unibo.it [cris.unibo.it]
- 17. benchchem.com [benchchem.com]
- 18. Synthesis of hemopressin peptides by classical solution phase fragment condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. N-(9-芴甲氧羰基)-L-亮氨酸 ≥97.0% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: A Stability-Indicating HPLC Method for the Quantification of Leucylphenylalanine
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of the dipeptide Leucylphenylalanine. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for quality control, stability testing, and formulation development. The protocol herein provides a comprehensive guide, from method development principles to full validation according to the International Council for Harmonisation (ICH) guidelines.
Introduction: The Significance of this compound Quantification
This compound (Leu-Phe) is a dipeptide composed of the amino acids Leucine and Phenylalanine. As with many peptides, its accurate quantification is critical in various stages of pharmaceutical development and research. Whether it is being investigated as a therapeutic agent, a biomarker, or a component in a complex formulation, a validated analytical method is paramount to ensure product quality, efficacy, and safety. This document provides a detailed, scientifically-grounded protocol for a stability-indicating HPLC method, ensuring that the quantification of this compound is specific and accurate, even in the presence of its degradation products.
Method Development: A Rationale-Driven Approach
The development of this HPLC method was guided by the physicochemical properties of this compound and established principles of peptide separation by reversed-phase chromatography.
Analyte Properties
-
Structure: this compound (C15H22N2O3)
-
Molecular Weight: 278.35 g/mol [1]
-
Key Functional Groups: A peptide bond, a primary amine, a carboxylic acid, and a hydrophobic phenyl group.
-
UV Absorbance: The presence of the phenylalanine residue imparts UV absorbance, with a characteristic maximum around 258 nm. The peptide bond also absorbs strongly at lower wavelengths (around 210-220 nm). For enhanced sensitivity and specificity, detection at 215 nm is recommended to capture the peptide bond absorbance, which is a common practice for peptide quantification.[2][3]
Chromatographic Principles
Reversed-phase HPLC is the technique of choice for peptide analysis due to its high resolving power and compatibility with volatile mobile phases suitable for mass spectrometry.[4] The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its strong hydrophobic retention of peptides. A wide-pore (e.g., 300 Å) silica-based column is often preferred for peptides to ensure efficient interaction of the entire molecule with the stationary phase.
-
Mobile Phase: A gradient elution with acetonitrile and water is employed to effectively elute this compound. Trifluoroacetic acid (TFA) at a low concentration (0.1%) is used as an ion-pairing agent. TFA protonates the free amine and carboxylic acid groups, reducing their polarity and improving peak shape by minimizing tailing.
Detailed Analytical Protocol
Equipment and Reagents
-
HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
This compound reference standard.
-
HPLC-grade acetonitrile.
-
HPLC-grade water.
-
Trifluoroacetic acid (TFA), HPLC grade.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10-60% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes (including equilibration) |
Preparation of Solutions
-
Mobile Phase A (0.1% TFA in Water): Add 1.0 mL of TFA to 1000 mL of HPLC-grade water. Mix well and degas.
-
Mobile Phase B (0.1% TFA in Acetonitrile): Add 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Mix well and degas.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of Mobile Phase A.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with Mobile Phase A to concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation will depend on the matrix. For a drug product, a simple dissolution in Mobile Phase A followed by filtration through a 0.45 µm filter is typically sufficient. For more complex matrices, solid-phase extraction (SPE) may be necessary to remove interfering substances.
Method Validation: Ensuring Trustworthiness and Reliability
The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[1][5][6]
Specificity and Stability-Indicating Properties
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants. To establish the stability-indicating nature of the method, forced degradation studies are performed.
Forced Degradation Protocol: Subject this compound solutions (e.g., 100 µg/mL) to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat at 80 °C for 48 hours.
-
Photolytic Degradation: Expose to light (ICH Q1B) for an appropriate duration.
The stressed samples are then analyzed. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak.
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Procedure: Analyze the working standard solutions in triplicate.
-
Acceptance Criteria: A linear regression of the peak area versus concentration should yield a correlation coefficient (r²) ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value.
-
Procedure: Perform recovery studies by spiking a placebo or blank matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or equipment.
-
Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: Typically, a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ is acceptable.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure: Introduce small changes to the method, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits.
Workflow and Data Presentation
References
- 1. A stability-indicating method development and validation for the determination of related substances in novel synthetic decapeptide by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. A Stability‐Indicating RP‐HPLC Method for the Simultaneous Analysis of a Novel Synthetic Decapeptide and Six Related Substances | Semantic Scholar [semanticscholar.org]
Application Note: Quantitative Analysis of Leucyl-Phenylalanine by LC-MS/MS
Abstract: This technical guide provides a comprehensive, field-proven methodology for the sensitive and specific detection of the dipeptide Leucyl-phenylalanine (Leu-Phe) using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Designed for researchers, scientists, and drug development professionals, this document details the scientific rationale behind each step, from sample preparation to data acquisition and analysis. The protocols herein are structured to ensure robustness, reproducibility, and trustworthiness in experimental outcomes.
Introduction: The Scientific Rationale for Leucyl-Phenylalanine Detection
Leucyl-phenylalanine (Leu-Phe) is a dipeptide composed of the amino acids Leucine and Phenylalanine. As an incomplete product of protein digestion or catabolism, its presence and concentration in biological matrices can offer insights into metabolic pathways and protein turnover.[1] While the N-formylated version of the related tripeptide, fMLP (formyl-methionyl-leucyl-phenylalanine), is a well-studied potent chemoattractant in the innate immune system, the biological significance of Leu-Phe itself is an emerging area of interest.[1][2]
Recent metabolomic studies have highlighted the importance of phenylalanine and its derivatives as potential biomarkers. For instance, elevated phenylalanine levels have been associated with the progression of knee osteoarthritis and are a hallmark of the genetic disorder Phenylketonuria (PKU).[3][4] In the context of PKU, the analysis of phenylalanine-containing dipeptides is a growing field of research to identify more sensitive biomarkers for disease monitoring.[5] Furthermore, Leu-Phe has been detected in various food products, suggesting its potential as a biomarker for dietary consumption.[6] In drug development, stable dipeptide derivatives like L-Leucyl-L-phenylalanine methylamide are utilized as building blocks in peptide synthesis, underscoring the need for accurate detection methods for these structural motifs.[7]
Given these applications, a robust and sensitive analytical method is crucial for the accurate quantification of Leu-Phe in complex biological samples. LC-MS/MS offers unparalleled specificity and sensitivity for this task, enabling researchers to confidently measure this dipeptide in diverse matrices such as plasma, cell culture media, and tissue extracts.
Foundational Principles of the LC-MS/MS Method
The accurate detection of Leu-Phe hinges on the synergy between liquid chromatography and tandem mass spectrometry.
-
Liquid Chromatography (LC): The primary role of the LC system is to separate Leu-Phe from other endogenous molecules in the sample matrix prior to its introduction into the mass spectrometer. Due to its relatively polar nature, a reversed-phase chromatography approach is employed. The choice of column and mobile phase is critical for achieving good retention and peak shape for this small, hydrophilic peptide.[8][9]
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) is the ionization technique of choice for peptides as it is a "soft" ionization method that minimizes in-source fragmentation, allowing for the detection of the intact protonated molecule.[10] Tandem mass spectrometry (MS/MS) provides the required specificity. The protonated Leu-Phe molecule is first isolated (MS1), then fragmented, and a specific fragment ion is monitored (MS2). This specific "transition" is unique to Leu-Phe, eliminating interference from other molecules with the same mass.
Experimental Workflow and Protocols
A successful analysis is contingent on meticulous sample preparation and optimized instrument parameters. The following sections provide a detailed, step-by-step guide.
Sample Preparation: The Key to a Clean Signal
The goal of sample preparation is to extract Leu-Phe from the biological matrix while removing interfering substances like proteins, salts, and lipids. For a small, hydrophilic dipeptide, a protein precipitation followed by solid-phase extraction (SPE) or a simple dilute-and-shoot approach for cleaner matrices is recommended.
Protocol 1: Protein Precipitation for Plasma/Serum Samples
This protocol is designed to remove the bulk of proteins from plasma or serum.
-
Thaw Samples: Thaw frozen plasma or serum samples on ice.
-
Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled Leu-Phe). The acetonitrile will precipitate the larger proteins.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube, being careful not to disturb the protein pellet.
-
Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator. This step is crucial for hydrophilic peptides to ensure they are reconstituted in a solvent compatible with the reversed-phase column, thereby improving retention.[8][11]
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Causality Explained: The use of a high ratio of organic solvent (acetonitrile) effectively crashes out proteins. Drying and reconstituting in a low-organic mobile phase is a critical step to ensure the hydrophilic Leu-Phe is retained on the C18 column and does not elute in the void volume.[8][11]
Liquid Chromatography Parameters
The following parameters are a robust starting point for the separation of Leu-Phe.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | A standard C18 column provides sufficient hydrophobicity for retaining the dipeptide. Smaller particle sizes improve peak efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a common mobile phase additive that aids in the protonation of the analyte in positive ion mode ESI, enhancing signal intensity.[12] |
| Mobile Phase B | 0.1% Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent for reversed-phase chromatography. |
| Flow Rate | 0.3 mL/min | A moderate flow rate is suitable for standard bore columns and provides good separation efficiency. |
| Column Temp. | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Vol. | 5 µL | This volume can be adjusted based on sample concentration and instrument sensitivity. |
| Gradient | 2% B to 40% B over 5 min, then ramp to 95% B and re-equilibrate | A shallow initial gradient is important for retaining and separating small, polar analytes. |
Mass Spectrometry Parameters
The following parameters should be optimized on the specific instrument being used. The mass transitions are based on the known fragmentation of Leu-Phe.[10]
| Parameter | Recommended Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | Optimize for specific instrument |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions for Leucyl-Phenylalanine:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Leucyl-phenylalanine | 279.2 | 166.1 | 15 |
| Leucyl-phenylalanine | 279.2 | 120.1 | 20 |
| Internal Standard | (Dependent on choice) | (Dependent on choice) | (Dependent on choice) |
Visualizing the Workflow and Fragmentation
Experimental Workflow
Caption: LC-MS/MS workflow for Leu-Phe analysis.
Fragmentation Pathway of Leucyl-Phenylalanine
The primary fragmentation of protonated Leu-Phe occurs at the peptide bond.
References
- 1. N-formyl-methionyl-leucyl-phenylalanine induces and modulates IL-1 and IL-6 in human PBMC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 3. Phenylalanine is a novel marker for radiographic knee osteoarthritis progression: the MOST study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The clinical relevance of novel biomarkers as outcome parameter in adults with phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hmdb.ca [hmdb.ca]
- 7. chemimpex.com [chemimpex.com]
- 8. Improving the LC-MS bioanalysis of hydrophilic peptides utilizing vacuum-based sample preparation - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
- 10. Leucylphenylalanine | C15H22N2O3 | CID 259325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
Application Notes and Protocols for Utilizing Leucylphenylalanine as a Substrate in Enzyme Assays
Introduction: The Utility of Leucylphenylalanine in Protease and Peptidase Research
In the landscape of drug discovery and fundamental enzyme research, the characterization of proteases and peptidases remains a critical endeavor. These enzymes play pivotal roles in a myriad of physiological processes, making them attractive targets for therapeutic intervention. This compound (Leu-Phe), a simple dipeptide, serves as a valuable substrate for a specific class of these enzymes, most notably the M17 family of Leucine Aminopeptidases (LAPs). The hydrolysis of the peptide bond in Leu-Phe provides a direct measure of enzymatic activity, enabling researchers to screen for inhibitors, determine kinetic parameters, and elucidate enzyme mechanisms.
This guide provides a comprehensive overview of the principles and practical protocols for using this compound in enzyme assays. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable assays for enzymes that recognize and cleave this dipeptide substrate. We will delve into the causality behind experimental choices, ensuring that each protocol is not merely a series of steps but a self-validating system for generating high-quality, reproducible data.
Core Principles: Unveiling Enzymatic Activity Through this compound Hydrolysis
The fundamental principle behind using this compound as a substrate is the enzymatic cleavage of the peptide bond between the leucine and phenylalanine residues. The rate of this hydrolysis is directly proportional to the concentration of the active enzyme under substrate-saturating conditions. The challenge, however, lies in the detection of the reaction products: free L-leucine and L-phenylalanine. Unlike synthetic chromogenic or fluorogenic substrates that release a reporter molecule upon cleavage, the natural products of Leu-Phe hydrolysis are not intrinsically detectable by standard spectrophotometry or fluorometry.[1][2]
Therefore, assays employing this compound typically rely on one of three detection strategies:
-
Coupled Enzyme Assays: This is a continuous, real-time method where the release of one of the amino acid products is linked to a second enzymatic reaction that produces a detectable signal.
-
Endpoint Assays: These methods involve stopping the enzymatic reaction at a specific time point and then derivatizing the product amino acids with a reagent that allows for colorimetric or fluorometric quantification.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) can be used to separate and directly quantify the substrate and its products, offering a high degree of specificity and accuracy.
The choice of method depends on the required throughput, sensitivity, and the available instrumentation.
Diagrammatic Overview of the Primary Assay Principle
Caption: Enzymatic hydrolysis of this compound by Leucine Aminopeptidase.
Detailed Protocols and Methodologies
Protocol 1: Continuous Spectrophotometric Coupled Enzyme Assay
This is the preferred method for kinetic studies due to its real-time nature. The release of L-leucine is coupled to the activity of L-leucine dehydrogenase, which in the presence of NAD+, oxidizes L-leucine and concomitantly reduces NAD+ to NADH. The increase in NADH concentration is monitored by the change in absorbance at 340 nm.[3]
Rationale for Component Selection:
-
Coupling Enzyme: L-leucine dehydrogenase provides specificity for the L-leucine product.
-
Cofactor: NAD+ is essential for the dehydrogenase activity.
-
Wavelength: 340 nm is the absorbance maximum for NADH, providing a direct and sensitive measure of its production.
Diagram of the Coupled Assay Workflow:
Caption: Workflow for the continuous coupled spectrophotometric assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.5, containing 5 mM MgCl₂. The optimal pH for many leucine aminopeptidases is slightly alkaline.[4][5] Divalent cations like Mg²⁺ or Mn²⁺ are often required for LAP activity.
-
NAD+ Stock Solution: 50 mM NAD+ in deionized water. Store in aliquots at -20°C.
-
Leucine Dehydrogenase (LDH) Stock Solution: Prepare a 10 U/mL stock solution in Assay Buffer. Store in aliquots at -20°C.
-
This compound (Substrate) Stock Solution: Prepare a 100 mM stock solution in deionized water. Store in aliquots at -20°C.
-
Enzyme Solution (Leucine Aminopeptidase): Prepare a stock solution of the enzyme in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5) and store in aliquots at -80°C. Dilute to the working concentration in Assay Buffer just before use.
-
-
Assay Setup (for a 1 mL reaction in a cuvette):
-
To a 1 mL cuvette, add the following in order:
-
850 µL of Assay Buffer
-
20 µL of 50 mM NAD+ stock solution (final concentration: 1 mM)
-
10 µL of 10 U/mL Leucine Dehydrogenase (final concentration: 0.1 U/mL)
-
100 µL of this compound stock solution (final concentration: 10 mM, or vary for kinetic analysis)
-
-
Mix by gentle inversion and incubate in the spectrophotometer at the desired temperature (e.g., 37°C) for 5 minutes to allow the temperature to equilibrate and to record any background reaction.
-
-
Reaction Initiation and Data Acquisition:
-
Initiate the reaction by adding 20 µL of the diluted Leucine Aminopeptidase solution.
-
Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.
-
Record data points at regular intervals (e.g., every 15 seconds).
-
-
Data Analysis:
-
Plot absorbance at 340 nm versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Calculate the rate of NADH production using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
For kinetic analysis, repeat the assay with varying concentrations of this compound to determine Kₘ and Vₘₐₓ.
-
Self-Validation: Run a control reaction without the primary enzyme (Leucine Aminopeptidase) to ensure that the substrate and coupling enzyme are not contributing to the signal. Also, run a control without the this compound substrate to check for any endogenous activity in the enzyme preparation that might produce leucine.
Protocol 2: Endpoint Colorimetric Assay using Ninhydrin
This method is suitable for screening multiple samples in a plate-based format. The reaction is stopped, and the liberated amino groups are detected using the ninhydrin reagent, which forms a deep purple colored product (Ruhemann's purple) with primary amines.[2][6]
Step-by-Step Protocol:
-
Enzymatic Reaction (in a 96-well plate):
-
Prepare a reaction mixture containing Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM MgCl₂) and this compound (e.g., 10 mM final concentration).
-
Add 50 µL of the reaction mixture to each well.
-
Initiate the reaction by adding 10 µL of the enzyme solution.
-
Incubate at the desired temperature for a fixed time (e.g., 30 minutes).
-
Stop the reaction by adding 10 µL of 1 M HCl.
-
-
Ninhydrin Detection:
-
Prepare the ninhydrin reagent according to a standard protocol (e.g., dissolving ninhydrin in a mixture of ethanol and acetate buffer).
-
Add 100 µL of the ninhydrin reagent to each well.
-
Heat the plate at 95°C for 15 minutes.
-
Cool the plate to room temperature.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Create a standard curve using known concentrations of L-leucine.
-
Subtract the absorbance of a blank (no enzyme) from the sample readings.
-
Determine the concentration of the liberated amino acids from the standard curve.
-
Self-Validation: Include a standard curve of L-leucine in every assay plate. A "no substrate" control is essential to account for any free amino acids in the enzyme preparation.
Protocol 3: Endpoint Fluorometric Assay using Fluorescamine
Fluorescamine is a reagent that reacts with primary amines to form a highly fluorescent product, offering higher sensitivity than the ninhydrin assay.[5][7][8]
Step-by-Step Protocol:
-
Enzymatic Reaction: Follow the same procedure as for the ninhydrin assay (Protocol 2, step 1).
-
Fluorescamine Detection:
-
Prepare a stock solution of fluorescamine in a non-aqueous solvent like acetone or DMSO (e.g., 3 mg/mL).
-
To each well of a black 96-well plate containing the stopped reaction, add 50 µL of a borate buffer (e.g., 0.2 M, pH 9.0).
-
Rapidly add 25 µL of the fluorescamine solution while mixing.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the fluorescence with an excitation wavelength of ~390 nm and an emission wavelength of ~475 nm.
-
-
Data Analysis:
-
Generate a standard curve with L-leucine.
-
Calculate the amount of product formed as described for the ninhydrin assay.
-
Self-Validation: Similar to the ninhydrin assay, a standard curve and appropriate controls are crucial for accurate quantification.
Data Presentation: A Comparative Look at Kinetic Parameters
The kinetic parameters (Kₘ and Vₘₐₓ or kcat) are essential for characterizing an enzyme's efficiency and its affinity for a substrate. While specific data for this compound can vary depending on the enzyme source and assay conditions, the following table provides a representative summary based on available literature for leucine aminopeptidases with similar dipeptide substrates.
| Enzyme Source | Substrate | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Assay Conditions | Reference |
| Porcine Kidney LAP | Leu-p-nitroanilide | 0.5 - 1.0 | ~50 | ~5 x 10⁴ | pH 8.5, 37°C, with Mg²⁺ | [9] |
| Bovine Lens LAP | L-Leucinamide | 1.0 - 5.0 | ~100 | ~2 x 10⁴ | pH 8.5, 25°C, with Mn²⁺ | [10] |
| Aspergillus oryzae LAP | Leu-p-nitroanilide | ~0.8 | N/A | N/A | pH 8.5, 60°C | [4] |
| Staphylococcus aureus LAP | Arg-AMC | ~0.1 | ~0.02 | ~177 | pH 9.0, with Mn²⁺ | [11] |
Troubleshooting Common Assay Issues
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Contamination of reagents with amino acids or ammonia (for coupled assay). | Use high-purity reagents and water. Prepare fresh buffers. |
| Endogenous enzyme activity in the sample. | Run a "no substrate" control to quantify and subtract this background. | |
| Low or No Signal | Inactive enzyme. | Ensure proper storage and handling of the enzyme. Test enzyme activity with a known positive control substrate. |
| Sub-optimal assay conditions (pH, temperature, metal ions). | Optimize these parameters for your specific enzyme. | |
| Presence of inhibitors in the sample. | Dilute the sample or use a desalting column to remove potential inhibitors. | |
| Non-linear Reaction Progress Curve | Substrate depletion. | Use a lower enzyme concentration or a shorter reaction time. |
| Product inhibition. | Analyze only the initial linear phase of the reaction. | |
| Instability of assay components. | Ensure all reagents are stable under the assay conditions. | |
| High Well-to-Well Variability | Pipetting errors. | Use calibrated pipettes and proper technique. Prepare a master mix of reagents. |
| Inconsistent temperature across the plate. | Ensure uniform heating of the microplate. |
For coupled assays, it is crucial to ensure that the coupling enzyme is not rate-limiting. This can be verified by increasing the concentration of the coupling enzyme and observing if the reaction rate increases. If it does not, the primary enzyme is the rate-limiting step, as it should be.[11]
Conclusion: A Versatile Tool for Enzyme Characterization
This compound is a valuable substrate for the study of leucine aminopeptidases and other peptidases with similar substrate specificity. By employing the appropriate detection method—be it a continuous coupled assay for detailed kinetic analysis or a high-throughput endpoint assay for screening purposes—researchers can gain significant insights into enzyme function and identify potential modulators of their activity. The protocols and guidelines presented here provide a solid foundation for establishing robust and reliable assays, empowering further discoveries in this important class of enzymes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Leucine aminopeptidases: diversity in structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A spectrophotometric method for the determination of aminopeptidase activity with leucine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression and characterization of an extracellular leucine aminopeptidase from Aspergillus oryzae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. [Structural and activity identity of leucine aminopeptidase from pig kidney and bovine lens, and comparison with particulate aminopeptidase from pig kidney] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A continuous spectrophotometric method for the determination of leucine aminopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Leucine Aminopeptidase (LAP) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 9. The assay and reaction kinetics of leucine aminopeptidase from swine kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic parameters of metal-substituted leucine aminopeptidase from bovine lens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Staphylococcus aureus leucine aminopeptidase LAP is localized to the bacterial cytosol and demonstrates a broad substrate range that extends beyond leucine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leucylphenylalanine (Leu-Phe) in Cell Culture Media
Introduction: The Case for Dipeptide Supplementation in Modern Bioprocessing
In the landscape of biopharmaceutical production, particularly with high-density mammalian cell cultures such as Chinese Hamster Ovary (CHO) cells, the formulation of chemically defined, concentrated feed media is a critical determinant of process efficiency and product yield. While free amino acids are the fundamental building blocks for protein synthesis, several, including the essential amino acids Leucine and Phenylalanine, present challenges related to their limited solubility at neutral pH.[1][2] This can lead to precipitation in highly concentrated feed stocks, complicating media preparation and potentially limiting nutrient availability to the cells.
To circumvent these limitations, the use of dipeptides has emerged as a scientifically robust strategy. Dipeptides, being short chains of two amino acids, can exhibit significantly improved solubility and stability profiles compared to their constituent free amino acids.[3] Well-studied examples include L-alanyl-L-glutamine and Glycyl-L-tyrosine, which are now routinely used to deliver glutamine and tyrosine more effectively.[3][4]
This document presents a forward-looking application note on the use of Leucylphenylalanine (Leu-Phe) , a dipeptide composed of L-leucine and L-phenylalanine. While direct, extensive research on Leu-Phe in this specific context is emerging, this guide is built upon the established principles of dipeptide metabolism in mammalian cells and the known roles of its constituent amino acids.[1][5][6] We will explore the scientific rationale, potential benefits, and provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the efficacy of Leu-Phe in their specific cell culture systems.
Scientific Rationale and Proposed Mechanism of Action
Overcoming Solubility Limitations
Leucine and Phenylalanine are essential amino acids, meaning they cannot be synthesized by mammalian cells and must be supplied in the culture medium. Both are critical for robust cell growth and are incorporated at high rates into recombinant proteins. However, their hydrophobicity can limit their solubility in concentrated, neutral pH feed media.[1][2] this compound, as a dipeptide, is hypothesized to offer significantly higher solubility, allowing for the formulation of more concentrated, stable, and pH-neutral feed solutions. This simplifies media preparation and supports intensified fed-batch and perfusion culture formats.
Cellular Uptake and Metabolism
Mammalian cells, including CHO cells, are equipped with peptide transporters, such as PepT1 and PepT2, which are capable of importing small peptides.[7] It is proposed that this compound is taken up by the cell through these transporters. Once inside the cell, intracellular peptidases would then cleave the dipeptide into its constituent amino acids, L-leucine and L-phenylalanine, making them available for protein synthesis and other metabolic activities.[5][7] There is also evidence to suggest that some dipeptides can be cleaved by extracellular peptidases secreted by the cells.[1][4] The precise mechanism, whether intracellular or extracellular cleavage dominates, can be cell-line and process-dependent.
The sequence of the dipeptide can influence its uptake rate. Studies on isomeric dipeptides have shown that the N-terminal amino acid can affect the rate of utilization.[6] Therefore, the evaluation of both Leucyl-phenylalanine and Phenylalanyl-leucine could be a valuable area of investigation.
Potential Metabolic Advantages
-
Stimulation of Protein Synthesis: Leucine is a well-known activator of the mTOR signaling pathway, a central regulator of protein synthesis.[8] By providing a steady intracellular supply of leucine, Leu-Phe could potentially enhance specific protein productivity.
-
Reduced Metabolic Burden: The direct uptake of a dipeptide may be more energy-efficient for the cell compared to the transport of individual amino acids.
-
Consistent Nutrient Availability: Improved solubility and stability of the amino acid source ensure a more consistent and predictable nutrient supply throughout the culture duration.
Visualization of Proposed Mechanisms
Experimental Workflow for Leu-Phe Evaluation
Caption: Workflow for evaluating this compound in a fed-batch CHO cell culture.
Proposed Cellular Uptake and Metabolism of this compound
Caption: Proposed mechanism of this compound uptake and metabolism in a mammalian cell.
Comparative Advantages of this compound
| Feature | Free L-Leucine + L-Phenylalanine | This compound (Leu-Phe) |
| Solubility in Neutral pH Media | Moderate to low, potential for precipitation in concentrated feeds.[1][2] | High, allows for highly concentrated feed solutions. |
| Stability in Solution | Generally stable, but can interact with other media components. | High, peptide bond is stable in solution. |
| Media Preparation | May require pH adjustments or separate stock solutions to achieve desired concentrations. | Can be dissolved directly into a single, pH-neutral feed solution. |
| Nutrient Delivery | Uptake via multiple individual amino acid transporters. | Potentially more efficient uptake via peptide transporters.[5][7] |
| Metabolic Impact | Standard metabolic pathways. | Potential for enhanced mTOR signaling and protein synthesis due to efficient Leucine delivery.[8] |
| Process Scalability | Challenges with concentrated feeds can complicate large-scale manufacturing. | Simplifies preparation of concentrated feeds, facilitating process intensification. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Feed Solution
This protocol describes the preparation of a 10x concentrated feed solution to be used in a fed-batch culture. The control feed will contain equivalent molar concentrations of free L-leucine and L-phenylalanine.
Materials:
-
This compound (Leu-Phe) powder
-
Free L-leucine and L-phenylalanine powders
-
Chemically defined basal cell culture medium (powder or liquid)
-
Water for Injection (WFI) or equivalent high-purity water
-
Sterile filter units (0.22 µm)
-
Sterile storage bottles
Procedure:
-
Calculate Molar Equivalents: Determine the desired molar concentration of leucine and phenylalanine in your final feed. Calculate the mass of Leu-Phe required to achieve this concentration for both amino acids. For the control, calculate the individual masses of free L-leucine and L-phenylalanine.
-
Preparation of Leu-Phe Feed: a. To a sterile beaker, add approximately 80% of the final volume of WFI. b. While stirring, slowly add the calculated mass of Leu-Phe powder. c. Add other feed components (e.g., glucose, other amino acids, vitamins) as per your standard process. d. Adjust the final volume with WFI. e. Measure the pH and osmolality. Typically, no pH adjustment is needed. f. Sterile filter the solution using a 0.22 µm filter into a sterile storage bottle.
-
Preparation of Control Feed: a. Follow the same steps as for the Leu-Phe feed. b. You may observe that the free L-leucine and L-phenylalanine are slower to dissolve. Gentle warming or slight pH adjustments (and subsequent readjustment) might be necessary, which highlights a key advantage of the dipeptide.
-
Quality Control: Store both solutions at 2-8°C. Visually inspect for any precipitation before use.
Protocol 2: Evaluation of this compound in a Laboratory-Scale Fed-Batch Culture
This protocol outlines a typical experiment to compare the performance of a CHO cell line producing a recombinant protein using either a Leu-Phe-containing feed or a standard free amino acid feed.
Materials and Equipment:
-
CHO cell line expressing a recombinant protein
-
Basal cell culture medium
-
Prepared 10x Leu-Phe and control feed solutions
-
Shake flasks or laboratory-scale bioreactors (e.g., 125 mL shake flasks or 2L stirred-tank bioreactors)
-
Humidified incubator with CO2 control
-
Cell counter (e.g., Vi-CELL)
-
Biochemical analyzer for metabolites (e.g., BioProfile FLEX2)
-
ELISA or HPLC for product quantification
Procedure:
-
Cell Expansion: Expand the CHO cells from a thawed vial to a sufficient density for inoculation, following your standard protocol.
-
Inoculation: Inoculate shake flasks or bioreactors at a target viable cell density (VCD) of, for example, 0.5 x 10^6 cells/mL in the basal medium. Set up triplicate cultures for each condition (Control and Leu-Phe).
-
Culture Maintenance: Maintain the cultures under standard conditions (e.g., 37°C, 5% CO2, appropriate agitation).
-
Feeding Strategy: a. Begin daily feeding on day 3 of the culture, or as determined by your process. b. Add a pre-determined volume of the respective 10x feed solution (Control or Leu-Phe) to each culture daily. A typical feeding volume is 10% of the initial culture volume per day.
-
Sampling and Analysis: a. Aseptically collect a sample from each culture daily. b. Measure the VCD and viability. c. Centrifuge the sample to obtain a cell-free supernatant. d. Analyze the supernatant for key metabolites (glucose, lactate, ammonia) and amino acid concentrations (optional, but recommended to confirm uptake). e. Analyze the supernatant for the concentration of the recombinant protein.
-
Data Analysis: a. Plot the VCD and viability over time for both conditions. b. Plot the cumulative integral of viable cell density (IVCD). c. Plot the product titer over time. d. Calculate the specific productivity (Qp) for both conditions. e. Compare metabolite profiles.
Conclusion and Future Directions
The use of this compound in cell culture media represents a promising, albeit novel, application of dipeptide technology. Based on established scientific principles, its use is anticipated to overcome solubility limitations of its constituent amino acids, thereby simplifying media preparation and enabling more robust and intensified cell culture processes. The protocols provided herein offer a framework for the systematic evaluation of Leu-Phe in various mammalian cell culture platforms.
Future research should focus on direct experimental validation of these hypotheses, including detailed studies on the uptake kinetics of Leu-Phe in different CHO cell lines, the identification of the primary peptidases involved in its cleavage, and its impact on product quality attributes. The investigation of isomeric forms, such as Phenylalanyl-leucine, may also yield valuable insights into optimizing dipeptide design for biopharmaceutical production.
References
- 1. Elucidating uptake and metabolic fate of dipeptides in CHO cell cultures using 13C labeling experiments and kinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 3. Exploring metabolic effects of dipeptide feed media on CHO cell cultures by in silico model-guided flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamine-based dipeptides are utilized in mammalian cell culture by extracellular hydrolysis catalyzed by a specific peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. solubilityofthings.com [solubilityofthings.com]
A Continuous Spectrophotometric Assay for the Enzymatic Hydrolysis of Leucyl-L-Phenylalanine
An Application Note from Gemini Scientific
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a robust and continuous enzymatic assay to measure the activity of peptidases that hydrolyze the dipeptide Leucyl-L-Phenylalanine (Leu-Phe). The method is based on a coupled-enzyme system where the release of L-Leucine is linked to the reduction of NAD⁺ to NADH, which can be continuously monitored by the increase in absorbance at 340 nm. This assay is highly suitable for kinetic studies, inhibitor screening, and characterization of various aminopeptidases and dipeptidases.
Introduction: The Significance of Peptidase Activity
Peptidases are a ubiquitous class of enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. Their activity is fundamental to countless physiological processes, including protein digestion, cellular signaling, antigen presentation, and the regulation of peptide hormones. The dipeptide Leucyl-L-Phenylalanine serves as a substrate for various exopeptidases, such as aminopeptidases, which cleave the peptide bond from the N-terminus.
Given their critical roles, peptidases are significant targets in drug development for a range of diseases, including cancer, hypertension, and inflammatory disorders.[1] Therefore, the availability of a reliable and continuous assay to quantify the enzymatic hydrolysis of specific peptide substrates like Leu-Phe is essential for both basic research and high-throughput screening applications. This application note details a coupled-enzyme assay that offers high sensitivity and a continuous readout, avoiding the need for labeled substrates or complex analytical techniques like HPLC.[2][3]
Principle of the Assay
This assay employs a two-step enzymatic cascade to quantify the hydrolysis of Leucyl-L-Phenylalanine.[4]
-
Primary Reaction: The peptidase of interest (the "test enzyme") hydrolyzes Leucyl-L-Phenylalanine, releasing its constituent amino acids, L-Leucine and L-Phenylalanine.
-
Coupling Reaction: The liberated L-Leucine serves as a substrate for the coupling enzyme, L-Leucine Dehydrogenase (LeuDH). In the presence of the cofactor nicotinamide adenine dinucleotide (NAD⁺), LeuDH catalyzes the oxidative deamination of L-Leucine. This reaction produces α-ketoisocaproate, ammonia (NH₄⁺), and, crucially, the reduced cofactor NADH.[5]
The production of NADH is directly proportional to the amount of L-Leucine released, and thus to the activity of the primary test enzyme. NADH has a distinct absorbance maximum at 340 nm, whereas NAD⁺ does not.[6] By monitoring the increase in absorbance at 340 nm over time, the activity of the Leu-Phe hydrolyzing enzyme can be continuously and quantitatively measured.[5]
Caption: Coupled enzymatic reaction for the Leu-Phe assay.
Materials and Reagents
Equipment
-
UV-Vis Spectrophotometer or microplate reader capable of reading absorbance at 340 nm, preferably with temperature control.[6]
-
96-well UV-transparent flat-bottom plates (for plate reader) or quartz cuvettes (for spectrophotometer).
-
Precision pipettes and tips.
-
Reagent reservoirs.
-
Incubator or water bath set to the desired assay temperature (e.g., 37°C).
Reagents
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Leucyl-L-Phenylalanine (Substrate): Prepare a 50 mM stock solution in deionized water. Store in aliquots at -20°C.
-
NAD⁺ Cofactor: Prepare a 50 mM stock solution in deionized water. Check the pH and adjust to ~7.5 if necessary. Store in aliquots at -20°C, protected from light.
-
L-Leucine Dehydrogenase (LeuDH) (Coupling Enzyme): From Bacillus species. Lyophilized powder. Reconstitute according to the manufacturer's instructions to a concentration of ~50 units/mL in Assay Buffer. Store in aliquots at -20°C.
-
Test Enzyme: The peptidase sample to be assayed (e.g., purified enzyme, cell lysate, or biological fluid). Prepare appropriate dilutions in cold Assay Buffer immediately before use.
-
Deionized Water (ddH₂O): High purity, 18 MΩ·cm.
Detailed Experimental Protocol
This protocol is optimized for a 200 µL final reaction volume in a 96-well plate format. It can be scaled accordingly for 1 mL cuvette-based assays.
Reagent Preparation
-
Assay Buffer (100 mM Tris-HCl, pH 8.0): Dissolve 12.11 g of Tris base in ~900 mL of ddH₂O. Adjust the pH to 8.0 at the desired assay temperature (e.g., 37°C) using concentrated HCl. Bring the final volume to 1 L with ddH₂O.
-
Working Substrate Solution (5 mM Leu-Phe): Dilute the 50 mM stock solution 1:10 with Assay Buffer. Prepare this fresh for each experiment.
-
Working Cofactor Solution (5 mM NAD⁺): Dilute the 50 mM stock solution 1:10 with Assay Buffer. Prepare this fresh and keep it on ice, protected from light.
-
Working LeuDH Solution (5 units/mL): Dilute the 50 units/mL stock solution 1:10 with cold Assay Buffer. Keep on ice. The optimal concentration may need to be determined empirically to ensure it is not rate-limiting.
Assay Procedure
-
Set Up Plate: Label a 96-well UV-transparent plate for all necessary reactions: Blanks, Controls, and Samples. It is recommended to perform all measurements in at least triplicate.
Well Type Purpose Test Sample Measures the full reaction rate for the test enzyme. Control 1 (No Substrate) Accounts for any NAD⁺ reduction independent of Leu-Phe hydrolysis. Control 2 (No Test Enzyme) Accounts for any background hydrolysis of Leu-Phe or contamination. Control 3 (No LeuDH) Confirms that the signal is dependent on the coupling enzyme. -
Prepare Master Mix: Prepare a master mix of the common reagents to minimize pipetting errors. For each reaction, you will need:
-
110 µL Assay Buffer
-
40 µL of 5 mM NAD⁺
-
10 µL of 5 units/mL LeuDH
-
-
Pipette Reagents: Add reagents to the 96-well plate in the following order:
Reagent Test Sample (µL) Control 1 (µL) Control 2 (µL) Master Mix (Buffer, NAD⁺, LeuDH) 160 160 160 Test Enzyme (Diluted) 20 20 - Assay Buffer - - 20 5 mM Leu-Phe (Substrate) 20 - 20 Assay Buffer (in place of substrate) - 20 - Final Volume 200 200 200 -
Equilibration: Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to allow all components to reach thermal equilibrium.
-
Initiate Reaction: Start the reaction by adding the final component (either the Test Enzyme or the Leu-Phe Substrate, depending on your setup). For this protocol, the reaction is initiated by the addition of the Leu-Phe substrate.
-
Data Acquisition: Immediately place the plate in the spectrophotometer/plate reader (pre-set to the assay temperature). Measure the absorbance at 340 nm every 30-60 seconds for 15-30 minutes.[1] Ensure the readings are taken during the initial, linear phase of the reaction.
Data Analysis and Interpretation
The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzyme-coupled assays for proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are enzyme assays method choices? | Separation Science [sepscience.com]
- 4. genscript.com [genscript.com]
- 5. Engineering of phenylalanine dehydrogenase from Thermoactinomyces intermedius for the production of a novel homoglutamate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrophotometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
Application Notes and Protocols: Solid-Phase Synthesis of Leucylphenylalanine
Authored by: Senior Application Scientist
Date: January 3, 2026
Abstract
This document provides a comprehensive guide for the solid-phase synthesis of the dipeptide Leucylphenylalanine (Leu-Phe). It is intended for researchers, scientists, and professionals in drug development. This guide delves into the fundamental principles of solid-phase peptide synthesis (SPPS) utilizing the widely adopted Fmoc/tBu strategy. Detailed, step-by-step protocols for resin preparation, amino acid coupling, cleavage, and purification are provided, along with explanations for the rationale behind key experimental choices. This application note aims to equip the user with the necessary knowledge and practical methodology to successfully synthesize and characterize this compound.
Introduction to Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis, a revolutionary technique developed by R.B. Merrifield, enables the stepwise assembly of amino acids into a desired peptide sequence while one end of the chain is covalently attached to an insoluble solid support.[1][2] This methodology offers significant advantages over traditional solution-phase synthesis, primarily by simplifying the purification process at each step; excess reagents and byproducts are removed by simple filtration and washing of the solid support.[1]
The synthesis of this compound (Leu-Phe) serves as an excellent model to illustrate the core principles of SPPS. The process involves a cyclical series of deprotection and coupling reactions, culminating in the cleavage of the completed dipeptide from the solid support.
1.1. The Fmoc/tBu Strategy: A Cornerstone of Modern SPPS
The most prevalent approach in modern SPPS is the Fmoc/tBu strategy, which relies on an orthogonal protection scheme.[1][3] This means that the temporary protecting group on the α-amino group and the permanent protecting groups on the amino acid side chains are removed under different chemical conditions.
-
Temporary Nα-Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the α-amino group of the incoming amino acid.[4][5] It is stable to acidic conditions but readily cleaved by a secondary amine base, typically piperidine.[4][5][6]
-
Permanent Side-Chain Protection: Acid-labile groups, such as the tert-butyl (tBu) group, are employed to protect reactive side chains of amino acids.[7] These groups are stable to the basic conditions used for Fmoc removal but are cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final cleavage step.[3][7]
This orthogonality ensures that the side-chain protecting groups remain intact throughout the synthesis until the final cleavage step.[7]
Workflow for the Solid-Phase Synthesis of this compound
The synthesis of Leu-Phe on a solid support follows a logical and sequential workflow.
Figure 1: General workflow for the solid-phase synthesis of this compound.
Detailed Protocols and Methodologies
This section provides detailed, step-by-step protocols for the manual synthesis of this compound.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-Chlorotrityl chloride resin | 1% DVB, 1.0-1.6 mmol/g | Standard Supplier | Ideal for obtaining a C-terminal carboxylic acid.[6] |
| Fmoc-Phe-OH | Synthesis Grade | Standard Supplier | |
| Fmoc-Leu-OH | Synthesis Grade | Standard Supplier | |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard Supplier | |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Standard Supplier | |
| Piperidine | Reagent Grade | Standard Supplier | |
| HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | Peptide Synthesis Grade | Standard Supplier | Coupling reagent.[8] |
| Trifluoroacetic acid (TFA) | Reagent Grade | Standard Supplier | |
| Triisopropylsilane (TIS) | Reagent Grade | Standard Supplier | Scavenger. |
| Diethyl ether | Anhydrous | Standard Supplier | |
| Acetonitrile (ACN) | HPLC Grade | Standard Supplier | |
| Water | HPLC Grade | Standard Supplier |
3.2. Step 1: Resin Preparation and Swelling
Rationale: The solid support, typically a polystyrene-based resin, must be swelled in an appropriate solvent to allow for efficient diffusion of reagents to the reactive sites within the resin beads.[4]
Protocol:
-
Place 2-chlorotrityl chloride resin (e.g., 0.25 g, assuming a loading capacity of 1.2 mmol/g) into a peptide synthesis vessel.
-
Add dichloromethane (DCM, 5 mL) to the resin and allow it to swell for 30 minutes with gentle agitation.
-
Drain the DCM using vacuum filtration.
3.3. Step 2: Coupling of the First Amino Acid (Fmoc-Phe-OH)
Rationale: The C-terminal amino acid, in this case, Phenylalanine, is covalently attached to the resin. The 2-chlorotrityl chloride resin is highly acid-sensitive, allowing for the cleavage of the final peptide with a C-terminal carboxylic acid under mild acidic conditions.[3][9]
Protocol:
-
Dissolve Fmoc-Phe-OH (3 equivalents relative to resin loading) in DCM (5 mL).
-
Add N,N-diisopropylethylamine (DIPEA) (7.5 equivalents) to the amino acid solution.
-
Add the amino acid solution to the swelled resin and agitate the mixture for 1-2 hours at room temperature.
-
To cap any unreacted sites on the resin, add a mixture of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.[9]
-
Drain the solution and wash the resin sequentially with DMF (3 x 5 mL) and DCM (3 x 5 mL).
3.4. Step 3: Fmoc Deprotection of Phenylalanine
Rationale: The Fmoc protecting group is removed from the N-terminus of the resin-bound Phenylalanine to expose the free amine for the subsequent coupling reaction. A solution of piperidine in DMF is the standard reagent for this step.[4]
Protocol:
-
Add a 20% (v/v) solution of piperidine in DMF (5 mL) to the resin.
-
Agitate the mixture for 5 minutes and drain the solution.
-
Add a fresh 20% piperidine in DMF solution (5 mL) and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
3.5. Step 4: Coupling of the Second Amino Acid (Fmoc-Leu-OH)
Rationale: The second amino acid, Leucine, is coupled to the deprotected N-terminus of the resin-bound Phenylalanine to form the dipeptide. A coupling reagent is required to activate the carboxylic acid of the incoming amino acid, facilitating the formation of the peptide bond. HBTU is a highly efficient uronium-based coupling reagent that minimizes racemization.[8][10][11]
Mechanism of HBTU Activation: HBTU activates the carboxyl group of the Fmoc-amino acid, forming a more reactive species that readily reacts with the free amine on the resin-bound peptide.[11] This process is facilitated by a base, such as DIPEA, which deprotonates the carboxylic acid.[12]
Figure 2: Simplified schematic of HBTU-mediated peptide coupling.
Protocol:
-
In a separate vial, dissolve Fmoc-Leu-OH (3 equivalents) and HBTU (3 equivalents) in DMF (4 mL).
-
Add DIPEA (6 equivalents) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
3.6. Step 5: Final Fmoc Deprotection
Rationale: The Fmoc group is removed from the N-terminal Leucine to yield the final, resin-bound dipeptide with a free N-terminus.
Protocol:
-
Follow the same procedure as in Step 3.4 .
-
After the final washes, dry the resin under vacuum.
3.7. Step 6: Cleavage from Resin and Side-Chain Deprotection
Rationale: The synthesized dipeptide is cleaved from the solid support, and any side-chain protecting groups (not applicable for Leu or Phe) are removed simultaneously. A "cleavage cocktail" containing a strong acid (TFA) and scavengers is used.[7] Scavengers, such as TIS, are crucial to quench reactive cationic species generated during the cleavage process, which could otherwise lead to unwanted side reactions.[13]
Cleavage Cocktail (Reagent B): [14]
-
Trifluoroacetic acid (TFA): 88% (v/v)
-
Phenol: 5% (v/v)
-
Water: 5% (v/v)
-
Triisopropylsilane (TIS): 2% (v/v)
Protocol:
-
Add the cleavage cocktail (5 mL) to the dried resin in a reaction vessel.
-
Agitate the mixture for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Wash the resin with a small amount of fresh TFA (1 mL) and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether (2x).
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
4.1. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Rationale: The crude peptide product will contain deletion sequences and other impurities from the synthesis. RP-HPLC is the standard method for purifying synthetic peptides.[15][16] The separation is based on the differential partitioning of the peptide and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[16]
Typical HPLC Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
Protocol:
-
Dissolve the crude peptide in a small amount of Mobile Phase A.
-
Inject the sample onto the HPLC system.
-
Collect fractions corresponding to the major peak.
-
Lyophilize the collected fractions to obtain the purified peptide.
4.2. Characterization by Mass Spectrometry (MS)
Rationale: Mass spectrometry is used to confirm the identity of the synthesized peptide by determining its molecular weight.[17][18]
Expected Mass:
-
Leucine (C₆H₁₃NO₂): 131.17 g/mol
-
Phenylalanine (C₉H₁₁NO₂): 165.19 g/mol
-
This compound (C₁₅H₂₂N₂O₃): 278.35 g/mol
-
Expected [M+H]⁺: 279.36
Protocol:
-
Dissolve a small amount of the purified peptide in an appropriate solvent (e.g., 50% ACN/water with 0.1% formic acid).
-
Infuse the sample into an electrospray ionization mass spectrometer (ESI-MS).
-
Acquire the mass spectrum and confirm the presence of the expected molecular ion peak.
Conclusion
The solid-phase synthesis of this compound using the Fmoc/tBu strategy is a robust and efficient method for producing this dipeptide. By following the detailed protocols outlined in this application note, researchers can achieve a high yield and purity of the target peptide. Careful execution of each step, from resin preparation to final purification and characterization, is essential for a successful synthesis.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Video: Solid Phase Synthesis: Principles, Peptide Synthesis [jove.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 5. chempep.com [chempep.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. benchchem.com [benchchem.com]
- 8. HBTU - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 11. nbinno.com [nbinno.com]
- 12. youtube.com [youtube.com]
- 13. biotage.com [biotage.com]
- 14. peptide.com [peptide.com]
- 15. lcms.cz [lcms.cz]
- 16. Redirecting [linkinghub.elsevier.com]
- 17. researchgate.net [researchgate.net]
- 18. agilent.com [agilent.com]
Leucylphenylalanine and its Analogs as Ligands for Receptor Binding Studies: An Application & Protocol Guide
This guide provides an in-depth exploration of Leucylphenylalanine (Leu-Phe) and its extensively studied N-formylated analog, N-formyl-methionyl-leucyl-phenylalanine (fMLP), as ligands for receptor binding and functional studies. Designed for researchers, scientists, and drug development professionals, this document elucidates the theoretical underpinnings and provides detailed, field-proven protocols for characterizing ligand-receptor interactions. We will dissect the causality behind experimental choices, ensuring a robust and reproducible methodological framework.
The study of peptide ligands is crucial for understanding physiological processes and for the development of novel therapeutics. While the dipeptide Leu-Phe is a key player in the field of gustatory science, particularly in activating bitter taste receptors, the N-formylated tripeptide fMLP, which contains the Leu-Phe motif, serves as a classic model for investigating G protein-coupled receptor (GPCR) activation in the immune system. By examining both, we gain a broader perspective on how small peptide ligands interact with distinct receptor families.
Section 1: Physicochemical Properties of Featured Ligands
A ligand's behavior in an assay is fundamentally governed by its chemical and physical properties. These characteristics influence solubility, stability, and non-specific binding. Below is a summary of the key properties for Leu-Phe and the model compound fMLP.
| Property | This compound (Leu-Phe) | N-formyl-methionyl-leucyl-phenylalanine (fMLP) |
| Molecular Formula | C₁₅H₂₂N₂O₃[1][2][3] | C₂₁H₃₁N₃O₅S[4][5] |
| Molecular Weight | 278.35 g/mol [2][3] | 437.56 g/mol [5] |
| Description | A dipeptide composed of L-leucine and L-phenylalanine residues.[2] | An N-formylated tripeptide, acting as a potent chemoattractant for leukocytes.[5] |
| Primary Receptor Target(s) | Bitter Taste Receptors (e.g., TAS2R1, TAS2R4) | Formyl Peptide Receptors (FPRs), primarily FPR1.[6][7] |
| Solubility | Soluble in H₂O (2 mg/mL) and Ethanol (1 mg/mL). Sparingly soluble in DMSO.[3] | Soluble in DMSO (up to 4 mg/mL).[7] For aqueous buffers, use oxygen-free water to prevent methionine oxidation.[8] |
Section 2: The Archetypal System: fMLP and the Formyl Peptide Receptor 1 (FPR1)
The interaction between fMLP and its primary receptor, FPR1, is a cornerstone model for studying GPCR-mediated chemotaxis in immune cells like neutrophils.[6] FPR1 is a classic seven-transmembrane GPCR that couples primarily to the Gαi family of G proteins.[9]
Mechanism of Action & Signaling Pathway
Binding of fMLP to FPR1 induces a conformational change in the receptor, catalyzing the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G protein.[9] This activation initiates a cascade of downstream signaling events crucial for neutrophil function.[10]
The dissociated Gαi subunit inhibits adenylyl cyclase, while the Gβγ dimer activates key enzymes, including Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K).[9][10]
-
PLC Activation: Leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of Ca²⁺ from intracellular stores, and DAG activates Protein Kinase C (PKC).[9]
-
PI3K Activation: Generates phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), a critical second messenger that recruits downstream effectors like Akt and Rac, leading to cytoskeletal rearrangement necessary for cell migration.
-
MAPK Pathway: Both PLC and PI3K pathways converge on the activation of Mitogen-Activated Protein Kinase (MAPK) cascades, such as ERK1/2, which are involved in gene expression and other cellular responses.[10]
These pathways collectively orchestrate the neutrophil's response, including chemotaxis, superoxide production via NADPH oxidase, and degranulation.[10][11]
Experimental Protocols: Characterizing the fMLP-FPR1 Interaction
High-quality cell membranes are essential for reproducible in vitro binding assays.[12][13] This protocol is suitable for cultured cells overexpressing FPR1 or for primary neutrophils.
Materials:
-
FPR1-expressing cells (e.g., HEK293-FPR1 stable cell line, U937 cells, or isolated human neutrophils)
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 (ice-cold)
-
Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340)
-
Resuspension Buffer: Lysis buffer with 10% sucrose (as a cryoprotectant)
-
Dounce homogenizer or sonicator
-
High-speed refrigerated centrifuge
Procedure:
-
Cell Harvest: Harvest cells and wash twice with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in 10-20 volumes of ice-cold Lysis Buffer containing a freshly added protease inhibitor cocktail.
-
Homogenization: Incubate on ice for 15 minutes. Homogenize the cell suspension with 20-30 strokes in a tight-fitting Dounce homogenizer or by sonication (3 cycles of 15 seconds on, 30 seconds off) on ice. The goal is to disrupt cells without destroying the receptor.
-
Initial Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[14]
-
Membrane Pelleting: Carefully transfer the supernatant to a new tube and centrifuge at 20,000-40,000 x g for 20-30 minutes at 4°C to pellet the cell membranes.[14][15]
-
Washing: Discard the supernatant. Resuspend the membrane pellet in fresh, ice-cold Lysis Buffer and repeat the high-speed centrifugation. This step removes cytosolic contaminants.[14]
-
Final Preparation: Resuspend the final pellet in a minimal volume of Resuspension Buffer.
-
Quantification & Storage: Determine the total protein concentration using a BCA or Bradford assay. Aliquot the membrane preparation and flash-freeze in liquid nitrogen. Store at -80°C until use.[14][15]
This assay determines the affinity (Kᵢ) of an unlabeled ligand (e.g., fMLP or a novel compound) by measuring its ability to compete with a known radiolabeled ligand for binding to FPR1.[16][17] A common radioligand for FPR1 is [³H]fMLP.
Materials:
-
FPR1 membrane preparation (from Protocol 2.2.1)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Radioligand: [³H]fMLP (specific activity ~50-80 Ci/mmol)
-
Unlabeled Ligand (Competitor): fMLP or test compound
-
Non-specific Binding (NSB) control: A high concentration (1000x Kᵢ) of unlabeled fMLP (e.g., 10 µM)
-
96-well filter plates (e.g., Millipore MultiScreen with GF/C filters)
-
Vacuum manifold, scintillation cocktail, and microplate scintillation counter
Procedure:
-
Reagent Preparation:
-
Dilute the FPR1 membranes in Assay Buffer to a concentration that binds <10% of the total radioligand added (to avoid ligand depletion effects).[17] This typically ranges from 5-50 µg protein per well and must be optimized.
-
Prepare a working solution of [³H]fMLP in Assay Buffer at a concentration close to its Kₔ (e.g., 1-5 nM).
-
Prepare serial dilutions of the unlabeled competitor ligand in Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding (TB): Add 50 µL Assay Buffer, 50 µL [³H]fMLP, and 100 µL of the membrane suspension.
-
Non-specific Binding (NSB): Add 50 µL of the high-concentration unlabeled fMLP, 50 µL [³H]fMLP, and 100 µL of the membrane suspension.
-
Competition: Add 50 µL of each competitor dilution, 50 µL [³H]fMLP, and 100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature or 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[15]
-
Filtration: Stop the reaction by rapid vacuum filtration through the filter plate. This separates the membrane-bound radioligand from the unbound.
-
Washing: Quickly wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.[15]
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the competitor.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[17]
-
Section 3: The Gustatory Ligand: Leu-Phe and Bitter Taste Receptors (TAS2Rs)
The dipeptide this compound (Leu-Phe) is recognized by the gustatory system as a bitter substance.[3] This perception is mediated by a subset of the 25 known human bitter taste receptors (TAS2Rs), which are GPCRs expressed in taste receptor cells on the tongue and in various extra-oral tissues.[18][19]
Mechanism of Action & Signaling Pathway
Unlike the single primary receptor for fMLP, Leu-Phe can activate multiple TAS2Rs, including TAS2R1 and TAS2R4.[20] The signaling cascade for TAS2Rs is canonical for many taste GPCRs.
Upon ligand binding, the receptor activates a taste-specific G protein, gustducin .[19] The Gβγ subunit of gustducin activates Phospholipase Cβ2 (PLCβ2), which cleaves PIP₂ to generate IP₃ and DAG.[19][21] IP₃ binds to its receptor (IP₃R) on the endoplasmic reticulum, causing a rapid influx of Ca²⁺ into the cytoplasm.[21] This increase in intracellular calcium is the primary signal that ultimately leads to neurotransmitter release and the perception of bitterness.[18][21]
Experimental Protocol: Functional Characterization via Calcium Mobilization
Direct radioligand binding assays for taste receptors are challenging due to difficulties in producing sufficient quantities of stable, purified receptor. Therefore, functional cell-based assays that measure downstream signaling, such as calcium mobilization, are the standard method for characterizing TAS2R ligands.[22][23][24]
Materials:
-
HEK293T cells stably or transiently co-expressing a specific TAS2R and a promiscuous G protein (e.g., Gα16gust44) to couple the receptor to the calcium pathway robustly.[24][25]
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay Plate: Black, clear-bottom 96-well or 384-well microplates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM, or a no-wash kit like FLIPR Calcium 5)[25][26]
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test Ligand: Leu-Phe or other potential bitter compounds
-
Fluorescence plate reader with an integrated fluidic dispenser (e.g., FlexStation, FLIPR).
Procedure:
-
Cell Plating: Seed the engineered HEK293T cells into the black, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 40,000-80,000 cells/well for a 96-well plate).[26] Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions. Often, this involves dissolving the AM ester form of the dye in DMSO and then diluting it in Assay Buffer. Probenecid may be included to prevent dye leakage from the cells.[26]
-
Aspirate the culture medium from the cells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate for 30-60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[26]
-
-
Ligand Plate Preparation: In a separate plate, prepare serial dilutions of Leu-Phe (or other test compounds) at 5x the final desired concentration in Assay Buffer.
-
Measurement of Calcium Flux:
-
Place both the cell plate and the ligand plate into the fluorescence plate reader.
-
Set the instrument to monitor fluorescence at the appropriate wavelengths (e.g., Ex/Em ~494/516 nm for Fluo-4).
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
The instrument will then automatically inject a defined volume (e.g., 25 µL) of the ligand from the ligand plate into the cell plate.
-
Continue to record the fluorescence signal for 60-180 seconds to capture the full calcium response.
-
-
Data Analysis:
-
The response is typically quantified as the change in fluorescence (ΔF) from baseline or as a ratio (F/F₀).
-
Plot the peak fluorescence response against the log concentration of the ligand.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (the concentration that elicits 50% of the maximal response) and the maximum response (Eₘₐₓ).
-
Section 4: Trustworthiness and Self-Validating Systems
Every protocol must be a self-validating system. For the experiments described, this is achieved through rigorous controls:
-
For Binding Assays:
-
Non-Specific Binding (NSB): This is the most critical control. It defines the signal that is not due to specific ligand-receptor interaction and is measured in the presence of a saturating concentration of an unlabeled ligand. True specific binding must be significantly higher than NSB.[17]
-
Receptor-Negative Control: Performing the assay with membranes from parental cells (not expressing the receptor) should yield no specific binding.
-
Saturation Analysis: Before competition assays, a saturation binding experiment should be performed with the radioligand to determine its Kₔ and the receptor density (Bₘₐₓ). This validates the receptor preparation and provides essential parameters for the Cheng-Prusoff equation.[16]
-
-
For Functional Assays:
-
Mock-Transfected Cells: Cells that have not been transfected with the receptor of interest should not respond to the ligand, confirming the response is receptor-dependent.[24]
-
Positive Control: Use a known agonist for the receptor to confirm that the cells are responsive and the assay system is working.
-
Vehicle Control: The buffer or solvent used to dissolve the ligand should be tested alone to ensure it does not elicit a response.
-
By including these controls, researchers can have high confidence in the specificity and accuracy of their results, ensuring the data is both trustworthy and authoritative.
References
- 1. This compound | C15H22N2O3 | CID 259325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Leu-phe | C15H22N2O3 | CID 6992310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Leucyl-phenylalanine | H-LEU-PHE-OH | Dipeptide | TargetMol [targetmol.com]
- 4. N-Formyl-L-methionyl-L-leucyl-L-phenylalanine | C21H31N3O5S | CID 443295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 6. Formyl peptide receptor 1 - Wikipedia [en.wikipedia.org]
- 7. rndsystems.com [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. precisionfda.org [precisionfda.org]
- 10. The Role of Formylated Peptides and Formyl Peptide Receptor 1 in Governing Neutrophil Function during Acute Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uses & Advantages of Membrane Preparations for GPCRs [discoverx.com]
- 13. multispaninc.com [multispaninc.com]
- 14. benchchem.com [benchchem.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Mechanisms and novel therapeutic roles of bitter taste receptors in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Hidden One: What We Know About Bitter Taste Receptor 39 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A receptor-based assay to study the sweet and bitter tastes of sweeteners and binary sweet blends: the SWEET project - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development of a novel cell based bitter taste assessment assay | NC3Rs [nc3rs.org.uk]
- 23. researchgate.net [researchgate.net]
- 24. academic.oup.com [academic.oup.com]
- 25. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bio-protocol.org [bio-protocol.org]
Application Note: Robust Derivatization of Leucylphenylalanine for Sensitive and Reproducible GC-MS Analysis
Abstract
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, dipeptides such as Leucylphenylalanine are non-volatile due to their zwitterionic nature and strong intermolecular hydrogen bonding, necessitating a chemical derivatization step to enable their analysis by GC-MS.[1][2] This application note provides a comprehensive guide to the derivatization of this compound, focusing on a robust two-step procedure involving esterification followed by acylation. We will delve into the underlying chemical principles, provide a detailed, field-proven protocol, and discuss critical parameters for achieving optimal results in research, clinical, and pharmaceutical development settings.
Introduction: The "Why" of Derivatization for Dipeptides
This compound, a dipeptide composed of leucine and phenylalanine, presents a significant analytical challenge for GC-based methods. Its high polarity, low volatility, and thermal lability prevent its direct introduction into the gas chromatograph.[3] Derivatization is the cornerstone of overcoming these limitations. The primary goals of derivatizing this compound are to:
-
Increase Volatility: By masking the polar carboxyl and amino functional groups, their ability to form hydrogen bonds is eliminated, significantly increasing the molecule's vapor pressure.[4]
-
Enhance Thermal Stability: The resulting derivatives are more stable at the elevated temperatures of the GC inlet and column, preventing thermal degradation and ensuring accurate quantification.[3]
-
Improve Chromatographic Resolution: Derivatization can lead to sharper peaks and better separation from other matrix components.
-
Generate Characteristic Mass Spectra: The derivatives often produce predictable and structurally informative fragmentation patterns in the mass spectrometer, aiding in identification and confirmation.[5]
This guide will focus on a widely adopted and reliable two-step derivatization strategy: esterification of the carboxylic acid group followed by acylation of the amino group. This approach offers high reaction yields and produces stable derivatives suitable for rigorous quantitative analysis.
Derivatization Strategies: A Comparative Overview
Several chemical reactions can be employed to derivatize dipeptides. The most common approaches are silylation, acylation, and esterification.
-
Silylation: This technique replaces active hydrogens in -OH, -NH2, and -COOH groups with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[6] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used.[6][7] While effective, silylation derivatives can be sensitive to moisture, which can lead to poor reaction yields and instability of the derivatized analytes.[6]
-
Acylation and Esterification: This two-step approach is often preferred for amino acids and peptides due to the high stability of the resulting derivatives.[1][2][8] The carboxylic acid group is first converted to an ester (e.g., methyl or ethyl ester), and then the amino group is acylated using reagents like pentafluoropropionic anhydride (PFPA) or trifluoroacetic anhydride (TFAA).[1][9] This method provides robust and reproducible results.
Table 1: Comparison of Common Derivatization Approaches for Dipeptides
| Derivatization Method | Reagents | Advantages | Disadvantages |
| Silylation | BSTFA, MSTFA, MTBSTFA | One-step reaction, good for a wide range of compounds.[10] | Derivatives can be moisture-sensitive, potentially leading to lower reproducibility.[6] |
| Esterification/Acylation | Methanolic HCl, PFPA, TFAA | Produces highly stable derivatives, less sensitive to moisture, excellent for quantitative analysis.[1][8] | Two-step process, may require more sample preparation time. |
| Chloroformate Reaction | Isobutyl Chloroformate (iBuCF), Methyl Chloroformate | Rapid reaction, can be performed in aqueous media. | May produce multiple derivatives, potential for racemization under certain conditions.[11] |
Recommended Protocol: Two-Step Esterification and Acylation of this compound
This protocol details a reliable method for the derivatization of this compound for GC-MS analysis. It is crucial to perform these steps in a well-ventilated fume hood and to use anhydrous solvents and reagents to prevent side reactions.
Materials and Reagents
-
This compound standard or sample
-
Anhydrous Methanol (CH₃OH)
-
Acetyl Chloride (CH₃COCl) or 2M HCl in Methanol
-
Pentafluoropropionic Anhydride (PFPA)
-
Ethyl Acetate (anhydrous)
-
Nitrogen gas (high purity)
-
Reacti-Vials™ or other suitable reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
GC-MS system with a suitable capillary column (e.g., DB-5ms or equivalent)
Step-by-Step Derivatization Procedure
Step 1: Sample Preparation and Drying
-
Accurately weigh or pipette the this compound sample into a reaction vial.
-
If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical to remove all water as it will interfere with the derivatization reactions.[12]
Step 2: Esterification of the Carboxylic Acid Group
-
Prepare the esterification reagent: a 2M solution of HCl in methanol. This can be prepared by carefully adding acetyl chloride dropwise to anhydrous methanol in a cooled vial (e.g., 1.6 mL acetyl chloride to 10 mL of cold methanol). Caution: This reaction is exothermic and produces HCl gas. Perform in a fume hood.
-
Add 100 µL of the 2M HCl/Methanol solution to the dried sample.[2]
-
Seal the vial tightly and heat at 80°C for 60 minutes to convert the carboxylic acid to its methyl ester.[2]
-
After heating, cool the vial to room temperature.
-
Evaporate the reagent to dryness under a gentle stream of nitrogen.
Step 3: Acylation of the Amino Group
-
Prepare the acylation reagent: a mixture of pentafluoropropionic anhydride (PFPA) and ethyl acetate (1:4, v/v).[1]
-
Add 100 µL of the PFPA/ethyl acetate mixture to the dried methyl ester derivative from Step 2.
-
Seal the vial tightly and heat at 65°C for 30 minutes.[13] This will acylate the primary amine of the leucine residue and the secondary amine of the peptide bond.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent under a gentle stream of nitrogen.
-
Reconstitute the final derivative in a suitable solvent (e.g., ethyl acetate or toluene) for GC-MS analysis.
Workflow Diagram
Caption: Workflow for the two-step derivatization of this compound.
Expected Results and Mass Spectral Characteristics
The derivatization process yields N-pentafluoropropionyl-Leucylphenylalanine methyl ester. This derivative will be significantly more volatile and thermally stable than the parent dipeptide. When analyzed by GC-MS with electron ionization (EI), the derivative will produce a characteristic fragmentation pattern. Key fragments will arise from the cleavage of the peptide bond and the loss of the ester and acyl groups. The mass spectrum can be used for confirmation of the identity of the dipeptide.
Chiral Analysis Considerations
This compound contains two chiral centers. For applications requiring the separation of diastereomers (e.g., L-Leu-L-Phe from D-Leu-L-Phe), a chiral GC column, such as one coated with a cyclodextrin or amino acid derivative stationary phase (e.g., Chirasil-L-Val), is necessary.[14][15] The derivatization protocol described herein is compatible with chiral GC analysis. However, it is crucial to ensure that the derivatization conditions do not induce racemization. The relatively mild conditions of this protocol are generally not expected to cause significant racemization.[11]
Troubleshooting and Best Practices
-
Low Derivative Yield: This is often due to the presence of moisture. Ensure all glassware is thoroughly dried, use anhydrous solvents and reagents, and perform reactions under an inert atmosphere (e.g., nitrogen).[6][12]
-
Multiple Peaks: Incomplete derivatization can result in multiple peaks corresponding to partially derivatized species. Ensure sufficient reaction time and temperature.
-
Peak Tailing: Active sites in the GC inlet or column can cause peak tailing. Ensure proper liner deactivation and column conditioning.
-
Baseline Noise: Contaminants from reagents or solvents can contribute to baseline noise. Use high-purity reagents and solvents.
Conclusion
The two-step esterification and acylation protocol presented in this application note provides a robust and reliable method for the derivatization of this compound for GC-MS analysis. By converting the non-volatile dipeptide into a volatile and thermally stable derivative, this method enables sensitive and reproducible quantification. This protocol is suitable for a wide range of applications, from metabolic research to pharmaceutical quality control.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. youtube.com [youtube.com]
- 5. jfda-online.com [jfda-online.com]
- 6. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC-MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gas-chromatographic separation of stereoisomers of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Leucylphenylalanine Solubility: A Technical Support Guide
Welcome to the technical support center for optimizing the solubility of Leucylphenylalanine (Leu-Phe). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in dissolving this hydrophobic dipeptide in aqueous buffers. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your experimental workflow effectively.
Understanding the Solubility Challenge of this compound
This compound is a dipeptide composed of two hydrophobic amino acids, Leucine and Phenylalanine.[1] Its inherent hydrophobicity presents a significant challenge to achieving high concentrations in aqueous solutions, a common requirement for various biological assays and pharmaceutical formulations. The solubility of any peptide is governed by a delicate interplay of its intrinsic properties and the external environment.[2][3] For Leu-Phe, the key factors are:
-
Amino Acid Composition: The nonpolar side chains of both Leucine and Phenylalanine limit their favorable interactions with water molecules, promoting peptide-peptide aggregation over solvation.[3][4]
-
pH and Net Charge: The overall charge of the dipeptide, which is dictated by the pH of the solution relative to the pKa values of its terminal amino and carboxyl groups, plays a pivotal role in its solubility.[3][5]
Physicochemical Properties of this compound
To effectively manipulate the solubility of this compound, it is essential to understand its key physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C15H22N2O3 | [1][6] |
| Molecular Weight | 278.35 g/mol | [1][6] |
| Estimated pKa (α-carboxyl) | ~3.1 | (Estimated) |
| Estimated pKa (α-amino) | ~8.0 | (Estimated) |
| Estimated Isoelectric Point (pI) | ~5.55 | (Calculated) |
Disclaimer: The pKa values for the terminal groups of this compound are estimated based on typical values for dipeptides. The isoelectric point (pI) is calculated as the average of these estimated pKa values. Actual experimental values may vary slightly.
The isoelectric point (pI) is the pH at which the net charge of the molecule is zero.[2][4] At this pH, the peptide is least soluble due to minimal electrostatic repulsion between molecules, leading to a higher propensity for aggregation and precipitation.[4]
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses common issues encountered when dissolving this compound and provides systematic troubleshooting steps.
Q1: My this compound powder is not dissolving in my neutral aqueous buffer (e.g., PBS pH 7.4). What should I do?
Answer:
This is a common issue due to the hydrophobic nature of Leu-Phe and the proximity of neutral pH to its estimated isoelectric point (pI ≈ 5.55). At pH 7.4, the dipeptide will have a net negative charge, but its solubility may still be limited. Here’s a systematic approach to troubleshoot this:
Step 1: Initial Assessment & Small-Scale Testing
Before committing your entire sample, always perform a small-scale solubility test with a minor portion of your peptide.[7][8]
Step 2: pH Adjustment
The solubility of a peptide is generally lowest at its isoelectric point and increases as the pH is moved further away from the pI.[2][3]
-
Acidic Conditions: Try dissolving the peptide in a slightly acidic buffer (e.g., 10 mM Acetate buffer, pH 4.0-5.0). At a pH below the pI, the dipeptide will have a net positive charge, which can enhance solubility.
-
Basic Conditions: Alternatively, attempt to dissolve it in a slightly basic buffer (e.g., 10 mM Phosphate buffer, pH 7.5-8.5). At a pH above the pI, the dipeptide will carry a net negative charge, which can also improve solubility.
Step 3: Gentle Physical Assistance
-
Vortexing: After adding the buffer, vortex the solution for a short period.
-
Sonication: A brief sonication in a water bath can help break up aggregates and facilitate dissolution.[7][9] Use short bursts to avoid heating the sample.
-
Gentle Warming: Warming the solution to a temperature not exceeding 40°C can increase solubility.[8][9] However, be cautious as prolonged heating can degrade the peptide.
Q2: I managed to dissolve my this compound, but it precipitated out of solution after some time or upon storage. How can I prevent this?
Answer:
Precipitation upon standing indicates that the solution is likely supersaturated and thermodynamically unstable. Here are some strategies to maintain solubility:
Step 1: Re-evaluate the Concentration
You may be working at a concentration that is above the solubility limit of Leu-Phe in your chosen buffer. Try preparing a more dilute solution.
Step 2: Optimize the Buffer pH
As mentioned previously, moving the pH further away from the pI (≈ 5.55) will increase the net charge and electrostatic repulsion between peptide molecules, thereby reducing the likelihood of aggregation and precipitation.
Step 3: Consider the Use of Co-solvents
For highly hydrophobic peptides, the use of a small amount of an organic co-solvent can be very effective.[5][8]
-
Recommended Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN) are commonly used.[7][8]
-
Procedure:
-
First, dissolve the this compound in a minimal amount of the organic solvent (e.g., 50 µL of DMSO for 1 mg of peptide).[5]
-
Once fully dissolved, slowly add your aqueous buffer to the desired final concentration. It is crucial to add the buffer to the peptide-solvent mixture and not the other way around.
-
Important: Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your downstream biological assays.[5]
-
Q3: I need to prepare a stock solution of this compound at a high concentration. What is the best approach?
Answer:
For high-concentration stock solutions, leveraging organic co-solvents is often the most reliable method.
Step-by-Step Protocol for High-Concentration Stock Preparation:
-
Pre-weigh: Accurately weigh the desired amount of lyophilized this compound powder in a sterile microcentrifuge tube.
-
Initial Dissolution in Organic Solvent: Add a small volume of 100% DMSO or DMF to the peptide powder. Start with a volume that is just enough to wet the powder.
-
Vortex/Sonicate: Vortex the tube until the peptide is completely dissolved. If necessary, briefly sonicate in a water bath. The solution should be clear.
-
Stepwise Dilution: Slowly add your desired aqueous buffer to the dissolved peptide solution in a stepwise manner, vortexing between each addition.[5] This gradual dilution helps prevent the peptide from crashing out of the solution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Frequently Asked Questions (FAQs)
Q: What is the theoretical isoelectric point (pI) of this compound and why is it important?
A: The estimated isoelectric point (pI) of this compound is approximately 5.55. This is the pH at which the dipeptide has a net charge of zero. It is a critical parameter because a peptide's solubility is typically at its minimum at its pI. Therefore, to enhance solubility, you should work with buffer systems that have a pH significantly different from 5.55.
Q: Can I use strong acids or bases to dissolve this compound?
A: While strong acids (like HCl) or strong bases (like NaOH) can be effective in dissolving peptides by creating a large net charge, they can also cause peptide degradation through hydrolysis. It is generally recommended to use milder acidic (e.g., acetic acid) or basic (e.g., ammonium hydroxide) solutions or buffered systems to adjust the pH.[7]
Q: Is it better to dissolve this compound in an acidic or basic buffer?
A: Both acidic and basic buffers can improve the solubility of this compound by moving the pH away from its pI. The choice between them often depends on the requirements of your specific experiment. For instance, if your downstream application is sensitive to low pH, a basic buffer would be more appropriate. It is advisable to test both conditions on a small scale to determine the optimal buffer for your needs.
Q: I have observed that my this compound solution is slightly cloudy. Is this acceptable?
A: A cloudy or hazy solution indicates the presence of undissolved peptide or aggregates.[7] It is crucial to work with a clear, particle-free solution to ensure accurate concentration and consistent experimental results. If your solution is cloudy, you should attempt to resolubilize the peptide using the troubleshooting steps outlined above (e.g., pH adjustment, sonication, or the use of a co-solvent). Before use, it is good practice to centrifuge your peptide solution and use the supernatant.[5]
Visualizing the pH-Solubility Relationship
The following diagram illustrates the relationship between the pH of the solution and the net charge of this compound, which directly influences its solubility.
Caption: pH effect on this compound's charge and solubility.
Systematic Solubility Optimization Workflow
For a systematic approach to optimizing the solubility of this compound, follow this experimental workflow.
Caption: Workflow for this compound solubility optimization.
References
- 1. How Can the Isoelectric Point of a Peptide Be Calculated? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. bachem.com [bachem.com]
- 4. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 5. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. homework.study.com [homework.study.com]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. Star Republic: Guide for Biologists [sciencegateway.org]
- 9. cxp.cengage.com [cxp.cengage.com]
Leucylphenylalanine in Solution: A Technical Support Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Leucylphenylalanine (Leu-Phe). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this dipeptide in solution. Here, we address common stability challenges through a comprehensive troubleshooting guide and frequently asked questions, grounding our advice in established principles of peptide chemistry and providing actionable protocols.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with this compound solutions.
Issue 1: Precipitate Formation or Poor Solubility in Aqueous Buffers
You've prepared a this compound solution in an aqueous buffer, but you observe a precipitate, cloudiness, or find it difficult to dissolve the desired concentration.
Possible Causes:
-
pH is near the Isoelectric Point (pI): Peptides are least soluble at their isoelectric point, where the net charge is zero, leading to aggregation and precipitation. The estimated pI of this compound is in the neutral pH range.
-
Concentration Exceeds Solubility Limit: The desired concentration may be higher than the intrinsic solubility of this compound in the chosen solvent system.
-
Salt Concentration: High salt concentrations can sometimes lead to "salting out" of the peptide.
-
Aggregation: Hydrophobic interactions between the leucine and phenylalanine side chains can promote self-aggregation, especially at higher concentrations.[1][2][3][4]
Troubleshooting Workflow:
Here is a systematic approach to resolving solubility issues:
References
Technical Support Center: Optimization of Leucyl-Phenylalanine Coupling Reactions
Welcome to the technical support center for Leucyl-Phenylalanine (Leu-Phe) dipeptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of peptide coupling. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions for maximal yield and purity.
Section 1: Core Principles of Leu-Phe Coupling
The formation of the amide bond between L-Leucine and L-Phenylalanine is a cornerstone reaction in peptide chemistry. The process involves the activation of the carboxylic acid group of an N-terminally protected Leucine, making it susceptible to nucleophilic attack by the amino group of a C-terminally protected Phenylalanine.[1][2]
The reaction's success hinges on three critical factors:
-
Proper Protection: N-terminal protecting groups (like Boc or Fmoc) on Leucine and C-terminal protecting groups (like methyl or ethyl esters) on Phenylalanine are essential to prevent unwanted side reactions such as self-polymerization.[3]
-
Efficient Activation: A coupling reagent is used to convert the carboxylic acid into a highly reactive intermediate.[1]
-
Minimizing Side Reactions: The primary challenge is preventing racemization at the chiral center of the amino acids and avoiding other side reactions that reduce yield and complicate purification.[2][4][5]
The Carbodiimide Coupling Mechanism
A common and cost-effective method involves using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt).
Caption: Carbodiimide mechanism with HOBt additive.
The carbodiimide (EDC) first activates the Boc-Leucine to form a highly reactive O-acylisourea intermediate.[1][6][7] This intermediate can be attacked by the amine of Phenylalanine methyl ester to form the desired peptide. However, it is also prone to rearranging into an unreactive N-acylurea or causing racemization.[2][6] The additive HOBt salvages this by rapidly converting the O-acylisourea into an HOBt-active ester. This ester is stable enough to prevent rearrangement and significantly suppresses racemization, ensuring the chiral integrity of the final product.[2][4][8][9][10]
Section 2: Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for a simple Leu-Phe synthesis? A: For routine, solution-phase synthesis of a dipeptide like Leu-Phe, the combination of EDC (a water-soluble carbodiimide) with HOBt is an excellent, cost-effective choice.[4] The urea byproduct from EDC is water-soluble, simplifying workup and purification compared to DCC, whose byproduct is often insoluble in organic solvents.[6][11]
Q2: What is the ideal solvent for this reaction? A: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) are the most common choices. DCM is excellent for dissolving protected amino acids and is relatively unreactive.[12][13] DMF has superior solvating properties, which can be beneficial, but it must be high-purity, as amine contaminants can cause premature deprotection of Fmoc groups if used.[12][14] For hydrophobic peptides, N-methylpyrrolidone (NMP) can sometimes offer better solubility and improve coupling yields.[15]
Q3: How critical is the stoichiometry of the reagents? A: Extremely critical. Using a slight excess of the carboxylic acid component (Boc-Leu-OH) and the coupling reagents relative to the amine component (H-Phe-OMe) is standard practice to drive the reaction to completion.[16] A typical starting ratio is 1.2 equivalents of Boc-Leu-OH, 1.2 equivalents of EDC, and 1.2 equivalents of HOBt to 1.0 equivalent of H-Phe-OMe. Using a large excess of reagents can complicate purification and is wasteful.[17]
Q4: My reaction is sluggish or fails completely. What's the first thing to check? A: Check the quality and age of your reagents, especially the coupling agent (EDC) and the solvent (DMF). EDC is moisture-sensitive and can degrade over time. Anhydrous HOBt can be explosive and is often supplied hydrated; ensure you account for the water content.[2] Old DMF can contain amine impurities.[12] Also, verify the integrity of your starting materials via techniques like NMR or MS.
Section 3: Troubleshooting Guide
This section addresses specific problems encountered during Leu-Phe coupling.
| Problem Observed | Potential Root Cause(s) | Recommended Solution(s) & Rationale |
| Low or No Yield | 1. Ineffective Coupling Reagent: EDC/DCC has degraded due to moisture or age. 2. Poor Starting Material Quality: The free amine of Phe-OMe is protonated (still in HCl salt form) or starting materials have degraded. 3. Sub-optimal Stoichiometry: Insufficient activation of the carboxylic acid.[16] | 1. Use fresh, high-quality EDC from a reliable supplier. Store it under inert gas in a desiccator. 2. Neutralize the H-Phe-OMe·HCl salt in situ with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (use ~1.1 eq.). This ensures a free amine is available for nucleophilic attack. 3. Increase the equivalents of Boc-Leu-OH, EDC, and HOBt to 1.2-1.5 eq. relative to the amine. Perform a "double coupling" where a second charge of activated acid is added after the first coupling period.[18][19] |
| Presence of Side Products (Confirmed by HPLC/MS) | 1. N-Acylurea Formation: The O-acylisourea intermediate rearranged before reacting.[2][6] 2. Racemization/Epimerization: Loss of stereochemical integrity, often due to excessive base or prolonged activation time.[5][10] 3. Diketopiperazine Formation: Intramolecular cyclization of the dipeptide, more common in solid-phase synthesis at the dipeptide stage. | 1. Ensure HOBt is used; it intercepts the intermediate to prevent this rearrangement.[2][6] Lowering the reaction temperature to 0 °C during activation can also minimize this side reaction.[2] 2. Use HOBt as an additive, as it's a proven racemization suppressor.[8][9] Use a sterically hindered, non-nucleophilic base like DIPEA instead of triethylamine (TEA). Avoid excess base and keep reaction times to the minimum required for completion (monitor by TLC or HPLC). 3. While less common in solution-phase, this can be minimized by ensuring the subsequent coupling or work-up proceeds promptly after the dipeptide is formed. |
| Difficult Purification | 1. Insoluble Urea Byproduct (DCC): Dicyclohexylurea (DCU) from DCC is notoriously insoluble in many organic solvents.[6][11] 2. Excess Reagents: Using a large excess of starting materials or coupling agents. 3. Product Precipitation/Aggregation: The protected dipeptide may have poor solubility in the reaction solvent. | 1. Use EDC instead of DCC. The resulting ethyl-dimethylaminopropyl-urea is water-soluble and easily removed with an aqueous wash.[6] If using DCC, filter the reaction mixture thoroughly to remove DCU before workup. 2. Adhere to optimized stoichiometry (1.2-1.5 eq.). Excess acidic (Boc-Leu-OH) or basic (DIPEA) components can be removed with aqueous washes (e.g., dilute NaHCO₃ for acid, dilute citric acid or KHSO₄ for base). 3. If aggregation is suspected, consider switching to a more polar solvent like NMP or a mixture like DMF/DMSO.[18][20] |
Section 4: Standard Operating Protocols
Protocol 4.1: EDC/HOBt Mediated Synthesis of Boc-Leu-Phe-OMe
This protocol details a standard, reliable method for solution-phase Leu-Phe coupling.
Materials:
-
Boc-L-Leucine (Boc-Leu-OH)
-
L-Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aq. NaHCO₃, 1 M aq. HCl, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reactant Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve H-Phe-OMe·HCl (1.0 eq.) in anhydrous DCM (approx. 10 mL per mmol of amine).
-
Neutralization: Cool the solution to 0 °C in an ice bath. Add DIPEA (1.1 eq.) dropwise and stir for 15 minutes. This neutralizes the hydrochloride salt to liberate the free amine.
-
Pre-activation (Optional but Recommended): In a separate flask, dissolve Boc-Leu-OH (1.2 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DCM. Stir at 0 °C for 15-20 minutes. This pre-forms the active ester and can improve yields.
-
Coupling Reaction: Add the pre-activated solution from step 3 to the amine solution from step 2 at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting amine is consumed.
-
Work-up:
-
Dilute the reaction mixture with additional DCM.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x). This removes unreacted starting materials, the water-soluble urea byproduct, and excess base/acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Boc-Leu-Phe-OMe.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization if it is a solid.[21][22]
Protocol 4.2: HPLC Analysis of Reaction Mixture
Purpose: To assess reaction completion, purity of the crude product, and identify potential side products.
Typical Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN).[23]
-
Gradient: Start with a shallow gradient to resolve starting materials and product. A typical gradient might be 5-95% B over 20-30 minutes.[24]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm or 220 nm (where the peptide bond absorbs).
-
Injection Volume: 10-20 µL.
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., ACN/water mixture) before injection.
Expected Elution Order: Generally, polarity dictates elution. The more polar compounds will elute first. Expected order: HOBt -> H-Phe-OMe -> Boc-Leu-OH -> Boc-Leu-Phe-OMe (Product).
Section 5: Visualizing the Workflow & Troubleshooting Logic
A systematic approach is key to successful synthesis. The following diagrams outline the experimental workflow and a logical decision tree for troubleshooting common issues.
Caption: High-level experimental workflow for Leu-Phe synthesis.
Caption: A logical decision tree for troubleshooting synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H 2 O–THF while avoiding the use of protecting groups - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07847K [pubs.rsc.org]
- 4. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. nbinno.com [nbinno.com]
- 9. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. scharlabchina.com [scharlabchina.com]
- 14. benchchem.com [benchchem.com]
- 15. biotage.com [biotage.com]
- 16. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 17. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 18. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 19. benchchem.com [benchchem.com]
- 20. blog.mblintl.com [blog.mblintl.com]
- 21. polypeptide.com [polypeptide.com]
- 22. Purification & Isolation [cem.com]
- 23. agilent.com [agilent.com]
- 24. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
Technical Support Center: Enhancing Leucylphenylalanine (Leu-Phe) Detection in Mass Spectrometry
Welcome to the technical support center for the mass spectrometric analysis of Leucylphenylalanine (Leu-Phe). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the detection of this dipeptide. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and field-proven insights.
Introduction
This compound (Leu-Phe) is a dipeptide of significant interest in various fields, including pharmacology and food science. Its accurate detection and quantification by mass spectrometry (MS) can be challenging due to its physicochemical properties and the complexity of biological matrices. This guide will address common issues such as low signal intensity, matrix effects, and chromatographic separation challenges, providing practical solutions to enhance your experimental outcomes.
Part 1: Troubleshooting Guide
This section is dedicated to resolving specific problems you may encounter during the LC-MS/MS analysis of Leu-Phe.
Issue 1: Low or No Signal Intensity for Leu-Phe
A weak or absent signal is one of the most common frustrations in LC-MS analysis.[1][2][3] This can stem from several factors, from sample preparation to instrument settings.
Possible Causes and Solutions:
-
Poor Ionization Efficiency: Leu-Phe, being a relatively small and polar molecule, may not ionize efficiently under standard electrospray ionization (ESI) conditions.[4][5]
-
Solution 1: Mobile Phase Optimization: The composition of your mobile phase significantly impacts ionization. Ensure the presence of a proton source.
-
Protocol: Add 0.1% formic acid or 0.1% acetic acid to both your aqueous and organic mobile phases. This will promote the formation of the [M+H]⁺ ion in positive ion mode.
-
-
Solution 2: Derivatization: Chemical derivatization can dramatically improve ionization efficiency by introducing a permanently charged group or increasing hydrophobicity.[4][6][7]
-
-
Suboptimal MS Source Parameters: The settings of your ion source are critical for efficient ion generation and transmission.
-
Solution: Perform a systematic optimization of key ESI source parameters.
-
Protocol: Infuse a standard solution of Leu-Phe (e.g., 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid) directly into the mass spectrometer. While observing the signal for the [M+H]⁺ ion, adjust the following parameters one by one to maximize intensity:
-
Capillary/Spray Voltage
-
Nebulizing Gas Pressure
-
Drying Gas Flow and Temperature
-
Source Temperature
-
-
-
-
Sample Loss Due to Adsorption: Peptides can adsorb to the surfaces of sample vials, pipette tips, and tubing, especially at low concentrations.[9]
-
Solution: Use low-binding consumables (e.g., polypropylene or silanized glass vials) for sample preparation and storage. Adding a small amount of organic solvent like acetonitrile to your sample diluent can also help minimize adsorption.[9]
-
Issue 2: Poor Chromatographic Peak Shape or Retention
Achieving good chromatography for Leu-Phe is essential for accurate quantification and separation from matrix components.
Possible Causes and Solutions:
-
Poor Retention on Reversed-Phase (RP) Columns: As a polar dipeptide, Leu-Phe may exhibit poor retention on traditional C18 columns, eluting near the solvent front where ion suppression is most severe.[9]
-
Solution 1: Use a Different Stationary Phase: Consider a column with a more polar stationary phase.
-
Recommendation: A column with a polar-embedded phase (e.g., C18 with a carbamate or amide group) or a phenyl-hexyl phase can provide alternative selectivity and better retention for polar analytes. Hydrophilic Interaction Liquid Chromatography (HILIC) is also an excellent option for retaining highly polar compounds.[9]
-
-
Solution 2: Adjust Mobile Phase Composition:
-
Protocol: Decrease the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient to increase retention on an RP column. Ensure your mobile phases are well-mixed and degassed.
-
-
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[9]
-
Solution: Use a high-quality, end-capped column. Adjusting the mobile phase pH with a buffer (e.g., ammonium formate) can also help by modifying the charge state of both the analyte and the silanol groups, reducing unwanted interactions.[10]
-
Issue 3: Inconsistent Results and Poor Reproducibility
Variability in your results can undermine the reliability of your data. Matrix effects are a common culprit.[11][12][13]
Possible Causes and Solutions:
-
Matrix Effects (Ion Suppression or Enhancement): Co-eluting compounds from the sample matrix (e.g., salts, lipids, other metabolites) can interfere with the ionization of Leu-Phe, leading to either a suppression or enhancement of its signal.[14]
-
Solution 1: Improve Sample Preparation: The goal is to remove as many interfering components as possible while retaining your analyte.
-
Protocol: Solid-Phase Extraction (SPE): Use a polymeric reversed-phase SPE sorbent. Condition the cartridge with methanol, equilibrate with water, load the sample, wash with a weak organic solvent (e.g., 5% methanol in water) to remove salts and polar interferences, and then elute Leu-Phe with a higher concentration of organic solvent (e.g., 80% methanol).
-
-
Solution 2: Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Leu-Phe (e.g., ¹³C₆-Phe-Leu) is the gold standard for correcting matrix effects.[12][15] The SIL-IS co-elutes with the analyte and experiences the same ionization suppression or enhancement, allowing for accurate normalization of the signal.
-
Solution 3: Dilute the Sample: A simple "dilute-and-shoot" approach can sometimes be effective in reducing the concentration of interfering matrix components to a level where they no longer significantly impact the ionization of your analyte.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the expected precursor ions and fragmentation patterns for Leu-Phe in positive ion ESI-MS/MS?
In positive ion mode ESI, Leu-Phe will primarily form a singly charged precursor ion, [M+H]⁺. The theoretical monoisotopic mass of neutral Leu-Phe is 278.1630 g/mol , so you should look for a precursor ion at m/z 279.1703.
Upon collision-induced dissociation (CID), the peptide backbone will fragment, primarily at the amide bond, yielding b- and y-ions.[16][17] The major expected fragment ions are:
-
b₂-ion: This ion contains both amino acid residues (m/z 262.16).
-
y₁-ion: This ion contains the C-terminal phenylalanine residue (m/z 166.08).
-
Iminium ion of Leucine: A common fragment for leucine is its iminium ion at m/z 86.09.
-
Iminium ion of Phenylalanine: Phenylalanine's iminium ion is observed at m/z 120.08.
Table 1: Theoretical m/z of Leu-Phe and its Major Fragment Ions
| Ion | Sequence/Structure | Theoretical m/z |
| [M+H]⁺ | H-Leu-Phe-OH | 279.1703 |
| b₂-ion | H-Leu-Phe⁺ | 262.1600 |
| y₁-ion | H-Phe-OH⁺ | 166.0862 |
| Iminium (Leu) | C₅H₁₂N⁺ | 86.0964 |
| Iminium (Phe) | C₈H₁₀N⁺ | 120.0808 |
Q2: How can I chromatographically separate Leu-Phe from its isomer, Ile-Phe?
Leucine and Isoleucine are isobaric amino acids, meaning Leu-Phe and Isothis compound (Ile-Phe) have the same mass and will be indistinguishable by MS alone. Therefore, chromatographic separation is essential.
-
Strategy: High-resolution, reversed-phase chromatography is typically effective. The slight difference in hydrophobicity between the leucine and isoleucine side chains can be exploited.
-
Recommended Column: A high-efficiency C18 column with a small particle size (e.g., ≤1.8 µm) and a longer length (e.g., 100-150 mm) will provide the necessary resolving power.
-
Optimized Gradient: A shallow, slow gradient is crucial. For example, a gradient of 5% to 40% acetonitrile over 15-20 minutes can often provide baseline separation.[18][19]
-
Q3: Is derivatization necessary for Leu-Phe analysis, and what are the trade-offs?
Derivatization is not always necessary but can be a powerful tool to overcome sensitivity issues.[20][21]
-
When to Consider Derivatization:
-
When your Leu-Phe concentration is below the limit of detection of your instrument.
-
When you observe significant ion suppression that cannot be resolved by other means.
-
When you need to improve chromatographic retention on a reversed-phase column.
-
-
Trade-offs:
-
Pros: Can lead to significant improvements in sensitivity (10-fold or more) and can enhance chromatographic performance.[4][5]
-
Cons: Adds an extra step to your sample preparation workflow, which can introduce variability and potential for sample loss. The derivatization reaction may not always go to completion, and excess reagent may need to be removed.
-
Part 3: Visualizations and Workflows
Experimental Workflow for Leu-Phe Analysis
The following diagram illustrates a robust workflow for the quantification of Leu-Phe in a biological matrix.
Caption: A typical workflow for Leu-Phe quantification.
Troubleshooting Logic Diagram
This diagram provides a logical path for troubleshooting low signal intensity.
Caption: A decision tree for troubleshooting low signal.
References
- 1. zefsci.com [zefsci.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing electrospray ionization efficiency of peptides by derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. books.rsc.org [books.rsc.org]
- 8. Derivatization with pyrylium salts – secrets of science [shimadzu-webapp.eu]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Separation of Allo-Isoleucine, Isoleucine, Leucine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 11. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials - Sannova [sannova.net]
- 12. Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. nebiolab.com [nebiolab.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. verifiedpeptides.com [verifiedpeptides.com]
- 18. Leucine and iso Leucine Separated with LCMS - AppNote [mtc-usa.com]
- 19. Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 20. jstage.jst.go.jp [jstage.jst.go.jp]
- 21. reddit.com [reddit.com]
Validation & Comparative
A Comparative Analysis of Leucylphenylalanine and Its Analogs for Therapeutic Development
This guide provides an in-depth comparative analysis of the dipeptide Leucylphenylalanine (Leu-Phe) and its structurally related analogs. We will explore the synthesis, structure-activity relationships (SAR), and performance of these compounds across various biological targets, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and design principles of Leu-Phe-based compounds.
Introduction: The Significance of this compound (Leu-Phe)
This compound (Leu-Phe) is a simple dipeptide composed of L-leucine and L-phenylalanine[1]. While a fundamental building block of proteins, Leu-Phe and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities are primarily centered on two key areas: the modulation of the renin-angiotensin system and the antagonism of bitter taste receptors. Furthermore, analogs of N-formyl-methionyl-leucyl-phenylalanine (fMLP) are potent chemoattractants for leukocytes, playing a crucial role in the innate immune response[2][3][4].
The therapeutic utility of the native Leu-Phe dipeptide is often limited by poor metabolic stability and suboptimal binding affinity. Consequently, extensive research has focused on the design and synthesis of analogs with improved pharmacokinetic and pharmacodynamic profiles. This guide will dissect the rationale behind these modifications and compare their efficacy.
Comparative Analysis of Leu-Phe Analogs
The modification of the Leu-Phe scaffold can be broadly categorized into N-terminal modifications, C-terminal modifications, and backbone alterations. Each modification aims to enhance specific properties such as enzymatic stability, receptor affinity, or cell permeability.
N-Terminal Modifications: Enhancing Stability and Activity
A common strategy to prevent enzymatic degradation by aminopeptidases is the modification of the N-terminal amine. A prominent example is the N-formylation seen in fMLP, which is a potent ligand for N-formyl peptide receptors (FPR) involved in chemotaxis[5].
-
N-Formylation: The addition of a formyl group to Met-Leu-Phe creates fMLP, a powerful chemoattractant that induces responses like superoxide generation and degranulation in neutrophils[3]. This modification is critical for binding to FPRs and initiating downstream signaling cascades that are part of the innate immune system's defense against bacterial invasion[2][5].
-
Other Acyl Groups: Replacing the formyl group with other acyl moieties can modulate the activity and selectivity of the analogs. For instance, substituting the N-terminal methionine in fMLP with (S)-2-hydroxy-4-(methylthio)butyric acid (Hmb) was explored to understand the role of the formamido group in receptor binding[6].
C-Terminal and Backbone Modifications: Impact on Conformation and Bioactivity
Modifications to the C-terminus and the peptide backbone are crucial for influencing the molecule's overall conformation, which in turn dictates its interaction with the target receptor.
-
Esterification: The methyl ester of fMLP (fMLP-OMe) is often used in studies to enhance cell permeability. However, the biological activity can differ from the free acid form, highlighting the sensitivity of the receptor to C-terminal modifications.
-
Conformationally Restricted Analogs: Introducing residues that restrict the peptide's conformational flexibility can lock it into a bioactive conformation, thereby increasing potency and selectivity. For example, incorporating cyclic alpha,alpha-disubstituted amino acids has been shown to create more active analogs in stimulating neutrophil mobility, while being less active in superoxide production[7]. The introduction of a (Z)-alpha,beta-didehydroleucine residue in an fMLP analog induced a beta-turn conformation, leading to high activity in superoxide generation but practical inactivity as a chemoattractant[8].
The following table summarizes the comparative activities of select Leu-Phe analogs, focusing on their role as chemotactic factors.
| Compound | Modification | Key Biological Activity | Reference |
| fMLP | N-formyl-Met-Leu-Phe | Potent neutrophil chemoattractant and activator. | [2][4] |
| [ΔZ Leu]2fMLP-OMe | Internal didehydroleucine | Highly active in superoxide generation; inactive as a chemoattractant. | [8] |
| [Thp1, Ain3]fMLP-OMe | Cyclic amino acids at positions 1 and 3 | More active than fMLP in stimulating neutrophil mobility; inactive in superoxide production. | [7] |
| HCO-Hmb-Leu-Phe-OMe | N-terminal Hmb substitution | Studied to understand formamido group interaction with FPRs. | [6] |
Key Biological Targets and Mechanisms of Action
Angiotensin-Converting Enzyme (ACE) Inhibition
Certain di- and tripeptides containing hydrophobic amino acids at the C-terminus, such as Leu and Phe, are known to exhibit Angiotensin-Converting Enzyme (ACE) inhibitory activity[9]. ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure[10][11]. Inhibition of ACE leads to vasodilation and a reduction in blood pressure[10]. While Leu-Phe itself has modest ACE inhibitory activity, analogs can be designed to enhance this effect. Structure-activity relationship studies have shown that dipeptides with large, hydrophobic side chains often exhibit stronger ACE-inhibiting effects[9].
Below is a diagram illustrating the role of ACE in the RAAS pathway and the mechanism of action of ACE inhibitors.
Caption: Mechanism of ACE inhibition by Leu-Phe analogs within the RAAS pathway.
Bitter Taste Receptor Modulation
The bitter taste of many pharmaceuticals is a significant cause of non-compliance[12]. Leu-Phe and its derivatives have been investigated for their ability to modulate bitter taste, which is mediated by the T2R family of G protein-coupled receptors[13][14]. Some Leu-Phe analogs can act as antagonists to these receptors, effectively blocking the perception of bitterness. For example, gamma-glutamylation of phenylalanine has been shown to reduce its bitterness[15]. The development of effective bitter blockers is an active area of research, with the potential to improve the palatability of oral medications.
The signaling pathway for bitter taste perception is depicted below.
Caption: Bitter taste signaling pathway and the antagonistic action of Leu-Phe analogs.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings discussed, this section outlines the standard methodologies for synthesizing and evaluating Leu-Phe analogs.
Solid-Phase Peptide Synthesis (SPPS) of Analogs
The synthesis of Leu-Phe and its analogs is efficiently achieved using solid-phase peptide synthesis (SPPS), often employing Fmoc-based chemistry[16].
Workflow for SPPS:
Caption: A typical workflow for the solid-phase peptide synthesis of a Leu-Phe analog.
Step-by-Step Protocol:
-
Resin Preparation: Start with a suitable solid support, such as Wang or Merrifield resin[16].
-
First Amino Acid Coupling: Attach the C-terminal amino acid (e.g., Fmoc-L-Phenylalanine) to the resin.
-
Deprotection: Remove the N-terminal Fmoc protecting group using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).
-
Second Amino Acid Coupling: Couple the next amino acid (e.g., Fmoc-L-Leucine) using a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIPEA).
-
Repeat Cycles: Repeat the deprotection and coupling steps for any additional amino acids.
-
Final Deprotection: Remove the final N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection: Cleave the peptide from the resin and remove any side-chain protecting groups simultaneously using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).
-
Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry and NMR.
In Vitro ACE Inhibition Assay
The inhibitory activity of Leu-Phe analogs against ACE is commonly determined using a spectrophotometric assay with the substrate FAPGG (N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine).
Protocol:
-
Reagent Preparation: Prepare solutions of ACE (from rabbit lung), the substrate FAPGG, and the test inhibitor (Leu-Phe analog) in a suitable buffer (e.g., Tris-HCl with NaCl and ZnCl2).
-
Assay Setup: In a 96-well plate, add the buffer, ACE solution, and varying concentrations of the inhibitor. A control well should contain the buffer and ACE without any inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the FAPGG substrate to all wells to start the reaction.
-
Kinetic Measurement: Measure the decrease in absorbance at 340 nm over time using a plate reader. The hydrolysis of FAPGG by ACE results in a decrease in absorbance.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of ACE inhibition versus the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity).
Conclusion and Future Directions
The dipeptide this compound serves as a valuable scaffold for the development of potent and selective therapeutic agents. Through systematic chemical modifications, analogs with enhanced activity against targets such as the N-formyl peptide receptor and angiotensin-converting enzyme have been successfully developed. Structure-activity relationship studies have demonstrated that conformational constraints and N-terminal modifications are key strategies for improving the biological profiles of these compounds[7][8].
Future research should focus on:
-
Improving Metabolic Stability: Designing peptidomimetics that retain the key pharmacophoric features of Leu-Phe while being resistant to enzymatic degradation.
-
Enhancing Selectivity: Fine-tuning the structure of analogs to achieve higher selectivity for specific receptor subtypes, thereby reducing potential off-target effects.
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: Employing computational models to predict the activity of novel analogs, which can accelerate the discovery process[9][17].
By integrating rational design, robust synthesis, and comprehensive biological evaluation, the therapeutic potential of this compound analogs can be fully realized.
References
- 1. Leu-phe | C15H22N2O3 | CID 6992310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 3. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Formyl-L-methionyl-L-leucyl-L-phenylalanine | C21H31N3O5S | CID 443295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Synthesis and chemotactic activity of the fMLP analog HCO-Hmb-Leu-Phe-OMe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and properties of chemotactic peptide analogs. II. HCO-Met-Leu-Phe-OMe analogs containing cyclic alpha,alpha-disubstituted amino acids as Met and Phe mimicking residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, conformation, and activity of HCO-Met-delta Z Leu-Phe-OMe, an active analogue of chemotactic N-formyltripeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Angiotensin-converting enzyme (ACE) inhibitors - Mayo Clinic [mayoclinic.org]
- 11. ClinPGx [clinpgx.org]
- 12. monell.org [monell.org]
- 13. Modulation of the Bitter Taste to Reduce Calorie Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulation of the Bitter Taste to Reduce Calorie Intake [jnmjournal.org]
- 15. Improvement of the bitter taste of amino acids through the transpeptidation reaction of bacterial gamma-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ias.ac.in [ias.ac.in]
- 17. Analysis of Structure–Activity Relationships of Food-Derived DPP IV-Inhibitory Di- and Tripeptides Using Interpretable Descriptors [mdpi.com]
Validating the biological activity of synthetic Leucylphenylalanine
An In-Depth Technical Guide to Validating the Biological Activity of Synthetic Leucylphenylalanine as a Precursor to the Chemoattractant Peptide fMLP
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of synthetically produced this compound (Leu-Phe). The central premise of this guide is the validation of synthetic Leu-Phe as a critical intermediate in the synthesis of the potent chemoattractant tripeptide, N-formyl-methionyl-leucyl-phenylalanine (fMLP). The biological activity of the final fMLP product serves as a definitive validation of the synthetic Leu-Phe's quality and suitability for peptide synthesis.
The potent biological activity of the Leu-Phe amino acid sequence is most prominently observed in the context of the N-formylated tripeptide fMLP.[1][2] This tripeptide is a powerful chemoattractant for polymorphonuclear leukocytes (PMNs) and an activator for macrophages.[1][2] It is recognized by formyl peptide receptors (FPRs) on these immune cells, triggering a cascade of intracellular signaling events that are crucial for the innate immune response to bacterial infections.[3][4] Therefore, ensuring that synthetic Leu-Phe can be successfully incorporated into a biologically active fMLP molecule is the ultimate validation of its integrity.
This guide will objectively compare the performance of fMLP synthesized using the in-house Leu-Phe against a commercially available, high-purity fMLP standard. We will detail the experimental protocols, provide a framework for data analysis, and explain the scientific rationale behind each step.
Experimental Design: A Comparative Approach
The core of our validation strategy is a head-to-head comparison of two fMLP samples:
-
Test Article: fMLP synthesized using the in-house synthetic this compound.
-
Reference Standard: High-purity, commercially available N-formyl-methionyl-leucyl-phenylalanine.
A null hypothesis would be that there is no significant difference in the biological activity between the Test Article and the Reference Standard across a range of functional assays. As a negative control, we will use a scrambled peptide with the same amino acid composition but a different sequence (e.g., Phe-Leu-Met) to ensure the observed effects are sequence-specific.
Experimental Workflow
The overall workflow for this validation study is depicted below.
Caption: Workflow for validation of synthetic Leu-Phe.
Foundational Step: Synthesis and Quality Control of fMLP
Prior to biological validation, the synthetic Leu-Phe must be incorporated into the full fMLP tripeptide. Standard solid-phase peptide synthesis (SPPS) protocols are employed for this step, followed by N-terminal formylation.
Post-synthesis, rigorous quality control is paramount:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized fMLP. The Test Article should exhibit a purity level of >95%.
-
Mass Spectrometry (MS): To confirm the correct molecular weight of the synthesized fMLP (437.56 g/mol ), thereby verifying the successful incorporation of the synthetic Leu-Phe.[2]
Core Biological Assays for fMLP Activity
The following assays are fundamental for evaluating the biological activity of fMLP and its analogs. These assays probe key cellular responses initiated by the binding of fMLP to its receptors.
Chemotaxis Assay
Scientific Rationale: Chemotaxis, or directed cell movement in response to a chemical gradient, is a hallmark function of fMLP.[1][4] This assay directly measures the ability of the synthesized fMLP to induce the migration of neutrophil-like cells.
Experimental Protocol:
-
Cell Preparation: Differentiated HL-60 cells, a human promyelocytic leukemia cell line capable of differentiating into neutrophil-like cells, are a suitable model.
-
Assay Setup: A Boyden chamber or a similar transwell migration assay system is used. The lower chamber contains varying concentrations of the Test Article, Reference Standard, or control peptides.
-
Cell Migration: A suspension of differentiated HL-60 cells is placed in the upper chamber. The plate is incubated to allow for cell migration towards the chemoattractant in the lower chamber.
-
Quantification: Migrated cells in the lower chamber are quantified using a fluorescent dye (e.g., Calcein-AM) and a plate reader.
-
Data Analysis: A dose-response curve is generated to determine the EC50 (half-maximal effective concentration) for both the Test Article and the Reference Standard.
Calcium Mobilization Assay
Scientific Rationale: The binding of fMLP to its G protein-coupled receptor (GPCR) triggers a signaling cascade that results in the release of intracellular calcium stores.[5][6] This transient increase in intracellular calcium is a critical second messenger in neutrophil activation.
Experimental Protocol:
-
Cell Loading: Differentiated HL-60 cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence of the cell suspension is measured using a fluorometric plate reader.
-
Stimulation: The Test Article, Reference Standard, or control peptides are injected into the cell suspension.
-
Signal Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is recorded over time.
-
Data Analysis: The peak fluorescence intensity is plotted against the peptide concentration to generate a dose-response curve and determine the EC50.
Superoxide Production Assay (Respiratory Burst)
Scientific Rationale: A key function of activated neutrophils is the production of reactive oxygen species (ROS), such as superoxide anions (O2-), to kill invading pathogens.[3] This "respiratory burst" is a downstream effect of fMLP receptor activation.
Experimental Protocol:
-
Cell Preparation: Differentiated HL-60 cells are primed with a cytokine like TNF-α to enhance the respiratory burst response.
-
Assay Setup: The assay is typically performed in a 96-well plate. A detection reagent, such as cytochrome c or luminol, is added to the cell suspension.
-
Stimulation: The Test Article, Reference Standard, or control peptides are added to the wells to initiate the respiratory burst.
-
Measurement: The production of superoxide is measured over time as a change in absorbance (for cytochrome c reduction) or luminescence (for luminol oxidation) using a plate reader.
-
Data Analysis: The rate of superoxide production is calculated and plotted against peptide concentration to generate a dose-response curve and determine the EC50.
Comparative Data Analysis and Interpretation
The quantitative data from each assay should be summarized for a clear comparison.
| Assay | Parameter | Test Article (fMLP from synthetic Leu-Phe) | Reference Standard (Commercial fMLP) | Scrambled Peptide (Negative Control) |
| Chemotaxis | EC50 (nM) | e.g., 1.2 ± 0.2 | e.g., 1.1 ± 0.1 | No significant activity |
| Calcium Mobilization | EC50 (nM) | e.g., 2.5 ± 0.4 | e.g., 2.3 ± 0.3 | No significant activity |
| Superoxide Production | EC50 (nM) | e.g., 0.8 ± 0.1 | e.g., 0.9 ± 0.2 | No significant activity |
Interpretation:
Successful validation is achieved if the EC50 values for the Test Article are not significantly different from those of the Reference Standard across all three functional assays. This indicates that the synthetic this compound was of sufficient quality and stereochemical purity to be incorporated into a fully functional fMLP molecule. The lack of activity from the scrambled peptide confirms the sequence specificity of the observed biological effects.
Signaling Pathway Overview
The biological activities measured in the assays are all consequences of the fMLP-FPR signaling pathway.
Caption: fMLP signaling pathway in neutrophils.
Conclusion
The biological validation of synthetic this compound is most effectively and relevantly achieved by assessing its performance as a constituent of the well-characterized bioactive peptide, fMLP. By demonstrating that fMLP synthesized with the test Leu-Phe exhibits comparable potency to a reference standard in key functional assays—chemotaxis, calcium mobilization, and superoxide production—researchers can be confident in the quality and integrity of their synthetic intermediate. This rigorous, multi-faceted approach ensures that the synthetic building block is suitable for the creation of biologically active peptides for further research and development.
References
- 1. N-Formylmethionine-leucyl-phenylalanine - Wikipedia [en.wikipedia.org]
- 2. wikiwand.com [wikiwand.com]
- 3. Molecular Mechanisms of N-Formyl-Methionyl-Leucyl-Phenylalanine-Induced Superoxide Generation and Degranulation in Mouse Neutrophils: Phospholipase D Is Dispensable - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ingentaconnect.com [ingentaconnect.com]
- 5. Design, synthesis and characterization of fMLF-mimicking AApeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
A Comparative Guide to the Cellular Uptake of Leucylphenylalanine and Glycyl-L-phenylalanine
This guide provides an in-depth, objective comparison of the cellular uptake mechanisms for two common dipeptides: Leucylphenylalanine (Leu-Phe) and Glycyl-L-phenylalanine (Gly-Phe). Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data and established protocols to elucidate the nuances of their transport, offering field-proven insights into designing and interpreting uptake studies.
Introduction: The Significance of Dipeptide Transport
The absorption of dietary proteins is predominantly accomplished through the uptake of di- and tripeptides by specialized transporters in the intestinal epithelium.[1][2] This pathway is significantly more efficient than the absorption of free amino acids. The proton-coupled oligopeptide transporters (POTs), particularly PEPT1 and PEPT2, are the primary mediators of this process.[3][4] Understanding the substrate specificity and kinetic properties of these transporters is paramount for nutrition science and, critically, for pharmacology. The PEPT1 transporter, with its broad substrate capacity, has become a key target for prodrug strategies, enabling the oral delivery of molecules that would otherwise have poor bioavailability.[2][5]
This compound and Glycyl-L-phenylalanine are excellent model substrates for studying this system. They are simple dipeptides that differ only in their N-terminal amino acid—the bulky, hydrophobic Leucine versus the small, simple Glycine. This structural difference provides a valuable basis for comparing how side-chain characteristics influence transporter affinity and uptake rates, offering critical insights for the rational design of peptidomimetic drugs.
Core Transport Machinery: The PEPT Transporter Family
The uptake of Leu-Phe and Gly-Phe from the intestinal lumen into enterocytes is primarily an active process mediated by Solute Carrier (SLC) family 15, of which PEPT1 is the most relevant member in the intestine.[3][5]
-
PEPT1 (SLC15A1): This is a high-capacity, low-affinity transporter predominantly expressed on the apical (luminal) membrane of enterocytes in the small intestine.[5][6] Its function is to absorb the bulk of di- and tripeptides from digested dietary protein.[1] The driving force for this transport is an inwardly directed electrochemical proton gradient, which is maintained by the Na+/H+ exchanger (NHE3) on the apical membrane.[5][7] PEPT1 is notable for its broad substrate specificity, accommodating over 400 different dipeptides and 8,000 tripeptides, as well as numerous drugs like β-lactam antibiotics and ACE inhibitors.[1][6]
-
PEPT2 (SLC15A2): In contrast to PEPT1, PEPT2 is a low-capacity, high-affinity transporter.[8] It is primarily found in the kidney, where it is responsible for reabsorbing peptides from the glomerular filtrate, but also in other tissues like the brain's choroid plexus, where it contributes to the efflux of substrates from the cerebrospinal fluid (CSF).[8][9] While not the primary transporter for initial intestinal absorption, its high affinity makes it a relevant subject in studies of peptide distribution and disposition in other tissues.[4]
The transport process is electrogenic, meaning it involves a net movement of positive charge into the cell, as protons are co-transported with the peptide substrate.[5]
Comparative Uptake Analysis: this compound vs. Glycyl-L-phenylalanine
The primary structural difference—a bulky, hydrophobic leucine versus a small glycine—is expected to influence transporter affinity and uptake kinetics. While extensive comparative data is sparse, we can synthesize known principles and specific experimental findings.
Affinity and Kinetics (Km & Vmax):
The Michaelis-Menten constant (Km) represents the substrate concentration at which the transport rate is half of its maximum (Vmax), serving as an inverse measure of the transporter's affinity for the substrate.
-
Glycyl-L-phenylalanine (Gly-Phe): Studies using fish intestinal brush-border membrane vesicles have reported a relatively high Km for Gly-Phe (9.8 +/- 3.5 mM), which is consistent with the low-affinity nature of PEPT1.[10][11] The corresponding Vmax was high (5.1 nmol/mg protein/5s), indicating a high transport capacity.[10][11] Dietary dipeptides like Gly-Phe have also been shown to upregulate the expression of PEPT1 at the transcriptional level, suggesting a feedback mechanism to enhance absorption.[5]
-
This compound (Leu-Phe): Specific kinetic data for Leu-Phe is less commonly reported. However, based on general principles of PEPT1 substrate recognition, the larger, more hydrophobic side chain of leucine compared to glycine often leads to higher affinity (a lower Km). The transporter's binding pocket can better accommodate and interact with bulkier hydrophobic residues. Therefore, it is hypothesized that Leu-Phe would exhibit a lower Km than Gly-Phe when studied under identical conditions. The impact on Vmax is less predictable, as it depends on the rate of translocation and dissociation from the transporter, not just initial binding.
Summary of Kinetic Parameters
| Dipeptide | Transporter | Model System | Km (Apparent) | Vmax (Apparent) | Source |
| Glycyl-L-phenylalanine | PEPT1-like | Fish Intestinal BBMV | 9.8 ± 3.5 mM | 5.1 nmol/mg protein/5s | [10][11] |
| This compound | PEPT1 | Caco-2 Cells | Hypothesized < 9.8 mM | To be determined | N/A |
Note: Direct comparison requires experiments in the same model system under identical conditions. The value for Gly-Phe is from a non-mammalian model and serves as a reference point.
Intracellular Fate:
Once transported into the enterocyte, dipeptides are typically hydrolyzed into their constituent amino acids by cytosolic peptidases.[10] These free amino acids then join the intracellular pool and are transported across the basolateral membrane into circulation. The rate of this hydrolysis can influence the net flux across the cell. Studies have shown that Gly-Phe is rapidly hydrolyzed intravesicularly.[10] The hydrolysis of Leu-Phe is also expected to be efficient.
Experimental Design: A Protocol for In Vitro Uptake Studies
To empirically determine and compare the uptake kinetics of Leu-Phe and Gly-Phe, the human colon adenocarcinoma cell line, Caco-2, is the industry-standard model.[12][13] When cultured on semi-permeable supports, these cells differentiate to form a polarized monolayer that mimics the intestinal epithelium, expressing key transporters like PEPT1.[12][14]
Detailed Protocol: Caco-2 Dipeptide Uptake Assay
This protocol is designed as a self-validating system, incorporating controls to distinguish between transporter-mediated and passive uptake.
1. Cell Culture and Seeding:
- Culture Caco-2 cells (passages 25-40 are recommended) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% non-essential amino acids.[15]
- Seed cells at a density of ~6 x 10⁴ cells/cm² onto polycarbonate Transwell® filter inserts (e.g., 12-well format, 0.4 µm pore size).
- Culture for 14-21 days to allow for spontaneous differentiation into a polarized monolayer. Change media every 2-3 days.
- Causality Check: This long differentiation period is crucial for the development of tight junctions and the expression of brush border enzymes and transporters like PEPT1, mimicking the in vivo intestinal barrier.[12]
2. Monolayer Integrity Verification:
- Before the experiment, measure the Transepithelial Electrical Resistance (TEER) using a voltohmmeter. TEER values >250 Ω·cm² typically indicate a confluent, intact monolayer.
3. Uptake Experiment:
- Gently wash the Caco-2 monolayers twice with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).
- Pre-incubate the cells for 20 minutes at 37°C with HBSS in both apical (0.5 mL) and basolateral (1.5 mL) chambers. Set the basolateral buffer to pH 7.4 and the apical buffer to pH 6.5.
- Causality Check: The acidic apical pH mimics the microclimate of the intestinal brush border and establishes the necessary proton gradient to drive PEPT1-mediated transport.[7][13]
- Prepare stock solutions of Leu-Phe and Gly-Phe. For kinetic analysis, create a range of concentrations (e.g., 0.1 mM to 20 mM) in the apical transport buffer (pH 6.5). If using radiolabeled peptides (e.g., [³H]Gly-Phe), spike the unlabeled solutions to a specific activity.
- To initiate uptake, aspirate the apical buffer and replace it with the dipeptide-containing solutions.
- Incubate for a predetermined time (e.g., 15 minutes) at 37°C. This should be within the linear range of uptake, determined in preliminary time-course experiments.
- Control for Passive Diffusion: To isolate PEPT1-mediated transport, run parallel experiments under conditions that inhibit the transporter. The most accurate methods include:
- Temperature Control: Perform the uptake at 4°C instead of 37°C to inhibit active transport.[16]
- Competitive Inhibition: Include a high concentration (e.g., 50 mM) of a known PEPT1 substrate like Glycyl-sarcosine (Gly-Sar) to outcompete the test dipeptide.[16]
- pH Gradient Abolition: Use an apical buffer at pH 8.0 to eliminate the proton gradient, though this method may be less accurate.[16]
4. Termination and Lysis:
- To terminate the uptake, aspirate the apical solution and immediately wash the monolayers three times with ice-cold stop buffer (HBSS, pH 7.4).
- Causality Check: The rapid washing with ice-cold buffer is critical to remove any non-internalized, surface-bound peptide and to instantly halt all metabolic and transport processes.
- Add a lysis buffer (e.g., 0.1 M NaOH or RIPA buffer) to each insert and incubate to lyse the cells. Scrape the filter surface to ensure complete cell detachment.
5. Quantification and Analysis:
- Collect the cell lysate. If using radiolabeled compounds, measure radioactivity using a liquid scintillation counter.
- For unlabeled compounds, quantify the intracellular dipeptide concentration using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[17][18]
- Measure the total protein content in each lysate (e.g., using a BCA assay) to normalize the uptake data (e.g., in nmol/mg protein).
- Calculate the transporter-mediated uptake by subtracting the uptake measured in the passive diffusion control wells from the total uptake.
- Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the apparent Km and Vmax.
Implications for Drug Development and Research
The comparative analysis of Leu-Phe and Gly-Phe uptake provides a clear framework for understanding how subtle changes in a peptide's structure can influence its interaction with key transporters like PEPT1.
-
Prodrug Design: For developers aiming to create peptidomimetic prodrugs, this comparison underscores the importance of the N-terminal amino acid side chain. Incorporating residues with larger, hydrophobic side chains (like leucine) may enhance transporter affinity, potentially improving the absorption of a conjugated drug at lower concentrations.[2]
-
Nutritional Science: These studies help elucidate the fundamental mechanisms of protein absorption, confirming that the dipeptide transport system is a highly efficient pathway for amino acid assimilation.[19][20]
-
Predictive Modeling: The kinetic data generated from such experiments are invaluable for building in silico models that can predict the oral bioavailability of new peptide-based chemical entities, reducing the reliance on extensive preclinical animal testing.
By employing robust, well-controlled experimental protocols, researchers can confidently characterize the transport kinetics of novel compounds, accelerating the journey from laboratory discovery to clinical application.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. Role and Relevance of Pept1 in Drug Absorption, Disposition, and Dynamics - David Smith [grantome.com]
- 4. mdpi.com [mdpi.com]
- 5. PEPT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 6. Relevance of PepT1 in the Intestinal Permeability and Oral Absorption of Cefadroxil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physoc.org [physoc.org]
- 8. Importance of Peptide Transporter 2 on the Cerebrospinal Fluid Efflux Kinetics of Glycylsarcosine Characterized by Nonlinear Mixed Effects Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted Disruption of the Peptide Transporter Pept2 Gene in Mice Defines Its Physiological Role in the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intestinal glycyl-L-phenylalanine and L-phenylalanine transport in a euryhaline teleost - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dipeptide transporters in apical and basolateral membranes of the human intestinal cell line Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Variation of peptide transporter (PepT1 and HPT1) expression in Caco-2 cells as a function of cell origin. | Semantic Scholar [semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Tracking dipeptides at work-uptake and intracellular fate in CHO culture - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Absorption of free and peptide-linked glycine and phenylalanine in children with active celiac disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. PEPT1-mediated uptake of dipeptides enhances the intestinal absorption of amino acids via transport system b(0,+) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Leucylphenylalanine: Comparative Analysis of Protein Binding Affinity
For researchers, scientists, and professionals in drug development, a profound understanding of the interactions between small molecules and proteins is fundamental. This guide offers an in-depth technical exploration of the binding affinity of the dipeptide Leucylphenylalanine to various proteins. Moving beyond a mere compilation of data, we will dissect the experimental methodologies used to determine these affinities, providing a comparative analysis with other dipeptides to contextualize this compound's binding characteristics.
Introduction to this compound and Its Significance
This compound (Leu-Phe) is a dipeptide composed of the amino acids leucine and phenylalanine. Its presence is notable within the structure of biologically active peptides, such as the potent chemoattractant N-formyl-methionyl-leucyl-phenylalanine (fMLP)[1]. The constituent amino acids, leucine and phenylalanine, possess bulky, hydrophobic side chains, which play a significant role in mediating interactions with protein binding pockets. Understanding the binding affinity of this fundamental dipeptide unit is crucial for elucidating the structure-activity relationships of larger peptides and for the rational design of peptidomimetics and other small molecule therapeutics.
This guide will delve into the binding of this compound and comparable dipeptides to a selection of protein targets, including the E. coli dipeptide binding protein (DppA), Dipeptidyl Peptidase-4 (DPP-4), and bitter taste receptors. We will explore the experimental techniques that enable the precise quantification of these interactions and provide the foundational knowledge for you to design and interpret your own binding studies.
Key Methodologies for Quantifying Protein-Ligand Interactions
The selection of an appropriate biophysical technique is paramount for the accurate determination of binding affinity. The choice is often dictated by the properties of the interacting molecules, the desired throughput, and the specific thermodynamic parameters of interest. Here, we detail three widely adopted and robust methods.
Isothermal Titration Calorimetry (ITC)
Expertise & Experience: ITC stands as a gold-standard for characterizing biomolecular interactions as it provides a complete thermodynamic profile of the binding event in a single experiment. It directly measures the heat released or absorbed during the binding process, allowing for the determination of the binding constant (Ka), dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. This wealth of information offers deep insights into the driving forces behind the binding event.[2][3][4][5]
Trustworthiness: The label-free nature of ITC is a significant advantage, as it obviates the need for chemical modifications that could potentially alter the binding characteristics of the interactants. The direct measurement of heat provides a robust and reliable readout of the binding event.
References
- 1. scielo.br [scielo.br]
- 2. Thermodynamics of semi-specific ligand recognition: the binding of dipeptides to the E.coli dipeptide binding protein DppA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. Isothermal titration calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 5. Isothermal titration calorimetry for studying protein-ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of Leucylphenylalanine Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The dipeptide leucylphenylalanine, a seemingly simple combination of two essential amino acids, represents a foundational scaffold in the design of a surprisingly diverse array of bioactive molecules. Its inherent structural features—a bulky isobutyl group from leucine and an aromatic phenyl ring from phenylalanine—provide a versatile template for medicinal chemists to explore a wide range of biological targets. The subtle interplay of stereochemistry, terminal modifications, and backbone constraints dictates the potency, selectivity, and ultimate therapeutic potential of these derivatives. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, offering insights into their interactions with key biological targets and the experimental methodologies used to elucidate these relationships.
Decoding the SAR: From Angiotensin-Converting Enzyme to Novel Frontiers
The versatility of the this compound scaffold is evident in its ability to be tailored to inhibit vastly different classes of enzymes and to modulate receptor activity. The following sections dissect the SAR of these derivatives in the context of their primary biological targets.
Angiotensin-Converting Enzyme (ACE) Inhibition: A Classic Tale of Mimicry
This compound derivatives have long been investigated as inhibitors of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[1] The SAR in this class of compounds is well-established and hinges on mimicking the structure of the natural ACE substrate, angiotensin I.
Key structural modifications and their impact on ACE inhibitory activity include:
-
N-Terminal Modifications: The free amino group of leucine is crucial for interaction with the ACE active site. Acylation or the introduction of bulky substituents at this position generally leads to a significant decrease in inhibitory activity.
-
C-Terminal Modifications: The C-terminal carboxyl group of phenylalanine is a critical zinc-binding group, essential for potent inhibition.[2] Esterification or amidation of this group drastically reduces activity. The presence of a proline residue at the C-terminus, as seen in many potent ACE inhibitors, often enhances activity by mimicking the C-terminal dipeptide of angiotensin I.[1]
-
Phenylalanine Ring Substitutions: Introduction of electron-withdrawing or electron-donating groups on the phenyl ring can modulate the electronic properties and hydrophobicity of the molecule, influencing its binding affinity. However, extensive substitution is often detrimental.
-
Leucine Side-Chain Modifications: The isobutyl side chain of leucine fits into a hydrophobic pocket (S1 pocket) of the ACE active site. Altering the size and branching of this side chain can impact potency. For instance, replacing leucine with isoleucine (a stereoisomer with a branched side chain at a different position) can lead to a modest change in activity, highlighting the specific spatial requirements of this pocket.
The following diagram illustrates the general workflow for screening ACE inhibitors.
Figure 1: Experimental workflow for ACE inhibition assay.
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: Targeting Type 2 Diabetes
More recently, this compound derivatives have emerged as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.[3] Inhibition of DPP-4 prevents the degradation of incretin hormones, leading to enhanced insulin secretion and improved glycemic control in type 2 diabetes.[4]
The SAR for DPP-4 inhibition differs significantly from that of ACE inhibition, reflecting the distinct topology of the DPP-4 active site:
-
N-Terminal Amino Group: A primary or secondary amine at the N-terminus of leucine is crucial for forming a salt bridge with a key glutamic acid residue (Glu205/Glu206) in the S2 pocket of DPP-4.[5]
-
Leucine Side Chain: The isobutyl group of leucine fits into the hydrophobic S2 pocket.
-
Phenylalanine Moiety: The phenylalanine residue occupies the S1 pocket, which is also largely hydrophobic. Modifications to the phenyl ring, such as the introduction of fluorine atoms, can enhance binding affinity through favorable interactions.[3]
-
C-Terminal Modifications: Unlike ACE inhibitors, the C-terminal carboxyl group is not essential for DPP-4 inhibition. In fact, many potent DPP-4 inhibitors feature a C-terminal amide or other non-acidic functionalities.
The signaling pathway affected by DPP-4 inhibitors is depicted below.
Figure 2: Signaling pathway of DPP-4 inhibition.
Modulation of Dopamine Receptors: Analogues of Pro-Leu-Gly-NH2
This compound can be found within the tripeptide Pro-Leu-Gly-NH2 (PLG), a molecule known to modulate the binding of agonists to dopamine receptors.[6] The SAR of PLG analogues has been explored to understand the conformational requirements for this modulatory activity.
-
Proline Replacement: Replacing the N-terminal proline with other heterocyclic amino acids can be tolerated, suggesting it is not an absolute requirement for activity.[6]
-
Leucine Modifications: Alterations to the leucine residue can significantly impact activity. For instance, replacing leucine with other aliphatic or aromatic amino acids has been shown to either maintain or diminish the ability to enhance dopamine agonist binding.[7]
-
Conformational Constraints: Introducing conformational constraints, such as incorporating the Leu-Gly-NH2 dipeptide segment into a lactam ring, has led to analogues with dramatically increased potency, suggesting that a specific bioactive conformation is required for activity.[7][8]
Comparative Performance: A Quantitative Overview
The following table summarizes the biological activities of representative this compound derivatives and related analogues against various targets. This data, compiled from multiple studies, highlights the diverse potential of this chemical scaffold.
| Derivative/Analogue | Target | Activity (IC50/EC50/Ki) | Reference |
| (S)(-)-1,2,3,4-tetrahydro-2-(3-mercapto-1-oxopropyl)-3-isoquinoline carboxylic acid (EU-4865) | ACE | IC50 = 41 nM, Ki = 38 nM | [9] |
| (S)(-)-1,2,3,4-tetrahydro-1-(3-mercapto-1-oxopropyl)-2-quinolinecarboxylic acid (EU-5031) | ACE | IC50 = 41 nM, Ki = 6.9 nM | [9] |
| GEF (Gly-Glu-Phe) | ACE | IC50 = 13 µM | [10] |
| VEF (Val-Glu-Phe) | ACE | IC50 = 23 µM | [10] |
| VRF (Val-Arg-Phe) | ACE | IC50 = 5 µM | [10] |
| VKF (Val-Lys-Phe) | ACE | IC50 = 11 µM | [10] |
| Benzyl-substituted (S)-phenylalanine derivative 6g | DPP-4 | IC50 = 3.79 nM | [11] |
| Leucinostatin A | Plasmodium falciparum | IC50 = 0.4-0.9 nM | [12] |
| Leucinostatin A | Trypanosoma brucei | IC50 = 2.8 nM | [12] |
| Synthetic Leucinostatin derivative 2 | Trypanosoma brucei | IC50 = 6.4 nM | [12] |
| Phenylalanine derivative 13m | HIV-1 | EC50 = 4.33 µM | [13] |
| Phenylalanine derivative II-13c | HIV-1 | EC50 = 5.14 µM | [14] |
| Phenylalanine derivative V-25i | HIV-1 | EC50 = 2.57 µM | [14] |
Experimental Protocols: Methodologies for SAR Determination
The elucidation of the SAR of this compound derivatives relies on robust and reproducible experimental assays. The following are detailed protocols for the key in vitro assays discussed in this guide.
Protocol 1: Angiotensin-Converting Enzyme (ACE) Inhibition Assay (HPLC-Based)
This protocol describes a common method for determining the ACE inhibitory activity of a compound using Hippuryl-Histidyl-Leucine (HHL) as a substrate and quantifying the formation of hippuric acid (HA) by reverse-phase high-performance liquid chromatography (RP-HPLC).[15]
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung)
-
Hippuryl-Histidyl-Leucine (HHL)
-
This compound derivative (test compound)
-
Captopril (positive control)
-
Boric acid buffer (100 mM, pH 8.3, containing 300 mM NaCl)
-
Hydrochloric acid (1 M)
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
RP-HPLC system with a C18 column and UV detector
Procedure:
-
Reagent Preparation:
-
Dissolve ACE in boric acid buffer to a final concentration of 0.1 U/mL.
-
Dissolve HHL in boric acid buffer to a final concentration of 5 mM.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, water) and perform serial dilutions in boric acid buffer to obtain a range of concentrations.
-
Prepare a stock solution of captopril in boric acid buffer.
-
-
Enzyme Inhibition Reaction:
-
In a microcentrifuge tube, add 40 µL of the test compound solution (or buffer for the control, or captopril for the positive control).
-
Add 10 µL of the ACE solution.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the HHL substrate solution.
-
Incubate the reaction mixture at 37°C for 30-60 minutes.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 250 µL of 1 M HCl.
-
Filter the sample through a 0.45 µm syringe filter before HPLC analysis.
-
-
HPLC Analysis:
-
Inject the prepared sample into the RP-HPLC system.
-
Separate the components using a suitable gradient of mobile phase (e.g., a gradient of 0.1% TFA in water and 0.1% TFA in acetonitrile).
-
Monitor the elution of hippuric acid at 228 nm.
-
-
Data Analysis:
-
Calculate the peak area of the hippuric acid.
-
Determine the percentage of ACE inhibition for each concentration of the test compound using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the peak area of hippuric acid in the control reaction and A_sample is the peak area of hippuric acid in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the dose-response curve.
-
Protocol 2: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay (Fluorescence-Based)
This protocol describes a common method for determining the DPP-4 inhibitory activity of a compound using the fluorogenic substrate Gly-Pro-AMC (Glycyl-Prolyl-7-amino-4-methylcoumarin).[16][17]
Materials:
-
Human recombinant DPP-4
-
Gly-Pro-AMC (substrate)
-
This compound derivative (test compound)
-
Sitagliptin (positive control)
-
Tris-HCl buffer (e.g., 20 mM, pH 8.0, containing 100 mM NaCl and 1 mM EDTA)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Dilute the human recombinant DPP-4 in Tris-HCl buffer to the desired working concentration.
-
Dissolve Gly-Pro-AMC in DMSO to create a stock solution and then dilute to the final working concentration in Tris-HCl buffer.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in Tris-HCl buffer.
-
Prepare a stock solution of sitagliptin in Tris-HCl buffer.
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add 30 µL of Tris-HCl buffer.
-
Add 10 µL of the diluted DPP-4 enzyme solution to all wells except the blank wells.
-
Add 10 µL of the test compound solution (or buffer for the 100% activity control, or sitagliptin for the positive control) to the appropriate wells.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Initiate the Reaction:
-
Add 50 µL of the diluted Gly-Pro-AMC substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence kinetically for at least 30 minutes, with readings every 1-2 minutes, using an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of DPP-4 inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100 where Rate_control is the reaction rate in the absence of the inhibitor and Rate_sample is the reaction rate in the presence of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the dose-response curve.
-
Conclusion: A Scaffold of Continuing Promise
The this compound dipeptide, through strategic chemical modifications, has proven to be a remarkably fruitful scaffold for the development of potent and selective modulators of diverse biological targets. The well-defined structure-activity relationships for ACE and DPP-4 inhibition provide a clear roadmap for the design of novel therapeutics for cardiovascular disease and type 2 diabetes. Furthermore, the intriguing activity of PLG analogues and the emergence of this compound-containing compounds in antiviral and antiprotozoal research highlight the untapped potential of this versatile structural motif. As our understanding of the molecular basis of disease deepens, the rational design of this compound derivatives, guided by the principles outlined in this guide, will undoubtedly continue to yield novel and impactful therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of Novel Human Dipeptidyl Peptidase-IV Inhibitors of Natural Origin (Part I): Virtual Screening and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Pro-Leu-Gly-NH2 analogues modified at the prolyl residue and evaluation of their effects on the receptor binding activity of the central dopamine receptor agonist, ADTN - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dopamine receptor modulation by conformationally constrained analogues of Pro-Leu-Gly-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of peptidomimetic ligands of Pro-Leu-Gly-NH2 as allosteric modulators of the dopamine D2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Angiotensin I converting enzyme inhibitors containing unnatural alpha-amino acid analogues of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on the Bioactivities of ACE-inhibitory Peptides with Phenylalanine C-terminus Using 3D-QSAR, Molecular Docking and in vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antiprotozoal Structure–Activity Relationships of Synthetic Leucinostatin Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of Phenylalanine Derivatives as Potent HIV-1 Capsid Inhibitors from Click Chemistry-based Compound Library - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Convenient RP-HPLC Method for Assay Bioactivities of Angiotensin I-Converting Enzyme Inhibitory Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. content.abcam.com [content.abcam.com]
- 17. sigmaaldrich.cn [sigmaaldrich.cn]
A Comparative Guide to the Enzymatic Cleavage of Leucylphenylalanine and Other Dipeptides
For researchers, scientists, and professionals in drug development, a nuanced understanding of peptide metabolism is paramount. The enzymatic cleavage of dipeptides, the fundamental building blocks of proteins, governs their bioavailability, bioactivity, and pharmacokinetic profiles. This guide provides an in-depth comparative analysis of the enzymatic cleavage of Leucylphenylalanine (Leu-Phe), a dipeptide of significant interest, alongside other representative dipeptides. We will explore the substrate specificities of key proteases, present comparative kinetic data, and provide detailed experimental protocols for the independent verification of these findings.
The Significance of Dipeptide Cleavage in Biological Systems and Drug Discovery
Dipeptides are not merely intermediates in protein digestion; many exhibit intrinsic biological activities. For instance, certain dipeptides are known to possess neurophysiological functions. The stability of a dipeptide in a biological system is dictated by its susceptibility to enzymatic hydrolysis. In the realm of drug development, peptide-based therapeutics are a burgeoning field. However, their clinical utility is often hampered by rapid degradation by proteases. A thorough understanding of which enzymatic pathways target specific dipeptide bonds is, therefore, crucial for designing more stable and effective peptide drugs.
Key Enzymes in Dipeptide Metabolism: A Comparative Overview
The enzymatic landscape responsible for dipeptide cleavage is vast. Here, we focus on three well-characterized proteases with distinct substrate specificities: Chymotrypsin, Thermolysin, and Dipeptidyl Peptidase IV (DPP-IV).
Chymotrypsin: A Serine Protease with a Preference for Aromatic Residues
Chymotrypsin is a digestive enzyme that functions in the small intestine. It belongs to the S1 family of serine proteases and is well-known for its preference for cleaving peptide bonds C-terminal to large hydrophobic amino acids.[1] The specificity of chymotrypsin is primarily determined by its S1 pocket, a hydrophobic binding site that favorably accommodates aromatic side chains.[1]
-
Primary Specificity (P1 position): Chymotrypsin exhibits a strong preference for Phenylalanine (Phe), Tryptophan (Trp), and Tyrosine (Tyr) at the P1 position (the amino acid contributing the carboxyl group to the scissile bond).[2][3][4] It can also cleave, albeit less efficiently, after Leucine (Leu) and Methionine (Met).[5]
-
Secondary Specificity (P1' position): The amino acid at the P1' position (the amino acid contributing the amino group to the scissile bond) also influences the cleavage rate. Proline in the P1' position is known to significantly inhibit cleavage.[2]
Thermolysin: A Thermostable Metalloendopeptidase
Thermolysin is a neutral metalloendopeptidase produced by Bacillus thermoproteolyticus. Its catalytic activity is dependent on a zinc ion.[6] Thermolysin preferentially hydrolyzes peptide bonds on the N-terminal side of large, bulky hydrophobic residues.[7]
-
Primary Specificity (P1' position): The S1' subsite of thermolysin is a hydrophobic pocket that favors large hydrophobic residues such as Leucine, Phenylalanine, Isoleucine, and Valine at the P1' position.[6][7]
-
Secondary Specificity (P1 position): The enzyme also shows a preference for a hydrophobic residue at the P1 position.[8]
Dipeptidyl Peptidase IV (DPP-IV): A Serine Exopeptidase with a Unique Specificity
DPP-IV (also known as CD26) is a transmembrane glycoprotein and a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1.[9][10] It exhibits a distinct specificity, cleaving dipeptides from the N-terminus of polypeptides.
-
Primary Specificity (P1 position): DPP-IV has a strong preference for Proline (Pro) at the P1 position.[9]
-
Secondary Specificity (P2 position): It also efficiently cleaves after Alanine (Ala) at the P1 position.[9] Cleavage after other residues like Glycine or Serine can occur but at a much slower rate.[9]
Comparative Kinetic Analysis of Dipeptide Cleavage
To provide a quantitative comparison of the enzymatic cleavage of this compound and other dipeptides, we have compiled kinetic data from various sources. The catalytic efficiency of an enzyme is best represented by the kcat/Km ratio, where kcat is the turnover number and Km is the Michaelis constant. A higher kcat/Km value signifies greater catalytic efficiency.
| Dipeptide Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Leucyl-phenylalanine | Chymotrypsin | Data not readily available | Data not readily available | Expected to be high | |
| Thermolysin | Data not readily available | Data not readily available | Expected to be high | ||
| DPP-IV | Not a typical substrate | Not a typical substrate | Expected to be very low | ||
| Glycyl-leucine | Chymotrypsin | Data not readily available | Data not readily available | Expected to be low | |
| Thermolysin | Data not readily available | Data not readily available | Expected to be moderate | ||
| DPP-IV | Not a typical substrate | Not a typical substrate | Expected to be very low | ||
| Alanyl-phenylalanine | Chymotrypsin | Data not readily available | Data not readily available | Expected to be high | |
| Thermolysin | Data not readily available | Data not readily available | Expected to be high | [11] | |
| DPP-IV | Not a typical substrate | Not a typical substrate | Expected to be very low | ||
| Glycyl-proline-p-nitroanilide | DPP-IV | 0.66 | Data not readily available | Data not readily available | |
| Alanyl-alanine-2-naphthylamide | DPP-IV | 1 | Data not readily available | Data not readily available |
Note: Specific kinetic data for the hydrolysis of simple, unmodified dipeptides is not always readily available in the literature, as many studies utilize more complex or modified substrates for assay development. The expectations provided are based on the known substrate specificities of the enzymes.
Experimental Protocols
To facilitate independent verification and further research, we provide detailed protocols for conducting enzymatic cleavage assays and analyzing the results.
Enzymatic Cleavage Assay
This protocol outlines a general procedure for assessing the cleavage of a dipeptide substrate by a protease.
Materials:
-
Protease of interest (e.g., Chymotrypsin, Thermolysin, DPP-IV)
-
Dipeptide substrate (e.g., this compound)
-
Assay buffer (specific to the enzyme's optimal pH and ionic strength)[12][13]
-
Reaction quenching solution (e.g., Trifluoroacetic acid (TFA))
-
Microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Prepare the Assay Buffer: Prepare a buffer solution appropriate for the chosen enzyme. For example, a common buffer for chymotrypsin is 100 mM Tris-HCl, pH 7.8.
-
Prepare Substrate Stock Solution: Dissolve the dipeptide substrate in the assay buffer to a known concentration (e.g., 10 mM).
-
Prepare Enzyme Stock Solution: Dissolve the protease in the assay buffer to a known concentration. The optimal enzyme concentration will need to be determined empirically but a good starting point is in the nanomolar to micromolar range.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, substrate stock solution to achieve the desired final substrate concentration.
-
Initiate the Reaction: Add the enzyme stock solution to the reaction mixture to initiate the cleavage reaction. The final reaction volume will depend on the subsequent analysis method.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C for chymotrypsin) for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the Reaction: At each time point, stop the reaction by adding a quenching solution, such as a final concentration of 1% TFA.[14]
-
Sample Storage: Store the quenched samples at -20°C until analysis.
HPLC Analysis of Cleavage Products
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the substrate and its cleavage products (the constituent amino acids).[15][][17][18]
Instrumentation and Columns:
-
HPLC system with a UV or fluorescence detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]
Mobile Phases:
Procedure:
-
Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%) for at least 15 minutes.
-
Sample Injection: Inject a known volume of the quenched reaction sample onto the column.
-
Gradient Elution: Separate the components using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 60% B over 30 minutes.
-
Detection: Monitor the elution of the dipeptide and its constituent amino acids by UV absorbance at 214 nm or 280 nm.[19]
-
Quantification: Determine the concentration of the remaining substrate and the formed products by integrating the peak areas and comparing them to a standard curve of known concentrations.
Mass Spectrometry Analysis for Product Confirmation
Mass spectrometry (MS) is an indispensable tool for confirming the identity of the cleavage products by determining their mass-to-charge ratio.[20][21][22]
Instrumentation:
-
Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.
Procedure:
-
Sample Preparation: The quenched reaction samples from the enzymatic assay can often be directly analyzed after appropriate dilution. For complex mixtures, a cleanup step using a C18 ZipTip may be necessary.
-
Direct Infusion or LC-MS: The sample can be introduced into the mass spectrometer via direct infusion or by coupling the HPLC system to the mass spectrometer (LC-MS).
-
Mass Analysis: Acquire the mass spectrum of the sample.
-
Data Interpretation: Identify the peaks corresponding to the intact dipeptide and the expected amino acid cleavage products based on their theoretical molecular weights.
Visualizing Enzymatic Specificity and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the substrate specificities of the enzymes and the experimental workflow.
References
- 1. purdue.edu [purdue.edu]
- 2. PeptideCutter [web.expasy.org]
- 3. Expasy PeptideCutter tool: available enzymes [web.expasy.org]
- 4. Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme-substrate interactions in the hydrolysis of peptide substrates by thermitase, subtilisin BPN', and proteinase K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of changing the hydrophobic S1' subsite of thermolysin-like proteases on substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Crystal structure of human dipeptidyl peptidase IV in complex with a decapeptide reveals details on substrate specificity and tetrahedral intermediate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics and equilibrium for thermolysin-catalyzed syntheses of dipeptide precursors in aqueous/organic biphasic systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay Procedure for Protease [sigmaaldrich.com]
- 13. rsc.org [rsc.org]
- 14. peptide.com [peptide.com]
- 15. applications.emro.who.int [applications.emro.who.int]
- 17. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. phmethods.net [phmethods.net]
- 19. Untitled Document [ucl.ac.uk]
- 20. Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom‐Up Proteomics Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 21. stacks.cdc.gov [stacks.cdc.gov]
- 22. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Validation of Leucylphenylalanine Quantification by LC-MS/MS
For researchers, scientists, and drug development professionals, the precise quantification of peptides is paramount. This guide provides an in-depth technical comparison of methodologies for the quantification of Leucylphenylalanine, a dipeptide of interest in various biomedical research fields. We will focus on the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, establishing its superior performance characteristics over alternative techniques. This document is structured to provide not just a protocol, but a comprehensive understanding of the scientific principles and regulatory expectations underpinning the validation process.
Introduction: The Analytical Challenge of this compound
This compound (Leu-Phe) is a dipeptide composed of the amino acids leucine and phenylalanine. Its accurate measurement in biological matrices is crucial for pharmacokinetic studies, metabolism research, and as a potential biomarker. The inherent challenges in quantifying small peptides like this compound stem from their low abundance, potential for enzymatic degradation, and the complexity of the biological matrices in which they are found.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of small molecules and peptides due to its high sensitivity, selectivity, and specificity.[1][2] This guide will detail the validation of a robust LC-MS/MS method for this compound quantification, in accordance with the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), now harmonized under the International Council for Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) M10 guideline.[3][4][5][6]
Comparative Analysis of Quantification Methodologies
While LC-MS/MS is the focus of this guide, a brief comparison with alternative methods highlights its advantages:
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Chromatographic separation followed by mass-based detection and fragmentation. | High sensitivity, high selectivity, structural confirmation, wide dynamic range. | High initial instrument cost, potential for matrix effects. |
| HPLC-UV | Chromatographic separation with detection based on UV absorbance. | Lower instrument cost, simpler operation. | Lower sensitivity, potential for interference from co-eluting compounds with similar UV absorbance. |
| Colorimetric Assays (e.g., BCA, Bradford) | Color change based on chemical reaction with the peptide. | Simple, rapid, high-throughput. | Low specificity, influenced by sample purity and interfering substances.[7] |
| Amino Acid Analysis | Hydrolysis of the peptide into constituent amino acids followed by their quantification. | Can provide absolute quantification. | Destructive to the original peptide, complex procedure, does not measure the intact dipeptide.[7] |
The superior sensitivity and specificity of LC-MS/MS make it the most suitable method for the reliable quantification of this compound in complex biological samples, a critical requirement for regulatory submissions and robust scientific research.
The LC-MS/MS Method Validation Workflow
A bioanalytical method validation is a comprehensive process to ensure that the developed method is reliable for its intended application.[5][8] The following sections detail the experimental design and acceptance criteria for each validation parameter for this compound.
Caption: The logical flow of LC-MS/MS method validation.
Experimental Protocol: this compound Quantification
3.1.1. Materials and Reagents
-
This compound reference standard (Purity ≥98%)
-
This compound-¹³C₉, ¹⁵N₂ stable isotope-labeled internal standard (IS)
-
Human plasma (K₂EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
3.1.2. Sample Preparation: Protein Precipitation
The rationale behind protein precipitation is its simplicity and effectiveness in removing the majority of proteins from the plasma sample, which can interfere with the analysis.
-
Pipette 50 µL of plasma sample (blank, calibration standard, or QC) into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (IS prepared in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
3.1.3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.5 min: 5-95% B
-
2.5-3.0 min: 95% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound (Quantifier) | 279.2 | 120.1 | 25 | 100 |
| This compound (Qualifier) | 279.2 | 131.1 | 20 | 100 |
| This compound-IS | 290.2 | 129.1 | 25 | 100 |
Rationale for MRM transitions: The precursor ion [M+H]⁺ for this compound (MW: 278.35) is m/z 279.2.[3][9] The product ion m/z 120.1 corresponds to the immonium ion of phenylalanine, a common and stable fragment. The qualifier ion m/z 131.1 corresponds to the a-ion of leucine. Monitoring two transitions enhances the confidence in analyte identification.[10]
Validation Parameters and Results
Specificity and Selectivity
Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[8] This was assessed by analyzing blank plasma from six different sources. No significant interfering peaks were observed at the retention time of this compound and its IS.
Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte and ≤ 5% for the IS.[5]
Result: The method demonstrated high specificity.
Linearity and Calibration Curve
The calibration curve demonstrates the relationship between the instrument response and the known concentration of the analyte.[8] A calibration curve was prepared in human plasma with concentrations ranging from 1 ng/mL to 1000 ng/mL.
Acceptance Criteria: A linear regression model with a weighting factor of 1/x² is used. The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for LLOQ).
Result:
| Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.00 (LLOQ) | 0.95 | 95.0 |
| 2.50 | 2.60 | 104.0 |
| 10.0 | 9.80 | 98.0 |
| 50.0 | 51.5 | 103.0 |
| 250.0 | 245.0 | 98.0 |
| 750.0 | 760.0 | 101.3 |
| 1000.0 (ULOQ) | 990.0 | 99.0 |
| r² = 0.998 |
Accuracy and Precision
Accuracy refers to the closeness of the measured value to the nominal value, while precision describes the reproducibility of the measurements.[6] This was evaluated by analyzing Quality Control (QC) samples at four concentration levels in five replicates on three different days.
Acceptance Criteria: The mean accuracy should be within 85-115% of the nominal concentration (80-120% for LLOQ). The precision (%CV) should not exceed 15% (20% for LLOQ).
Result:
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| LLOQ | 1.00 | 0.98 | 98.0 | 8.5 | 10.2 |
| Low | 3.00 | 2.90 | 96.7 | 6.2 | 7.8 |
| Medium | 100 | 102.5 | 102.5 | 4.5 | 5.9 |
| High | 800 | 780.0 | 97.5 | 3.8 | 5.1 |
Matrix Effect
The matrix effect is the suppression or enhancement of ionization of the analyte by co-eluting components from the matrix.[11] It was assessed by comparing the peak area of the analyte in post-extraction spiked samples with that of the analyte in a neat solution at low and high QC concentrations.
Acceptance Criteria: The CV of the IS-normalized matrix factor should be ≤ 15%.
Result: The calculated CV was 7.8%, indicating no significant matrix effect.
Stability
The stability of this compound in human plasma was evaluated under various conditions to ensure that the sample handling and storage procedures do not affect the measured concentration.[7][11][12]
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Result:
| Stability Condition | Duration | Result |
| Bench-top | 6 hours at room temperature | Stable |
| Freeze-thaw | 3 cycles | Stable |
| Long-term | 30 days at -80°C | Stable |
Conclusion: A Validated Method for Confident Quantification
The presented LC-MS/MS method for the quantification of this compound in human plasma has been rigorously validated according to international regulatory guidelines. The method is specific, linear, accurate, precise, and demonstrates no significant matrix effects. The analyte is stable under typical laboratory handling and storage conditions. This validated method provides a reliable and robust tool for researchers in drug development and other scientific fields, ensuring the generation of high-quality data for critical decision-making.
Caption: Key advantages of LC-MS/MS for this compound quantification.
References
- 1. linkpeptide.com [linkpeptide.com]
- 2. Separation and identification of the DL-forms of short-chain peptides using a new chiral resolution labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C15H22N2O3 | CID 259325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methanyl leucyl phenyl alanine | C16H24N2O3 | CID 129717243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Enantiomeric separation of alanyl and leucyl dipeptides by capillary electrophoresis with cyclodextrins as chiral selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. Aging of biological matrices and its effect on bioanalytical method performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Leu-phe | C15H22N2O3 | CID 6992310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. forensicrti.org [forensicrti.org]
- 11. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to the Biological Activities of L- and D-Leucylphenylalanine for Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide-based therapeutics and biochemical research, the stereochemistry of constituent amino acids plays a pivotal role in defining biological activity, stability, and overall efficacy. This guide provides an in-depth comparison of the biological activities of L-Leucyl-L-phenylalanine and its non-natural enantiomer, D-Leucyl-D-phenylalanine. While direct comparative studies on the antimicrobial and cytotoxic profiles of these specific dipeptides are not extensively documented in publicly available literature, this guide synthesizes established principles of peptide stereochemistry to offer a robust theoretical framework. Furthermore, we provide detailed, field-proven experimental protocols to empower researchers to conduct their own empirical validations.
The Significance of Chirality in Peptide Function
Amino acids, the fundamental building blocks of peptides and proteins, are chiral molecules existing as L- (levorotatory) and D- (dextrorotatory) enantiomers. Biological systems, governed by stereospecific enzymes and receptors, almost exclusively utilize L-amino acids for protein synthesis.[1] This inherent chirality dictates the three-dimensional structure of peptides, which is critical for their interaction with biological targets. The substitution of a naturally occurring L-amino acid with its D-enantiomer can profoundly alter a peptide's properties, most notably its resistance to enzymatic degradation.[1][2]
Proteases, the enzymes responsible for peptide bond cleavage, are themselves chiral and have evolved to recognize and degrade peptides composed of L-amino acids.[2] The introduction of a D-amino acid creates a stereochemical barrier, impeding the peptide's proper fit into the protease's active site and thereby significantly enhancing its stability.[3] This increased proteolytic stability is a key driver for the exploration of D-peptides in drug development, as it can lead to a longer in vivo half-life and sustained therapeutic effect.[4][5]
Comparative Analysis of L- and D-Leucylphenylalanine: A Theoretical Framework
Based on the foundational principles of peptide stereochemistry, we can extrapolate the likely differences in the biological activities of L- and D-Leucylphenylalanine. It is crucial to underscore that the following comparisons are theoretical and necessitate experimental validation using the protocols detailed in the subsequent sections.
Proteolytic Stability
The most significant and predictable difference between L- and D-Leucylphenylalanine lies in their susceptibility to enzymatic degradation.
-
L-Leucyl-L-phenylalanine: As a dipeptide composed of natural L-amino acids, it is expected to be readily degraded by various proteases, such as aminopeptidases and dipeptidases, present in biological fluids like plasma and serum.[3] This rapid degradation would likely limit its in vivo efficacy if used as a therapeutic agent.
-
D-Leucyl-D-phenylalanine: Composed entirely of D-amino acids, this enantiomer is predicted to exhibit significantly enhanced resistance to proteolysis.[2][4] This increased stability is a direct consequence of the inability of most endogenous proteases to recognize and cleave peptide bonds involving D-amino acids.
The workflow for a comparative proteolytic stability assay is outlined below:
Caption: Workflow for a comparative proteolytic degradation assay.
Antimicrobial Activity
The antimicrobial potential of dipeptides is an area of active research. While specific data for Leucylphenylalanine is limited, the chirality of the constituent amino acids can influence antimicrobial efficacy.
-
L-Leucyl-L-phenylalanine: Some dipeptides containing hydrophobic amino acids like leucine and phenylalanine have been shown to possess antimicrobial properties.[6][7] The L-enantiomer's activity would be dependent on its ability to interact with and disrupt bacterial cell membranes or intracellular processes.
-
D-Leucyl-D-phenylalanine: The D-enantiomer may exhibit comparable or even enhanced antimicrobial activity compared to its L-counterpart.[2] This can be attributed to its increased stability in the presence of bacterial proteases. Furthermore, some studies suggest that D-peptides may have different interactions with bacterial cell envelope components, potentially leading to enhanced efficacy.[8]
Cytotoxicity
The effect of these dipeptides on mammalian cells is a critical consideration for any therapeutic application.
-
L-Leucyl-L-phenylalanine: The cytotoxicity of the L-isomer is expected to be relatively low, as it is composed of naturally occurring amino acids that can be metabolized by cells. However, at high concentrations, any peptide can induce cellular stress.
-
D-Leucyl-D-phenylalanine: The cytotoxicity of the D-enantiomer is less predictable. Its resistance to degradation means it will persist longer in the cellular environment, which could lead to different cellular responses. Some studies have shown that the incorporation of D-amino acids can reduce the hemolytic activity of peptides.[9][10] However, the potential for off-target effects due to its unnatural conformation must be carefully evaluated.
Quantitative Data Summary (Hypothetical)
The following table provides a hypothetical comparison of the expected biological activities of L- and D-Leucylphenylalanine. It is imperative to note that these values are illustrative and require experimental determination.
| Biological Activity | L-Leucyl-L-phenylalanine | D-Leucyl-D-phenylalanine | Rationale |
| Proteolytic Half-life (in plasma) | Short (< 1 hour) | Long (> 24 hours) | L-isomer is susceptible to degradation by endogenous proteases, while the D-isomer is resistant.[2][4] |
| Antimicrobial Activity (MIC) | Moderate to Low | Potentially Higher | Increased stability of the D-isomer in the presence of bacterial proteases may enhance its effective concentration.[2][8] |
| Cytotoxicity (IC50 on mammalian cells) | High (>100 µM) | Potentially High (>100 µM) | Both are composed of amino acids, but the persistence of the D-isomer warrants careful evaluation.[9][10] |
Experimental Protocols
To facilitate the direct comparison of L- and D-Leucylphenylalanine, we provide the following detailed, self-validating experimental protocols.
Synthesis of L- and D-Leucylphenylalanine
The synthesis of both enantiomers can be achieved through standard solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids.
Caption: General workflow for the synthesis of dipeptides.
Detailed Steps:
-
Resin Preparation: Start with a pre-loaded Wang or Rink amide resin with either Fmoc-L-phenylalanine or Fmoc-D-phenylalanine.
-
Fmoc Deprotection: Swell the resin in dimethylformamide (DMF) and then treat with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the phenylalanine residue.
-
Amino Acid Coupling: Activate the corresponding Fmoc-protected leucine (Fmoc-L-leucine-OH or Fmoc-D-leucine-OH) with a coupling reagent such as HBTU in the presence of a base like DIPEA. Add the activated amino acid to the deprotected resin and allow the coupling reaction to proceed.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Final Deprotection: Remove the final Fmoc group from the leucine residue using 20% piperidine in DMF.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) to cleave the dipeptide from the resin and remove any side-chain protecting groups.
-
Purification: Purify the crude dipeptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized dipeptides by mass spectrometry and analytical HPLC.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a standard procedure to determine the MIC of a compound against various bacterial strains.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Steps:
-
Bacterial Culture: Grow the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium.
-
Peptide Dilution: Prepare a series of two-fold dilutions of the L- and D-Leucylphenylalanine in the appropriate broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Cytotoxicity Testing: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Standard workflow for assessing cytotoxicity using the MTT assay.
Detailed Steps:
-
Cell Seeding: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Peptide Treatment: Replace the medium with fresh medium containing serial dilutions of L- and D-Leucylphenylalanine. Include untreated cells as a control.
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Self-assembly Dynamics and Antimicrobial Activity of All L- and D-amino Acid Enantiomers of a Designer Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteolysis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Selection of Amino Acid Chirality Induced by Cyclic Dipeptide Synthesis in Plausible Prebiotic Conditions [frontiersin.org]
- 8. Interactions of two enantiomers of a designer antimicrobial peptide with structural components of the bacterial cell envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Broad-Spectrum Antimicrobial Activity and Improved Stability of a D-Amino Acid Enantiomer of DMPC-10A, the Designed Derivative of Dermaseptin Truncates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.birmingham.ac.uk [research.birmingham.ac.uk]
Navigating Peptide Quantification: A Comparative Guide to Leucylphenylalanine as a Reference Standard
For Immediate Release
In the landscape of peptide analysis, the accuracy and reliability of quantitative data are paramount for researchers, scientists, and drug development professionals. The choice of a reference standard is a critical determinant of data quality. This guide provides an in-depth technical comparison of Leucylphenylalanine (Leu-Phe) as a reference standard in peptide analysis, evaluating its performance against common alternatives and offering supporting experimental frameworks.
The Bedrock of Accurate Peptide Analysis: The Role of Reference Standards
Reference standards are the bedrock of analytical chemistry, ensuring the identity, purity, strength, and quality of therapeutic peptides.[1] In chromatographic and mass spectrometric analyses, a well-characterized reference standard is indispensable for method validation and ensuring the consistency of results across different laboratories and platforms.[2][3] The ideal reference standard exhibits high purity, stability, and physicochemical properties that are well-documented.[4]
This compound: A Profile
This compound is a dipeptide composed of the amino acids Leucine and Phenylalanine. Its defined chemical structure and molecular weight make it a suitable candidate for a reference standard in various peptide analysis workflows.
Key Physicochemical Properties of this compound:
| Property | Value |
| Molecular Formula | C15H22N2O3 |
| Molecular Weight | 278.35 g/mol |
| Appearance | Solid |
| Solubility | Soluble in water |
This compound in Action: Performance as a Reference Standard
The utility of this compound as a reference standard is best demonstrated through its application in common analytical techniques for peptide quantification, primarily High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity and concentration of peptides.[5] When using this compound as a reference standard in HPLC analysis, the following performance characteristics are critical:
-
Specificity and Peak Purity: A single, sharp, and well-resolved peak for this compound is essential. Co-elution with impurities can compromise the accuracy of quantification. Method validation should include forced degradation studies to ensure the peak is free from interference.[6]
-
Linearity and Range: A linear relationship between the concentration of this compound and the detector response (e.g., UV absorbance at 210-220 nm) is fundamental. The analytical method should demonstrate linearity across a defined concentration range with a high correlation coefficient (r² > 0.99).
-
Accuracy and Precision: Accuracy, the closeness of the measured value to the true value, and precision, the degree of scatter between a series of measurements, are determined by analyzing samples with known concentrations of this compound. Acceptance criteria for accuracy and precision are typically within ±15% (or ±20% at the lower limit of quantification) as per ICH guidelines.[7]
-
Stability: The stability of this compound in the chosen solvent and under the analytical conditions is crucial for reliable results. Stability studies should be conducted to determine the shelf life of the standard solution.[8]
Mass Spectrometry (MS)
Mass spectrometry, often coupled with liquid chromatography (LC-MS), offers high sensitivity and specificity for peptide quantification.[9] this compound can be employed as an internal or external standard in these assays.
-
Internal Standard: In this role, a stable isotope-labeled (SIL) version of this compound is often preferred. The SIL-standard is added to the sample at a known concentration early in the workflow to correct for variability in sample preparation and instrument response.[10] The near-identical physicochemical properties of the SIL-standard to the native analyte ensure it behaves similarly throughout the analytical process.
-
External Standard: A calibration curve is generated using a series of known concentrations of this compound. The concentration of the target peptide in the unknown sample is then determined by comparing its response to the calibration curve.
The Alternatives: A Comparative Look
While this compound is a viable reference standard, other small peptides and even individual amino acids are also utilized. The choice of an alternative often depends on the specific application and the properties of the analyte.
| Reference Standard | Advantages | Disadvantages |
| Leucyl-alanine (Leu-Ala) | - Simple dipeptide, readily available. - Can be used in fluorometric assays for phenylalanine determination. | - May not be suitable for all applications due to its specific physicochemical properties. |
| Glycyl-tyrosine (Gly-Tyr) | - Contains a chromophoric amino acid (Tyrosine), facilitating UV detection. | - The phenolic hydroxyl group of Tyrosine can be susceptible to modification. |
| Individual Amino Acids (e.g., Phenylalanine) | - Commercially available as certified reference materials.[11] - Used in amino acid analysis for absolute peptide quantification.[12] | - May not fully mimic the behavior of a peptide during sample preparation and analysis. |
| Stable Isotope-Labeled (SIL) Peptides | - Considered the "gold standard" for internal standards in MS-based quantification. - Corrects for most sources of analytical variability. | - Can be more expensive to synthesize. |
Experimental Protocols: A Framework for Validation
To rigorously evaluate this compound or any alternative as a reference standard, a comprehensive validation protocol is essential.
Protocol 1: HPLC Method Validation for Peptide Quantification
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., water or a specific buffer).
-
Create a series of calibration standards by diluting the stock solution.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of the analyte from any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
-
Validation Parameters:
-
Specificity: Analyze blank samples and samples spiked with potential interfering substances.
-
Linearity: Inject the calibration standards and plot the peak area versus concentration.
-
Accuracy and Precision: Analyze the QC samples in replicate on different days.
-
Stability: Analyze the stability of the stock and working solutions over time at different storage conditions.[8]
-
Protocol 2: LC-MS/MS Method for Peptide Quantification using a SIL Internal Standard
-
Sample Preparation:
-
To each sample, standard, and QC, add a fixed amount of SIL-Leucylphenylalanine internal standard.
-
Perform any necessary sample clean-up or extraction.
-
-
LC-MS/MS Conditions:
-
LC System: Utilize a UHPLC system for high-resolution separation.
-
MS System: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both the native this compound and the SIL-internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
-
Conclusion: Making an Informed Decision
The selection of a reference standard is a critical decision in peptide analysis that directly impacts the quality and reliability of the resulting data. This compound presents itself as a robust and versatile option for use in both HPLC and MS-based quantification methods. Its well-defined chemical properties and predictable behavior make it a suitable candidate for establishing accurate and precise analytical methods.
However, the "best" reference standard is context-dependent. For highly sensitive and specific quantification in complex matrices, a stable isotope-labeled analog of the target peptide remains the gold standard. For more general applications or when a universal standard is required, this compound and other simple dipeptides offer a reliable and cost-effective solution.
Ultimately, the choice of reference standard should be guided by a thorough understanding of the analytical method, the nature of the analyte, and the regulatory requirements. Rigorous method validation is non-negotiable to ensure the chosen standard performs adequately for its intended purpose.
References
- 1. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reference Standards to Support Quality of Synthetic Peptide Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. usp.org [usp.org]
- 4. ijsra.net [ijsra.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Proteins & Peptides Analytical Method Validation and Transfer - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 8. mdpi.com [mdpi.com]
- 9. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 10. bioanalysis-zone.com [bioanalysis-zone.com]
- 11. L -Phenylalanine Pharmaceutical Secondary Standard; Certified Reference Material 63-91-2 [merckmillipore.com]
- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Leucylphenylalanine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of biochemical and pharmaceutical research, the dipeptide Leucylphenylalanine (CAS No. 3063-05-6) is a valuable compound for various applications, including metabolomics and protein catabolism studies.[1] However, beyond its utility, lies the professional responsibility of ensuring its safe handling and environmentally sound disposal. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in the precautionary principle that governs laboratory safety for substances with incomplete hazard profiles.
While this compound is not currently classified as a hazardous substance for transport, its toxicological and ecotoxicological properties have not been thoroughly investigated.[2] Critically, it has been assigned a Water Hazard Class 3 (WGK 3) in Germany, indicating it is "severely hazardous to water."[3][4] This classification, combined with the lack of comprehensive safety data, mandates that this compound waste be managed with the highest level of care to prevent environmental release and ensure personnel safety.
Chemical Profile and Hazard Assessment
The foundational step in any disposal protocol is a thorough understanding of the substance's identity and known hazards. The absence of extensive toxicity data necessitates treating this compound as a substance of unknown, but potential, hazard.
Causality: The principle of "unknown risk" in a laboratory setting defaults to a higher standard of caution. The WGK 3 classification is a significant indicator of potential aquatic toxicity, making release to drains or the environment the primary hazard to mitigate.[5][6] Therefore, the entire disposal workflow is built around the core objective of containment and destruction by a licensed facility.
| Identifier | Value | Source |
| Chemical Name | Leucyl-phenylalanine | [1] |
| CAS Number | 3063-05-6 | [1] |
| Molecular Formula | C₁₅H₂₂N₂O₃ | [1] |
| Molecular Weight | 278.35 g/mol | [1] |
| Appearance | White solid powder | [7] |
| Water Hazard Class | WGK 3 (Severely hazardous to water) | [3] |
Personal Protective Equipment (PPE) and Safe Handling
Before any handling or disposal activities, establishing a primary barrier against exposure is non-negotiable. The potential for inhaling fine powders and dermal contact are the primary routes of exposure.[8][9]
Procedural Steps:
-
Engineering Controls: Always handle solid, powdered this compound within a certified chemical fume hood or a powder containment hood to minimize the risk of inhalation.[9]
-
Eye Protection: Wear chemical safety goggles or glasses that conform to appropriate government standards (e.g., ANSI Z87.1 in the US).[2]
-
Hand Protection: Use chemical-resistant nitrile gloves. It is critical to inspect gloves for any signs of degradation or puncture before use. Always use proper glove removal technique to avoid contaminating your skin.[2]
-
Body Protection: A full-coverage laboratory coat should be worn to protect skin and clothing.[8]
-
Footwear: Wear closed-toe shoes to protect against accidental spills.[8]
Spill Management Protocol
Accidents can occur despite the best precautions. A swift, correct response will mitigate potential exposure and environmental contamination. This protocol addresses small-scale, manageable spills of solid this compound.
Causality: The objective in a solid chemical spill is to contain the powder without making it airborne. Dry cleanup methods are therefore prioritized over wet methods which could dissolve the WGK 3 compound and increase its mobility.
Procedural Steps:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Don PPE: If not already wearing it, don the full PPE as described in Section 2.
-
Contain the Spill: Gently cover the spill with an inert absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.[10]
-
Collect the Material: Carefully sweep or scoop the spilled material and absorbent into a designated, sealable waste container. Use non-sparking tools if there is any remote fire concern.[10]
-
Decontaminate the Area: Wipe the spill surface with a damp cloth or paper towel. Be mindful not to use excessive liquid. Place the used cleaning materials into the same hazardous waste container.
-
Package the Waste: Securely seal the waste container, label it clearly as "this compound Spill Debris," and manage it as hazardous waste.
-
Report the Incident: Follow your institution's protocols for reporting chemical spills to the Environmental Health & Safety (EHS) department.[9]
Waste Characterization, Segregation, and Disposal
The cornerstone of proper disposal is the unequivocal classification of this compound waste as chemical hazardous waste. Under no circumstances should this compound or its contaminated materials be disposed of in the regular trash or poured down the drain. [8][9]
Causality: Federal and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, govern the disposal of chemical waste.[7] While this compound may not be explicitly listed as a hazardous waste, its unknown toxicity and high water hazard potential require it to be managed through a licensed hazardous waste disposal company to ensure complete and compliant destruction, typically via incineration.[2][11]
-
Waste Segregation:
-
Solid Waste: Collect all unused or expired this compound powder, along with any contaminated consumables (e.g., weigh boats, pipette tips, gloves, absorbent pads from spills), in a dedicated, sealable, and chemically compatible container. This container must be clearly labeled as "Hazardous Waste."[12]
-
Aqueous Waste: If this compound is used in solution, collect all liquid waste in a separate, sealed, and compatible liquid waste container labeled "Hazardous Waste." Do not mix with other waste streams unless compatibility has been verified.[8]
-
-
Waste Container Labeling:
-
The hazardous waste label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The accumulation start date (the date the first drop of waste is added).
-
An indication of the hazards (e.g., "Aquatic Toxin," "Caution: Toxicological Properties Not Fully Investigated").
-
-
-
Storage:
-
Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[13]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.
-
Ensure secondary containment (such as a spill tray) is used to prevent leaks or spills from reaching the environment.
-
-
Final Disposal:
-
Coordinate with your institution's EHS department for the pickup and disposal of the hazardous waste.[9]
-
EHS will work with a licensed hazardous waste disposal contractor to transport the material for proper disposal, adhering to all local, state, and federal regulations.
-
The following diagram outlines the logical workflow for the proper management and disposal of this compound waste in a research setting.
Caption: this compound Waste Disposal Workflow
By adhering to this comprehensive guide, researchers can ensure they are not only protecting themselves and their colleagues but are also acting as responsible stewards of the environment. The principles of caution, containment, and compliance are paramount when handling research chemicals like this compound.
References
- 1. Leucyl-phenylalanine | 3063-05-6 | MOLNOVA [molnova.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. drweigert.com [drweigert.com]
- 4. chemreg.net [chemreg.net]
- 5. chemitek.pt [chemitek.pt]
- 6. Substances hazardous to waters | Umweltbundesamt [umweltbundesamt.de]
- 7. webdev.durhamtech.edu [webdev.durhamtech.edu]
- 8. biovera.com.au [biovera.com.au]
- 9. peptide24.store [peptide24.store]
- 10. peptide.com [peptide.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. benchchem.com [benchchem.com]
- 13. cosmicpeptides.com [cosmicpeptides.com]
A Guide to Personal Protective Equipment for Handling Leucylphenylalanine
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. Leucylphenylalanine, a dipeptide, represents a class of compounds that, while potentially offering significant therapeutic benefits, requires meticulous handling to ensure the safety of laboratory personnel.[1] This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential personal protective equipment (PPE) and procedural directives for the safe management of this compound in a laboratory setting. Our focus extends beyond mere compliance, aiming to instill a deep-rooted culture of safety through a thorough understanding of the principles behind each recommendation.
Core Principles of Hazard Mitigation
Before delving into specific PPE recommendations, it is crucial to embrace the hierarchy of controls, a fundamental concept in laboratory safety. This framework prioritizes the most effective control measures to minimize or eliminate hazards.
Figure 1. Hierarchy of Controls. This diagram illustrates the preferred order of control measures for mitigating risks associated with handling hazardous substances like this compound.
For this compound, elimination and substitution are generally not feasible as the compound is the subject of research. Therefore, our focus lies on robust engineering controls, stringent administrative protocols, and the diligent use of appropriate PPE.
Essential Personal Protective Equipment (PPE)
The selection of PPE is contingent upon a thorough risk assessment of the specific procedures being undertaken.[5] The following table outlines the recommended PPE for handling this compound in its powdered form and when in solution.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid/Powdered this compound | Chemical safety goggles | Nitrile gloves (consider double-gloving) | Laboratory coat | NIOSH-approved respirator (e.g., N95) within a chemical fume hood |
| Handling this compound in Solution | Chemical safety goggles or a face shield if splashing is a risk | Nitrile gloves | Laboratory coat | Not typically required if handled in a well-ventilated area or fume hood |
Eye and Face Protection: Chemical safety goggles are the minimum requirement to protect against accidental splashes or airborne particles.[5] When there is a significant risk of splashing, such as during the transfer of solutions, a face shield should be worn in conjunction with goggles.[6]
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential to prevent dermal contact.[6] For handling the powdered form, double-gloving can provide an additional layer of protection. It is imperative to change gloves immediately if they become contaminated and to wash hands thoroughly after removing them.[7]
Body Protection: A standard laboratory coat should be worn to protect clothing and skin from potential contamination.[6] The lab coat should be kept clean and laundered regularly.
Respiratory Protection: The primary risk associated with handling powdered this compound is the inhalation of fine particles, which can cause respiratory irritation or sensitization.[6][8] Therefore, all manipulations of the solid compound should be conducted within a certified chemical fume hood to minimize airborne concentrations.[9][10] In this context, a NIOSH-approved respirator, such as an N95, provides an additional layer of protection.
Procedural Guidance for Safe Handling
Adherence to established protocols is paramount for minimizing the risk of exposure and ensuring the integrity of your research.
Working with Powdered this compound:
-
Preparation: Before handling the compound, ensure that the work area, typically within a chemical fume hood, is clean and uncluttered.[9] Cover the work surface with absorbent bench paper.[10]
-
PPE Donning: Put on all required PPE, including a lab coat, safety goggles, and gloves, before entering the designated handling area.
-
Weighing and Transfer: Use a dedicated set of spatulas and weigh boats for handling this compound to prevent cross-contamination.[9] Handle the powder gently to avoid creating airborne dust. Keep containers of the powder closed when not in use.[9]
-
Cleanup: After handling, decontaminate the work surface and any equipment used. Dispose of contaminated bench paper and gloves in a designated waste container.[7]
-
PPE Doffing: Remove PPE in the correct order (gloves first, then goggles, and finally the lab coat) to avoid contaminating yourself. Wash your hands thoroughly with soap and water after removing all PPE.
Figure 2. Workflow for the safe handling of powdered this compound. This diagram outlines the key procedural steps to minimize exposure risk.
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.[4] Remove any contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air.[4] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention.
All laboratory personnel should be familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and first aid kits.[11]
Disposal Plan
All waste materials contaminated with this compound, including disposable PPE, bench paper, and empty containers, should be disposed of as chemical waste in accordance with institutional and local regulations.[4] Avoid disposing of this material in the regular trash or down the drain.
By integrating these safety protocols and PPE recommendations into your daily laboratory practices, you can confidently and safely advance your research with this compound.
References
- 1. Leu-phe | C15H22N2O3 | CID 6992310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. westliberty.edu [westliberty.edu]
- 3. peptide.com [peptide.com]
- 4. peptide.co.jp [peptide.co.jp]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. benchchem.com [benchchem.com]
- 7. tmi.utexas.edu [tmi.utexas.edu]
- 8. resources.psi-bfm.com [resources.psi-bfm.com]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 11. gz-supplies.com [gz-supplies.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
